Mal-PEG1-Boc
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
tert-butyl 3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)6-8-18-9-7-14-10(15)4-5-11(14)16/h4-5H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNQRZMVQPRONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Mal-PEG1-Boc
An In-depth Technical Guide to Mal-PEG1-Boc Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and drug delivery system development. It is composed of three key functional moieties: a maleimide (B117702) group, a single polyethylene (B3416737) glycol (PEG) unit, and a tert-butyloxycarbonyl (Boc) protected carboxyl group. This unique combination allows for the sequential and controlled conjugation of different molecules. The maleimide end reacts specifically with thiol groups, commonly found in cysteine residues of proteins and peptides, while the Boc-protected end provides a latent carboxylic acid that can be deprotected for subsequent reactions, such as amide bond formation with amine-containing molecules. The short PEG linker enhances solubility in aqueous media and provides a defined spacer arm between the conjugated molecules.
Core Chemical Structure and Functional Components
The chemical structure of this compound is defined by the covalent linkage of its three primary components. The systematic IUPAC name for this compound is tert-butyl 3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoate [1].
-
Maleimide (Mal) Group : This functional group is a derivative of maleic acid and is highly reactive towards sulfhydryl (thiol) groups (-SH). The reaction, a Michael addition, proceeds readily at neutral pH (6.5-7.5) to form a stable, covalent thioether bond. This specificity makes the maleimide group ideal for site-specific modification of proteins, antibodies, and other biomolecules that contain accessible cysteine residues[][3].
-
PEG1 Linker : The "PEG1" designation refers to a short spacer containing a single PEG-like unit. Specifically, the linker in this molecule is an ethoxypropanoate chain (-CH₂-CH₂-O-CH₂-CH₂-CO-). This hydrophilic spacer arm separates the maleimide group from the Boc-protected carboxyl group, which can help to reduce steric hindrance during conjugation reactions. Furthermore, the PEG element improves the overall water solubility of the molecule and the resulting conjugates[4].
-
Boc-Protected Carboxyl Group : The molecule terminates in a tert-butyl ester. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for a carboxylic acid. This ester is stable under a variety of conditions but can be selectively cleaved (deprotected) under moderately acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal a terminal carboxylic acid (-COOH)[5]. This newly exposed functional group can then be activated to react with primary amines, forming stable amide bonds.
The combination of a thiol-reactive group at one end and a protected, amine-reactive precursor at the other makes this compound a valuable tool for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs)[6][7].
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | tert-butyl 3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoate | [1] |
| CAS Number | 810677-16-8 | [1] |
| Chemical Formula | C₁₃H₁₉NO₅ | Derived from structure |
| Molecular Weight | 269.29 g/mol | Derived from formula |
| Canonical SMILES | CC(C)(C)OC(=O)CCOCCN1C(=O)C=CC1=O | [1] |
Visualization of Chemical Structure
The logical flow and connectivity of the functional groups within this compound are illustrated in the diagram below.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 3. medkoo.com [medkoo.com]
- 4. Mal-PEG1-NHS ester, 1807518-72-4 | BroadPharm [broadpharm.com]
- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. Mal-PEG-NH-Boc | AxisPharm [axispharm.com]
- 7. PEG Maleimide, Mal-PEG, Maleimide PEG - Maleimide linkers | AxisPharm [axispharm.com]
An In-depth Technical Guide to the Synthesis and Purification of Mal-PEG1-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Mal-PEG1-Boc (tert-butyl (2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethylcarbamate), a heterobifunctional linker critical in bioconjugation and drug development. The document outlines a detailed, two-step synthetic protocol, purification methodologies, and characterization data, presented in a clear and structured format to facilitate practical application in a laboratory setting.
Overview and Applications
This compound is a valuable crosslinker featuring a maleimide (B117702) group for thiol-reactive conjugation and a Boc-protected amine for subsequent deprotection and further functionalization. The short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides a defined distance between conjugated molecules. This linker is frequently employed in the construction of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents where precise control over conjugation chemistry is paramount.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a maleamic acid intermediate by reacting a mono-Boc-protected diamine with maleic anhydride (B1165640). The second step is the cyclodehydration of the maleamic acid to the final maleimide product.
Experimental Protocols
Step 1: Synthesis of N-(2-(tert-butoxycarbonylamino)ethyl)maleamic acid
This step involves the reaction of N-Boc-ethylenediamine with maleic anhydride to form the corresponding maleamic acid.
-
Materials:
-
N-Boc-ethylenediamine
-
Maleic anhydride
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in anhydrous diethyl ether or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-Boc-ethylenediamine (1.0 equivalent) in the same anhydrous solvent to the cooled maleic anhydride solution over 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The product, N-(2-(tert-butoxycarbonylamino)ethyl)maleamic acid, often precipitates as a white solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Step 2: Synthesis of this compound (N-(2-(tert-butoxycarbonylamino)ethyl)maleimide)
This step involves the cyclodehydration of the maleamic acid intermediate using a dehydrating agent, typically acetic anhydride, with a catalyst. This method is adapted from a well-established procedure for the synthesis of N-substituted maleimides.[1]
-
Materials:
-
N-(2-(tert-butoxycarbonylamino)ethyl)maleamic acid
-
Acetic anhydride
-
Anhydrous sodium acetate (B1210297)
-
Ice-cold water
-
Petroleum ether or hexane (B92381)
-
-
Procedure:
-
In a flask, combine the dried N-(2-(tert-butoxycarbonylamino)ethyl)maleamic acid (1.0 equivalent), anhydrous sodium acetate (0.2-0.5 equivalents), and acetic anhydride (2-3 equivalents).
-
Heat the mixture with stirring to 60-80 °C for 1-2 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker of vigorously stirred ice-cold water to precipitate the crude product and hydrolyze the excess acetic anhydride.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water, followed by a wash with cold petroleum ether or hexane to remove residual impurities.
-
Dry the crude product under vacuum.
-
Synthesis Workflow Diagram
Caption: A schematic overview of the two-step synthesis and subsequent purification of this compound.
Purification of this compound
The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and residual reagents. Flash column chromatography on silica gel is the most effective method for obtaining high-purity this compound.
Experimental Protocol for Purification
-
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent: Ethyl acetate/Hexane mixture
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
-
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent mixture (e.g., 20% ethyl acetate in hexane).
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the packed column. Alternatively, for "wet loading," dissolve the crude product in a minimal volume of the initial eluent and load it directly onto the column.
-
Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., from 20% to 50% ethyl acetate in hexane) to facilitate the separation of the product from impurities.
-
Fraction Collection: Collect fractions and monitor the separation using TLC. The desired product, this compound, will have a specific retention factor (Rf) value.
-
Product Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.
-
Logical Diagram for Purification
Caption: A logical flowchart illustrating the key steps in the purification of this compound via column chromatography.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H18N2O5 |
| Molecular Weight | 270.28 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | >95% (after chromatography) |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Step | Reactants | Key Conditions | Expected Yield |
| 1. Maleamic Acid Formation | N-Boc-ethylenediamine, Maleic anhydride | Anhydrous solvent, 0 °C to RT, 2-4 hours | 90-98% |
| 2. Cyclodehydration | Maleamic acid intermediate, Acetic anhydride, NaOAc | 60-80 °C, 1-2 hours | 70-85% |
| Overall Yield (after purification) | - | - | 60-80% |
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the maleimide protons (a singlet around δ 6.7 ppm), the methylene (B1212753) protons of the PEG linker, and the tert-butyl protons of the Boc group (a singlet around δ 1.4 ppm).
-
13C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the maleimide and the carbamate, the vinyl carbons of the maleimide, the carbons of the PEG linker, and the carbons of the Boc protecting group.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the compound. The expected [M+H]+ ion would be observed at m/z 271.13.
-
-
Purity Analysis:
-
High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product.
-
This guide provides a robust framework for the successful synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices when handling the chemicals involved. The specific reaction conditions and purification parameters may require minor optimization based on the scale of the synthesis and the specific equipment used.
References
The Indispensable Role of the Boc Protecting Group in Modern Chemical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex molecules. Its widespread adoption stems from its unique combination of stability under a range of conditions and its facile, selective removal under mild acidic conditions. This guide provides a comprehensive technical overview of the Boc group, detailing its reaction mechanisms, applications, and the experimental protocols crucial for its successful implementation.
Core Principles of the Boc Protecting Group
The Boc group is primarily used to protect amines by converting them into carbamates.[1][2] This transformation temporarily masks the nucleophilicity and basicity of the amine, preventing it from participating in undesired side reactions during a multi-step synthesis.[2] The Boc group's steric bulk also contributes to its protective function. A key feature of Boc is its acid lability, allowing for its removal under conditions that often leave other protecting groups, such as the base-labile Fmoc or the hydrogenolysis-cleavable Cbz, intact.[1][3] This orthogonality is a critical concept in complex synthetic strategies.[3][4]
Mechanism of Boc Protection and Deprotection
The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O).[1][5] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the anhydride.[6][7] This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butanol. The reaction can be performed with or without a base, though bases like triethylamine (B128534) (TEA), diisopropylethylamine (DIEA), or sodium hydroxide (B78521) are often used to neutralize the protonated amine intermediate and drive the reaction to completion.[8]
Mechanism of Boc protection of an amine using (Boc)₂O.
The removal of the Boc group is typically achieved under acidic conditions.[1][9] Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in an organic solvent, are commonly employed.[7][10] The mechanism involves the protonation of the carbamate's carbonyl oxygen.[9] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[7][9] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[7] The tert-butyl cation can potentially alkylate nucleophilic residues, so scavengers like anisole (B1667542) or thioanisole (B89551) are sometimes added to prevent these side reactions.[10][11]
Acid-catalyzed deprotection of a Boc-protected amine.
Applications in Chemical Synthesis
The Boc group has been instrumental in the development of solid-phase peptide synthesis (SPPS), a technique that revolutionized the synthesis of peptides.[12][13] In the traditional Boc/Bzl SPPS strategy, the N-terminus of the growing peptide chain is protected with the acid-labile Boc group, while side-chain functional groups are protected with more acid-stable groups, typically benzyl-based ethers, esters, and carbamates.[14][15] The synthesis proceeds by anchoring the first Boc-protected amino acid to a solid support.[16] Each cycle of amino acid addition involves the deprotection of the N-terminal Boc group with TFA, neutralization with a base like DIEA, and then coupling of the next Boc-protected amino acid.[13][14] At the end of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF).[13][17]
Workflow for Solid-Phase Peptide Synthesis using Boc protection.
Beyond peptide synthesis, the Boc group is extensively used in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2][18] It provides a robust method for protecting primary and secondary amines during various transformations, such as the formation of carbon-carbon bonds, oxidations, reductions, and the introduction of other functional groups.[18][19] The mild conditions required for its removal make it compatible with a wide array of sensitive functional groups present in drug candidates.[2] For instance, intermediates like (2S,3S)-1,2-Epoxy-3-(Boc-Amino)-4-Phenylbutane are crucial building blocks in the synthesis of antiviral agents, where the Boc group allows for precise chemical manipulations at other parts of the molecule.[18]
Quantitative Data Summary
The efficiency of Boc protection and deprotection can vary depending on the substrate and reaction conditions. The following tables summarize typical conditions and outcomes.
Table 1: Representative Conditions for Boc Protection of Amines
| Substrate Type | Reagent | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aliphatic Amine | (Boc)₂O (1.5) | TEA (1.5) | THF/H₂O | 0 - RT | 4 - 6 | >90 | [20] |
| Aromatic Amine | (Boc)₂O (1.1) | DMAP (cat.) | CH₃CN | RT | 2 - 4 | ~95 | [10] |
| Amino Acid | (Boc)₂O (1.1) | TEA (1.5) | Dioxane/H₂O | RT | 2 - 3 | Excellent | [21] |
| Solvent-Free | (Boc)₂O (1.05) | Iodine (cat.) | None | RT | 0.5 - 2 | 90-98 | [22] |
Table 2: Common Conditions for Boc Deprotection
| Substrate Type | Reagent | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| N-Boc Aliphatic Amine | 3 M HCl | Ethyl Acetate | RT | 30 min | Quantitative | [10] |
| N-Boc Aromatic Amine | 50% TFA | DCM | RT | 1 - 2 h | >95 | [23] |
| Peptide on Resin | 50% TFA | DCM | RT | 20 - 30 min | Quantitative | [24] |
| Acid-Sensitive Substrate | Oxalyl Chloride (3 eq) | Methanol | RT | 1 - 4 h | up to 90 | [25] |
| Thermal (Flow) | None | Methanol | 230 | 45 min | 73-90 | [26] |
Experimental Protocols
-
Preparation : In a round-bottom flask, dissolve the amine (1.0 equiv.) in a suitable solvent such as a 1:1 mixture of THF and water (approximately 10 mL per mmol of amine).[20]
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Reagent Addition : Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equiv.) to the solution, followed by the dropwise addition of a base such as triethylamine (TEA, 1.5 equiv.).[20]
-
Reaction : Allow the reaction mixture to stir at 0 °C for at least 2 hours and then warm to room temperature, stirring for an additional 4-6 hours.[20]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up : Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
-
Preparation : Dissolve the N-Boc protected compound (1.0 equiv.) in dichloromethane (DCM, approximately 10-20 mL per mmol).[23]
-
Reagent Addition : To the solution, add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[23] For example, add an equal volume of TFA to the DCM solution for a 50% mixture.
-
Reaction : Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC. The evolution of CO₂ gas may be observed.
-
Work-up : Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
Isolation : The resulting product is the amine salt (e.g., trifluoroacetate (B77799) salt). It can be used directly in the next step or neutralized with a base and extracted to yield the free amine.
-
Swelling : Swell the peptide-resin in dichloromethane (DCM).
-
Pre-wash : Treat the resin with a solution of 50% TFA in DCM for approximately 5 minutes.[24]
-
Deprotection : Filter and add a fresh portion of 50% TFA in DCM (approximately 10 mL per gram of resin) and agitate for 20-25 minutes at room temperature.[24]
-
Washing : Filter the deprotection solution and wash the resin thoroughly with DCM (3x) and then isopropanol (B130326) (IPA) (2x) to remove residual TFA.[24]
-
Neutralization : Before the next coupling step, neutralize the resulting TFA salt on the resin by washing with a solution of 5-10% DIEA in DCM (3x).[14]
Conclusion
The Boc protecting group remains an invaluable tool in chemical synthesis due to its reliability, ease of use, and favorable chemical properties. Its stability to basic and nucleophilic conditions, combined with its clean removal under mild acidic conditions, provides a robust strategy for the protection of amines. A thorough understanding of its mechanisms, applications, and the specific experimental conditions for its introduction and cleavage is essential for researchers, scientists, and drug development professionals aiming to design and execute efficient and successful synthetic routes for complex molecules.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. genscript.com [genscript.com]
- 3. benchchem.com [benchchem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]
- 12. fiveable.me [fiveable.me]
- 13. csbio.com [csbio.com]
- 14. peptide.com [peptide.com]
- 15. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. Boc | BroadPharm [broadpharm.com]
- 20. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 21. peptide.com [peptide.com]
- 22. Boc-Protected Amino Groups [organic-chemistry.org]
- 23. Boc Deprotection - TFA [commonorganicchemistry.com]
- 24. chempep.com [chempep.com]
- 25. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Heterobifunctional Crosslinkers for Protein Studies
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional crosslinkers are powerful reagents used to covalently link two different biomolecules, providing invaluable insights into protein-protein interactions, protein structure, and the development of novel therapeutics such as antibody-drug conjugates (ADCs). Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers have two distinct reactive moieties.[1] This unique feature allows for controlled, sequential conjugation, minimizing the formation of undesirable homodimers and polymers.[1][2][3] This guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for utilizing these versatile tools in protein studies.
Core Concepts of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are characterized by three key components: two different reactive groups and a spacer arm that connects them. The choice of reactive groups determines the target functional groups on the proteins to be linked, while the spacer arm's length and composition can influence the efficiency and properties of the resulting conjugate.
Classification by Reactive Groups
Heterobifunctional crosslinkers are broadly classified based on the functional groups they target. Common reactive groups include:
-
Amine-Reactive Groups: These primarily target the primary amines found in the side chain of lysine (B10760008) residues and the N-terminus of proteins. N-hydroxysuccinimide (NHS) esters are the most common amine-reactive group, forming stable amide bonds.[1]
-
Sulfhydryl-Reactive Groups: These specifically react with the sulfhydryl (thiol) groups of cysteine residues. Maleimides are a widely used sulfhydryl-reactive group, forming stable thioether bonds.[1]
-
Photoreactive Groups: These groups, such as diazirines and phenyl azides, are inert until activated by UV light.[1] Upon activation, they can react non-specifically with nearby molecules, making them ideal for capturing transient or weak interactions.[1]
-
Carbonyl-Reactive Groups: Hydrazides are a common example, reacting with aldehydes and ketones to form hydrazone linkages.
The combination of these reactive groups in a single molecule allows for highly specific and controlled crosslinking strategies. For instance, an amine-reactive group can be used to first attach the crosslinker to one protein, followed by the reaction of the second reactive group with a different protein.
The Role of the Spacer Arm
The spacer arm connecting the two reactive ends of a crosslinker plays a crucial role in the conjugation process.[4] Its length can be varied to bridge different distances between interacting proteins, which is particularly important for studying protein complexes and overcoming steric hindrance.[4][5][6][7] The composition of the spacer arm can also be modified to enhance solubility or introduce cleavable sites.
-
Cleavable vs. Non-Cleavable Crosslinkers: Cleavable crosslinkers contain linkages (e.g., disulfide bonds) that can be broken under specific conditions, such as reduction. This allows for the separation of the crosslinked proteins, which is advantageous for downstream analysis like mass spectrometry. Non-cleavable crosslinkers form more stable bonds and are often used when the integrity of the conjugate is paramount, as in the case of some antibody-drug conjugates.[8]
Quantitative Data of Common Heterobifunctional Crosslinkers
The selection of an appropriate crosslinker is critical for the success of any protein study. The following table summarizes the key quantitative data for several commonly used heterobifunctional crosslinkers to facilitate comparison and experimental design.
| Crosslinker | Abbreviation | Reactive Groups | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Cleavable? | Key Feature |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | NHS ester, Maleimide (B117702) | 8.3 | 334.32 | No | Cyclohexane bridge provides stability to the maleimide group.[2][4] |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | 436.37 | No | Water-soluble version of SMCC, ideal for cell surface crosslinking.[9][10][11] |
| Succinimidyl 4-(p-maleimidophenyl)butyrate | SMPB | NHS ester, Maleimide | 11.6 | 382.35 | No | Longer spacer arm than SMCC. |
| N-Hydroxysuccinimidyl-4-azidosalicylic acid | NHS-ASA | NHS ester, Phenyl azide | 9.2 | 290.22 | No | Photoreactive, allowing for covalent capture of transient interactions.[1] |
| Succinimidyl 4,4'-azipentanoate | SDA | NHS ester, Diazirine | 3.9 | 225.20 | No | Short, photoreactive crosslinker for high-resolution structural studies.[12][13] |
| N-Succinimidyl (4-iodoacetyl)aminobenzoate | SIAB | NHS ester, Iodoacetamide | 10.6 | 402.14 | No | Iodoacetamide group is another type of sulfhydryl-reactive moiety. |
| Dithiobis(succinimidyl propionate) | DSP | NHS ester, NHS ester (cleavable disulfide) | 12.0 | 404.42 | Yes (Disulfide) | Homobifunctional but included for its cleavable nature, useful in Co-IP.[14] |
Experimental Protocols
The following sections provide detailed methodologies for common applications of heterobifunctional crosslinkers in protein studies.
Protocol 1: Two-Step Protein-Protein Conjugation using SMCC
This protocol describes the conjugation of two proteins, one with accessible primary amines (Protein A) and the other with accessible sulfhydryl groups (Protein B), using the non-cleavable, amine-to-sulfhydryl crosslinker SMCC.
Materials:
-
Protein A (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Protein B (with free sulfhydryls)
-
SMCC crosslinker
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer A (e.g., PBS, pH 7.2-7.5)
-
Desalting column
-
Reducing agent (e.g., TCEP), if Protein B has disulfide bonds
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
Procedure:
-
Preparation of SMCC Stock Solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a final concentration of 10-20 mM. SMCC is moisture-sensitive, so it is crucial to use a dry solvent and equilibrate the vial to room temperature before opening.[15]
-
Activation of Protein A with SMCC:
-
Removal of Excess SMCC:
-
Preparation of Protein B (if necessary):
-
If Protein B contains disulfide bonds, reduce them using a suitable reducing agent like TCEP. Remove the reducing agent using a desalting column.
-
-
Conjugation of Activated Protein A to Protein B:
-
Immediately combine the maleimide-activated Protein A with Protein B in a desired molar ratio.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[17]
-
-
Quenching the Reaction (Optional):
-
Purification and Analysis:
-
Purify the final protein-protein conjugate using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography.
-
Analyze the conjugation efficiency by SDS-PAGE, where the formation of a higher molecular weight band corresponding to the conjugate will be visible.[17]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) with In Vivo Crosslinking
This protocol describes a method to identify protein-protein interactions within a cellular context by first crosslinking interacting proteins in living cells before cell lysis and immunoprecipitation.
Materials:
-
Cultured cells expressing the protein of interest ("bait" protein)
-
Membrane-permeable, cleavable crosslinker (e.g., DSP) or a non-cleavable crosslinker
-
Phosphate-Buffered Saline (PBS)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 0.2 M glycine)[14]
-
Cell lysis buffer (non-denaturing, e.g., RIPA buffer without SDS)
-
Antibody specific to the bait protein
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Reducing agent (e.g., DTT or β-mercaptoethanol) if a disulfide-containing cleavable crosslinker was used.
Procedure:
-
In Vivo Crosslinking:
-
Wash cultured cells with ice-cold PBS.
-
Incubate the cells with the crosslinking reagent (e.g., 1-2 mM DSP in PBS) for 30 minutes at room temperature or 4°C.[14] The optimal concentration and time should be empirically determined.
-
-
Quenching the Crosslinking Reaction:
-
Stop the reaction by adding quenching buffer and incubating for 15 minutes at room temperature.[14]
-
-
Cell Lysis:
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein for 1-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using an appropriate elution buffer.
-
If a cleavable crosslinker was used, the crosslinks can be cleaved by adding a reducing agent to the elution buffer and heating.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting to detect the "prey" protein that co-immunoprecipitated with the "bait" protein. Alternatively, the eluted proteins can be identified by mass spectrometry.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.
Experimental Workflow for Two-Step Protein Conjugation
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 3. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. cyanagen.com [cyanagen.com]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfo-SMCC crosslinker — CF Plus Chemicals [cfplus.cz]
- 10. Sulfo-SMCC Crosslinker 100 mg CAS # 92921-24-9 - Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) - ProteoChem [proteochem.com]
- 11. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), No-Weigh™ Format - FAQs [thermofisher.com]
- 12. Photolytic Crosslinking to Probe Protein-Protein and Protein-Matrix Interactions In Lyophilized Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. proteochem.com [proteochem.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. benchchem.com [benchchem.com]
The Versatility of Mal-PEG1-Boc in Medical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Mal-PEG1-Boc, has emerged as a critical tool in medical research, enabling the precise construction of complex bioconjugates for a range of applications, from targeted cancer therapy to regenerative medicine. This technical guide provides an in-depth overview of the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate its adoption and use in the laboratory.
Core Properties and Reactivity of this compound
This compound, or tert-butyl (1-maleimido-2-oxo-7,10-dioxa-3-azatridecan-13-yl)carbamate, is a PEGylated linker possessing two distinct reactive moieties: a maleimide (B117702) group and a Boc-protected amine. The maleimide group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, readily forming stable thioether bonds under mild physiological conditions (pH 6.5-7.5).[][] This selective reactivity is approximately 1,000 times faster with thiols than with amines at neutral pH, allowing for precise bioconjugation.[3] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine provides a stable shield that can be efficiently removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions.[4] The short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugates, reduces steric hindrance, and can improve pharmacokinetic properties.[][5][]
Applications in Antibody-Drug Conjugates (ADCs)
Mal-PEG linkers are instrumental in the development of ADCs, which are designed to deliver potent cytotoxic drugs specifically to cancer cells.[][7][8] The maleimide group allows for the site-specific conjugation of the linker-drug complex to cysteine residues on a monoclonal antibody.[7]
Quantitative Data for ADC Applications
| Parameter | Value | Context | Reference |
| EC50 | 135.6 - 250.7 pM | Binding affinity of ZHER2:2891 affibody-MMAE conjugates with varying PEG linkers to the HER2 receptor. | [9] |
| Drug-to-Antibody Ratio (DAR) Loss | ~100% accounted for by enzymatic release | In a plasma stability assay of a trastuzumab-mcVC-PABC-Auristatin ADC over 144 hours, the loss of DAR was primarily due to enzymatic cleavage. | [10][11] |
| Linker-Payload Transfer | Additional 1347 Da on serum albumin | After 144 hours in plasma, the deconjugated maleimide-containing linker-payload was found to form an adduct with serum albumin.[10][11] | [10][11] |
Experimental Protocol: ADC Synthesis using a Maleimide-PEG Linker
This protocol outlines the general steps for conjugating a maleimide-functionalized drug linker to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a thiol-free buffer (e.g., PBS, pH 7.2)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Mal-PEG-Drug construct
-
Conjugation buffer: PBS, pH 7.0-7.5, degassed
-
Quenching reagent: N-ethylmaleimide or L-cysteine
-
Purification system: Size exclusion chromatography (SEC) or dialysis
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in conjugation buffer to a concentration of 1-10 mg/mL.
-
Add a 10- to 50-fold molar excess of TCEP to the antibody solution to reduce interchain disulfide bonds.
-
Incubate for 30-60 minutes at room temperature.[3] If using DTT, the excess must be removed by dialysis prior to conjugation.[12]
-
-
Conjugation:
-
Dissolve the Mal-PEG-Drug construct in an appropriate solvent (e.g., DMSO).
-
Add the Mal-PEG-Drug solution to the reduced antibody solution. A 10- to 20-fold molar excess of the maleimide construct over the antibody is a common starting point.[13]
-
Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.[13]
-
-
Quenching (Optional):
-
To stop the reaction, add a molar excess of a quenching reagent like N-ethylmaleimide to cap any unreacted thiol groups on the antibody, or L-cysteine to react with excess maleimide linker.[]
-
-
Purification:
-
Purify the resulting ADC using size exclusion chromatography or dialysis to remove excess reagents and unconjugated drug-linker.[13]
-
-
Characterization:
Visualizing ADC Synthesis and Action
References
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. creativepegworks.com [creativepegworks.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to Labeling with Mal-PEG1-Boc: Core Principles and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and applications of Mal-PEG1-Boc, a heterobifunctional crosslinker widely utilized in bioconjugation. Designed for professionals in research and drug development, this document details the chemical properties, reaction mechanisms, and optimized protocols for the effective labeling of biomolecules.
Introduction to this compound
This compound is a versatile tool in bioconjugation, featuring a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique structure allows for a two-stage conjugation strategy. The maleimide group enables the covalent attachment to thiol-containing molecules, such as cysteine residues in proteins and peptides, through a Michael addition reaction. The PEG spacer enhances solubility and reduces steric hindrance. The Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions to reveal a primary amine, which can then be used for subsequent modifications.
Physicochemical Properties
A thorough understanding of the properties of this compound is essential for its effective application.
| Property | Value |
| Molecular Formula | C13H19NO5 |
| Molecular Weight | 269.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like DMSO and DMF |
| Purity | Typically >95% |
| Storage | Store at -20°C, desiccated and protected from light |
The Thiol-Maleimide Reaction: A Covalent Labeling Strategy
The core of this compound's utility lies in the highly specific and efficient reaction between its maleimide group and a thiol (sulfhydryl) group.
Reaction Mechanism
The labeling reaction proceeds via a Michael addition of the sulfhydryl group of a cysteine residue to the carbon-carbon double bond of the maleimide ring. This reaction is highly specific for thiols within a pH range of 6.5-7.5, forming a stable, covalent thioether bond.[1] At pH values above 7.5, the maleimide group can exhibit some reactivity towards primary amines (e.g., lysine (B10760008) residues), and the rate of hydrolysis of the maleimide group also increases.[1]
Optimizing Reaction Conditions
The success of the thiol-maleimide conjugation is highly dependent on the careful control of several key parameters.
The pH of the reaction buffer is a critical factor influencing both the rate and selectivity of the conjugation.[1]
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Table 1: Effect of pH on Thiol-Maleimide Reaction Characteristics.[1]
A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion. The optimal ratio is system-dependent and should be determined empirically.
| Biomolecule | Maleimide Reagent | Maleimide:Biomolecule Molar Ratio | Conjugation Efficiency / DAR | Reference |
| cRGDfK (cyclic peptide) | Maleimide-functionalized nanoparticles | 2:1 | 84 ± 4% | [2][3] |
| 11A4 (nanobody) | Maleimide-functionalized nanoparticles | 5:1 | 58 ± 12% | [2][3] |
| Protein Standards | BODIPY™ FL-Mal | 50-100:1 (over Cys) | Saturation of available Cys | [4] |
| IgG | CF® Dye Maleimide | 10-20:1 | Optimal for antibodies | [5] |
Table 2: Examples of Molar Ratios and Conjugation Efficiencies from the Literature.
Reactions are typically performed at room temperature (20-25°C) for 2 hours or at 4°C overnight.[6] Lower temperatures are recommended for sensitive proteins to minimize degradation.[1]
Stability of the Thioether Bond
While the thioether bond formed is generally stable, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in biological systems.[7] This can lead to the transfer of the label to other molecules. Hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether can prevent this reversal.[7]
| Conjugate | Stability in Human Plasma (72h at 37°C) | Reference |
| LC-V205C maleimide conjugate | ~80% of fluorescent label maintained | [8][9] |
| Fc-S396C maleimide conjugate | ~20% of fluorescent label remained intact | [8][9] |
| Maleamic acid conjugate | Completely stable over 7 days | [10] |
| Sulfone conjugate | Less dependent on conjugation site and more stable than maleimide | [8][9] |
Table 3: Comparative Stability of Maleimide and Other Conjugates in Human Plasma.
Experimental Protocols
Protocol for Labeling a Protein with this compound
This protocol provides a general procedure for labeling a thiol-containing protein.
Materials:
-
Protein to be labeled
-
This compound
-
Degassed, amine-free buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., L-cysteine, β-mercaptoethanol)
-
Purification column (e.g., gel filtration, desalting)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed, amine-free buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If necessary, add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. It is critical to remove the reducing agent before adding the maleimide reagent if using DTT; TCEP does not require removal.[11]
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a good starting point).[6] Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the Reaction: Add a quenching reagent to a final concentration of 10-100 mM to consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and the quenching reagent using a desalting column, spin filtration, or dialysis against a suitable buffer (e.g., PBS).
Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal a primary amine.
Materials:
-
Boc-protected conjugate
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Acid Addition: Add TFA to the solution. A common ratio is 1:1 TFA:DCM.[10]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[6][10]
-
Work-up: Remove the solvent and excess TFA in vacuo. The resulting amine-TFA salt can often be used directly in the next step after thorough drying.
Visualization of Workflows and Pathways
Experimental Workflow for Protein Labeling and Deprotection
References
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor (EGF) Receptor Endocytosis Assay in A549 Cells [en.bio-protocol.org]
- 5. biotium.com [biotium.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Epidermal Growth Factor (EGF) Receptor Endocytosis Assay in A549 Cells [bio-protocol.org]
Navigating the Synthesis of Advanced Bioconjugates: A Technical Guide to the Safe Handling of Mal-PEG1-Boc
For Researchers, Scientists, and Drug Development Professionals
Mal-PEG1-Boc, a heterobifunctional linker, is a critical component in the development of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). Its unique structure, featuring a thiol-reactive maleimide (B117702) group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and an amine-protective tert-butyloxycarbonyl (Boc) group, offers precise control in the construction of complex biomolecules. This guide provides an in-depth overview of the safety and handling guidelines for this compound to ensure its effective and safe use in the laboratory.
Core Safety and Handling Protocols
While specific safety data sheets (SDS) may vary slightly between suppliers, a comprehensive review indicates that this compound is not classified as a hazardous substance. However, as with any chemical reagent, adherence to standard laboratory safety practices is paramount. The following sections detail the essential safety and handling procedures.
Hazard Identification and Precautionary Measures
The primary hazards associated with this compound are potential skin and eye irritation upon direct contact. Inhalation of dust or aerosols may also cause respiratory tract irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P321: Specific treatment (see Section 4 on this SDS).[1]
Personal Protective Equipment (PPE)
To minimize exposure, the following PPE should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.
First Aid Measures
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
After Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.
Handling and Storage
Proper handling and storage are crucial not only for safety but also for maintaining the chemical integrity of this compound, particularly the reactive maleimide group.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust. Avoid direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature for most maleimide-containing products is -20°C.[2] Before use, allow the container to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the maleimide group.[2]
-
Solution Storage: Avoid storing maleimide-containing compounds in aqueous solutions due to the risk of hydrolysis.[2] For long-term storage in solution, use a dry, biocompatible, water-miscible solvent such as DMSO or DMF and store at -20°C.[2]
Physicochemical and Reactivity Data
Understanding the physical and chemical properties of this compound is essential for its proper use in experimental settings.
| Property | Value |
| CAS Number | 810677-16-8 |
| Molecular Formula | C13H19NO5 |
| Appearance | Solid |
Note: Specific values for melting point, boiling point, and solubility are not consistently reported across all suppliers. It is recommended to consult the supplier-specific SDS for the most accurate information.
The maleimide moiety is highly reactive towards thiols (sulfhydryl groups), forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[2] Above this pH, the maleimide ring is susceptible to hydrolysis, rendering it unreactive towards thiols.[2] The Boc protecting group is stable under these conditions but can be removed under acidic conditions to reveal a primary amine.
Experimental Protocols and Workflows
The following sections provide a generalized experimental protocol for the conjugation of this compound to a thiol-containing biomolecule and visual workflows for handling and reactivity.
General Protocol for Thiol-Maleimide Conjugation
This protocol is a general guideline and should be optimized for specific applications.
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the protein or other thiol-containing molecule in a degassed buffer with a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris buffers, ensuring they do not contain thiols).[3] The protein concentration should ideally be between 1-10 mg/mL.[3]
-
If necessary, reduce disulfide bonds to free up thiol groups by adding a 10-100 fold molar excess of a reducing agent like TCEP. Incubate for 20-30 minutes at room temperature. If DTT is used, it must be removed before adding the maleimide compound.
-
-
Preparation of this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution (e.g., 10 mM) in an anhydrous, water-miscible solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules using techniques such as dialysis, size-exclusion chromatography (gel filtration), or HPLC.
-
-
Storage of the Conjugate:
-
For short-term storage, the purified conjugate can be kept at 2-8°C for up to a week, protected from light.
-
For long-term storage, add stabilizers like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%). For storage at -20°C, glycerol (B35011) can be added to a final concentration of 50%.[4]
-
Visualizing Workflows and Reactivity
The following diagrams, generated using Graphviz, illustrate key workflows and chemical principles for working with this compound.
Caption: A generalized experimental workflow for the conjugation of this compound.
References
The Advent and Evolution of PEGylated Linkers: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Application, and Experimental Protocols of PEGylated Linkers in Therapeutics.
Introduction: The Genesis of a Game-Changer in Drug Delivery
The journey of PEGylated linkers from a chemical curiosity to a cornerstone of modern drug development is a testament to the power of innovative polymer chemistry in solving complex pharmacological challenges. The covalent attachment of polyethylene (B3416737) glycol (PEG), a process known as PEGylation, emerged from the need to improve the therapeutic efficacy of proteins and other molecules.[1] Initially explored in the late 1960s and 1970s, the core concept was to shield therapeutic agents from the body's rapid clearance mechanisms and immune responses.[1] Professor Frank Davis and his colleagues were pioneers in this field, first demonstrating that attaching PEG to bovine liver catalase could reduce its immunogenicity and extend its circulation half-life.[2] This foundational work laid the groundwork for the first FDA-approved PEGylated drug, Adagen® (pegademase bovine), in 1990, for the treatment of severe combined immunodeficiency disease.[3][4]
PEGylation imparts several advantageous properties to therapeutic molecules by creating a hydrophilic shield around them.[5][] This "stealth effect" increases the hydrodynamic size of the molecule, which in turn reduces renal clearance and prolongs its circulation time in the bloodstream.[5][7] Furthermore, the PEG linker can mask antigenic sites, thereby reducing immunogenicity and the potential for adverse immune reactions.[1][5] The enhanced water solubility and stability of PEGylated drugs are also critical benefits, particularly for hydrophobic molecules that are otherwise difficult to formulate and administer.[8] These combined effects often lead to a superior pharmacokinetic and pharmacodynamic profile, allowing for less frequent dosing and an improved patient experience.[9]
The evolution of PEGylation chemistry has seen a transition from first-generation, often heterogeneous and non-specific methods, to second-generation techniques that allow for more controlled and site-specific attachment of PEG chains.[3] This has been crucial for optimizing the therapeutic index of PEGylated drugs, as the location and nature of the PEG linker can significantly impact the biological activity of the parent molecule. Today, PEGylated linkers are integral components in a wide array of therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where they play a sophisticated role in modulating solubility, stability, and the spatial relationship between different functional domains of these complex molecules.[10][11][12]
Core Principles of PEGylated Linkers
Polyethylene glycol is a synthetic, biocompatible, and water-soluble polymer composed of repeating ethylene (B1197577) oxide units.[8] Its versatility and safety have led to its approval by the FDA for use in various pharmaceutical formulations.[13] PEG linkers are typically synthesized with reactive functional groups at one or both ends to enable covalent attachment to target molecules.[14]
The structure of the PEG linker itself can be varied to fine-tune the properties of the resulting conjugate. Linear PEGs are the most common, but branched or multi-arm PEGs are also used to increase the hydrodynamic volume and shielding effect.[9] The molecular weight of the PEG chain is a critical parameter, with higher molecular weights generally leading to longer circulation times but potentially also to reduced biological activity due to steric hindrance.[15][16]
Types of PEG Linkers:
-
Homobifunctional PEGs: These linkers possess the same reactive group at both ends and are used for crosslinking or dimerization of molecules.[3]
-
Heterobifunctional PEGs: Featuring different reactive groups at each end, these are the most versatile type of PEG linker, enabling the connection of two different molecules, such as an antibody and a drug in an ADC.[3][10]
-
Monofunctional PEGs: With a reactive group at only one end and an inert group (typically methoxy) at the other, these are used to attach PEG to a single site on a molecule to impart the benefits of PEGylation.[9]
-
Cleavable PEG Linkers: These linkers are designed to be stable in circulation but to break down and release the active drug under specific physiological conditions, such as the low pH environment of a tumor or the presence of specific enzymes.[15][17]
The choice of reactive chemistry is crucial for a successful PEGylation strategy. Early methods often targeted primary amines on lysine (B10760008) residues, which are abundant on the surface of most proteins.[18] While effective, this can lead to a heterogeneous mixture of products with varying degrees of PEGylation and positional isomers.[] Second-generation PEGylation chemistries offer more control and site-specificity by targeting other functional groups, such as thiols on cysteine residues, or by using enzymatic approaches.[3]
Quantitative Impact of PEGylated Linkers on Drug Properties
The introduction of a PEGylated linker can have a profound and quantifiable impact on the physicochemical and pharmacokinetic properties of a therapeutic agent. The length and structure of the PEG chain are key determinants of these effects.
Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK) of Antibody-Drug Conjugates (ADCs)
| Linker Length Category | General Impact on Pharmacokinetics | Advantages | Disadvantages | Suitable Applications |
| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life. | May retain higher in vitro potency. | Can lead to reduced in vivo efficacy due to rapid clearance. | Payloads that do not require prolonged exposure. |
| Intermediate (e.g., PEG8-PEG12) | Slower clearance, longer half-life, often reaching a plateau of PK improvement. | Often shows a significant improvement in in vivo efficacy. | May have a moderate impact on in vitro potency. | Represents a balanced approach for many ADCs. |
| Long (e.g., PEG24, 4kDa, 10kDa) | Significantly prolonged half-life. | Can lead to the highest in vivo efficacy. | May cause a more substantial reduction in in vitro cytotoxicity. | Miniaturized ADCs or when maximum exposure is required. |
This table summarizes general trends observed in various studies. The optimal PEG linker length is highly dependent on the specific antibody, payload, and target.[18]
Table 2: Influence of PEG Molecular Weight on Drug Solubility
| PEG Molecular Weight | Impact on Aqueous Solubility of Poorly Soluble Drugs | Reference |
| Increasing Molecular Weight | Generally leads to a significant increase in the aqueous solubility of the drug. | [1][4] |
| PEG 12000 vs. Lower Molecular Weights | In some studies, PEG 12000 has shown a better influence on drug dissolution compared to lower molecular weight PEGs. | [4] |
The enhanced solubility is attributed to the hydrophilic nature of the PEG polymer. The specific degree of improvement can vary depending on the drug and the formulation.
Table 3: Comparative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Therapeutics
| Therapeutic Agent | Modification | Half-life Extension | Reference |
| Affibody-MMAE Conjugate | No PEG linker | 19.6 min (baseline) | [15] |
| Affibody-MMAE Conjugate | 4 kDa PEG linker | 2.5-fold increase (49.2 min) | [15][16] |
| Affibody-MMAE Conjugate | 10 kDa PEG linker | 11.2-fold increase (219.0 min) | [15][16] |
| Danazol in Nanoemulsion | Non-PEGylated | 1.09 ± 0.401 h | |
| Danazol in Nanoemulsion | DSPE-PEG2000 | 1.58 ± 0.405 h | |
| Danazol in Nanoemulsion | DSPE-PEG5000 | 1.41 ± 0.12 h |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, conjugation, and characterization of PEGylated linkers and their bioconjugates.
Protocol 1: Synthesis of a Heterobifunctional PEG Linker (Alkyne-PEG5-Iodo)
This protocol describes a general method for synthesizing an alkyne-PEG5-iodo linker, which can be further modified for various bioconjugation applications.[10]
Materials:
-
Pentaethylene glycol
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium iodide (NaI)
-
Dichloromethane (DCM)
-
Acetone
-
Silica (B1680970) gel for chromatography
Procedure:
-
Alkynylation of Pentaethylene glycol:
-
Dissolve pentaethylene glycol in anhydrous DCM and cool to 0 °C.
-
Add NaH portion-wise and stir the mixture for 30 minutes at 0 °C.
-
Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract with DCM.
-
Purify the crude product by silica gel chromatography to obtain alkyne-PEG5-OH.[10]
-
-
Mesylation of Alkyne-PEG5-OH:
-
Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.
-
Add MsCl dropwise and stir for 2 hours at room temperature.
-
Wash the reaction mixture with dilute HCl and brine.
-
Dry the organic layer over sodium sulfate (B86663) and concentrate to obtain alkyne-PEG5-OMs.[10]
-
-
Iodination of Alkyne-PEG5-OMs:
-
Dissolve alkyne-PEG5-OMs and NaI in acetone.
-
Reflux the reaction mixture overnight.
-
Remove the solvent under reduced pressure and re-dissolve the residue in DCM.
-
Wash with water and brine, then dry over sodium sulfate.
-
Concentrate the solution to yield the final product, alkyne-PEG5-iodo.[10]
-
Protocol 2: Amine PEGylation using an NHS-Ester Activated PEG
This protocol details the conjugation of an amine-reactive PEG-NHS ester to a protein, such as an antibody.[7][19][20]
Materials:
-
Protein to be PEGylated (e.g., IgG)
-
PEG NHS Ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, 0.1 M, pH 7.2-7.5)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or gel filtration equipment for purification
Procedure:
-
Preparation:
-
Allow the vial of PEG NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[19]
-
Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.[7]
-
Immediately before use, prepare a 10 mM solution of the PEG NHS Ester in anhydrous DMSO or DMF.[19]
-
-
Conjugation:
-
Add the desired molar excess of the PEG NHS Ester solution to the protein solution. A 20-fold molar excess is a common starting point.[7] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[19]
-
Incubate the reaction mixture on ice for 2 hours or at room temperature for 30-60 minutes.[7]
-
-
Purification:
-
Storage:
-
Store the purified PEGylated protein under the same conditions as the unmodified protein.[7]
-
Protocol 3: Thiol PEGylation using a Maleimide-Activated PEG
This protocol describes the selective modification of sulfhydryl groups on a protein or peptide with a maleimide-activated PEG.[5][17][21]
Materials:
-
Thiol-containing molecule (e.g., protein with accessible cysteine residues)
-
PEG Maleimide
-
Thiol-free buffer (e.g., PBS, pH 7.0-7.5)
-
Optional: Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced.
-
Purification equipment (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation:
-
Conjugation:
-
Purification:
Protocol 4: Characterization of PEGylated Proteins
A combination of techniques is typically employed to characterize PEGylated proteins to determine the degree of PEGylation, identify the sites of attachment, and assess the purity and integrity of the conjugate.
1. Size-Exclusion Chromatography (SEC):
-
Principle: Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time compared to the unmodified protein.[][22]
-
Application: To separate un-PEGylated protein from PEGylated species and to get an initial assessment of the heterogeneity of the PEGylation reaction.[][23]
-
General Procedure:
-
Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWXL) with a suitable mobile phase (e.g., PBS).[23]
-
Inject the PEGylated protein sample.
-
Monitor the elution profile using UV detection at 280 nm.
-
The different peaks correspond to species of different molecular sizes (e.g., native protein, mono-PEGylated, di-PEGylated).[23]
-
2. Ion-Exchange Chromatography (IEX):
-
Principle: Separates molecules based on their net surface charge. PEGylation can shield charged residues on the protein surface, altering its interaction with the IEX resin.[][24]
-
Application: To separate PEGylated proteins based on the degree of PEGylation and to resolve positional isomers.[25][26]
-
General Procedure:
-
Equilibrate a cation-exchange or anion-exchange column with a low-salt starting buffer at a specific pH.
-
Load the PEGylated protein sample.
-
Elute the bound proteins using a salt gradient.
-
Fractions are collected and can be further analyzed by other techniques like SDS-PAGE or mass spectrometry.
-
3. Mass Spectrometry (MS):
-
Principle: Measures the mass-to-charge ratio of ionized molecules, providing precise molecular weight information.[27][28]
-
Application: To determine the exact mass of the PEGylated protein, which allows for the calculation of the number of attached PEG chains (degree of PEGylation). Tandem MS (MS/MS) can be used to identify the specific amino acid residues where the PEG is attached.[28][29]
-
General Procedure:
-
The PEGylated protein sample is introduced into the mass spectrometer, often coupled with liquid chromatography (LC-MS).
-
Electrospray ionization (ESI) is commonly used to generate charged ions.
-
The mass analyzer separates the ions based on their mass-to-charge ratio.
-
Deconvolution of the resulting spectrum is performed to determine the zero-charge mass of the different PEGylated species.[27] For high molecular weight PEGs, post-column addition of amines can help in reducing charge states and simplifying the spectra.[30]
-
Visualizing PEGylation Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and signaling pathways relevant to the development and action of PEGylated therapeutics.
References
- 1. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pegylated Interferon for the Treatment of Chronic Viral Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]
- 4. brieflands.com [brieflands.com]
- 5. broadpharm.com [broadpharm.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enovatia.com [enovatia.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Protocol for Protein PEGylation [jenkemusa.com]
- 21. confluore.com [confluore.com]
- 22. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. biopharminternational.com [biopharminternational.com]
- 25. conductscience.com [conductscience.com]
- 26. assets.fishersci.com [assets.fishersci.com]
- 27. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 28. walshmedicalmedia.com [walshmedicalmedia.com]
- 29. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 30. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Mal-PEG1-Boc for Nanotechnology and New Materials Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing fields of nanotechnology and materials science, precision and control at the molecular level are paramount. Mal-PEG1-Boc emerges as a critical heterobifunctional linker, offering a powerful tool for the covalent modification of biomolecules and surfaces. This guide provides a comprehensive overview of its chemical properties, applications, and the detailed methodologies required for its effective use in research and development. The strategic incorporation of a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine allows for a versatile and controlled approach to bioconjugation.
The maleimide group provides a highly selective reaction with thiol moieties, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond. This reaction is favored under mild physiological conditions, preserving the biological activity of the conjugated molecules.[1] The single ethylene (B1197577) glycol unit (PEG1) enhances the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation of the resulting conjugates.[] The Boc-protecting group on the terminal amine offers a stable yet readily cleavable handle for subsequent modifications under acidic conditions, enabling multi-step conjugation strategies.[3]
This guide will delve into the technical specifications of this compound, provide detailed experimental protocols for its application, and present quantitative data to inform experimental design. Furthermore, visual diagrams will illustrate key experimental workflows and the logical advantages of this linker in advanced applications.
Core Properties and Specifications
This compound is a versatile linker with well-defined chemical properties that are essential for its function in bioconjugation and materials science. A summary of its key characteristics is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C13H19NO5 | [4] |
| Molecular Weight | 269.29 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥95% | [5] |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents. | [5] |
| Storage Conditions | Store at -20°C in a dry, dark environment to prevent degradation of the maleimide group. | [5] |
| Maleimide Reactivity | Highly selective for thiol groups (-SH) at a pH range of 6.5-7.5 to form a stable thioether bond. | [6][7] |
| Boc Deprotection | Cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)) to yield a primary amine. | [3][8] |
Key Applications in Research and Development
The unique trifunctional nature of this compound makes it a valuable tool in a variety of applications, including:
-
Drug Delivery: The linker can be used to conjugate targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or to directly link a drug to a carrier protein. The PEG spacer can improve the pharmacokinetic profile of the conjugate.[][5]
-
Bioconjugation: It is widely used for the site-specific modification of proteins and peptides at cysteine residues. The deprotected amine can be used for further labeling with fluorescent dyes, imaging agents, or other functional molecules.[5]
-
Surface Modification: this compound is employed to functionalize the surfaces of nanoparticles (e.g., gold nanoparticles, liposomes) and other materials to enhance their biocompatibility, reduce non-specific protein adsorption, and introduce specific functionalities for targeted interactions.[5][9]
-
Development of Antibody-Drug Conjugates (ADCs): The maleimide group allows for the attachment of the linker to the thiol groups of reduced interchain cysteines in an antibody, while the other end can be conjugated to a cytotoxic drug, often after deprotection of the Boc group.[1][]
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound.
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol outlines the general procedure for labeling a protein with this compound at a cysteine residue.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed and purged with nitrogen or argon.
-
Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching solution: 1 M solution of a thiol-containing compound (e.g., L-cysteine, 2-mercaptoethanol).
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.
-
Anhydrous DMSO or DMF.
Procedure:
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, dissolve the protein in conjugation buffer and add a 10-20 fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column or dialysis against the conjugation buffer. This step is critical as the reducing agent will compete with the protein's thiols for the maleimide group.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
To the solution of the thiol-containing protein, add a 10-20 fold molar excess of the this compound stock solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction:
-
Add a small molar excess of the quenching solution (relative to the initial amount of this compound) to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the protein-PEG-Boc conjugate from unreacted linker and other small molecules using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (MS), or UV-Vis spectroscopy if the conjugate has a chromophore.
-
Protocol 2: Boc Deprotection of the PEGylated Conjugate
This protocol describes the removal of the Boc protecting group to expose the primary amine for further functionalization.
Materials:
-
Boc-protected PEG-conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (optional): Triisopropylsilane (TIS) to prevent side reactions.
-
Rotary evaporator
-
Nitrogen or argon gas
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected PEG-conjugate in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
-
Deprotection Reaction:
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to acid-catalyzed side reactions, a scavenger like TIS (2-5% v/v) can be added.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Isolation:
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting product will be the TFA salt of the deprotected amine. It can be used directly in the next step or neutralized by dissolving in a suitable solvent and washing with a mild base (e.g., saturated sodium bicarbonate solution).
-
Protocol 3: Surface Modification of Nanoparticles
This protocol provides a general method for functionalizing the surface of nanoparticles with this compound.
Materials:
-
Nanoparticles with surface functional groups (e.g., amine-functionalized nanoparticles)
-
Mal-PEG1-acid or Mal-PEG1-NHS ester (as an alternative to this compound for direct attachment)
-
Activation reagents for carboxylic acids (if using Mal-PEG1-acid): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Reaction Buffer: MES buffer (pH 6.0) for EDC/NHS coupling, or PBS (pH 7.4) for NHS ester coupling.
-
Centrifuge
-
Probe sonicator or bath sonicator
Procedure:
-
Nanoparticle Preparation:
-
Disperse the nanoparticles in the appropriate reaction buffer using sonication to ensure a uniform suspension.
-
-
Linker Activation (if using Mal-PEG1-acid):
-
Dissolve Mal-PEG1-acid, EDC, and NHS in the reaction buffer. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to Nanoparticles:
-
Add the activated Mal-PEG1-acid solution (or a solution of Mal-PEG1-NHS ester) to the nanoparticle suspension.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Purification of Functionalized Nanoparticles:
-
Separate the functionalized nanoparticles from unreacted linker and byproducts by repeated centrifugation and resuspension in fresh buffer.
-
-
Characterization:
-
Confirm the successful surface modification using techniques such as dynamic light scattering (DLS) to measure changes in particle size and zeta potential, Fourier-transform infrared spectroscopy (FTIR) to detect the presence of the PEG linker, or quantify the surface maleimide groups using Ellman's reagent.[10]
-
Quantitative Data Summary
The efficiency of bioconjugation and the stability of the resulting products are critical for their application. The following tables summarize key quantitative data for maleimide-PEG linkers. While specific data for this compound is limited in the literature, the provided information for related linkers serves as a valuable guide for experimental design.
Table 1: Maleimide-Thiol Reaction Kinetics and Stability
| Parameter | Condition | Value | Reference(s) |
| Optimal pH for Thiol Selectivity | - | 6.5 - 7.5 | [6][7] |
| Reaction Time | Room Temperature | Minutes to a few hours | [6] |
| Half-life of Dibromomaleimide | pH 7.4 | 17.9 minutes | [11] |
| Deconjugation of Maleimide-PEG | In the presence of 1 mM Glutathione at 37°C | ~30% deconjugation after 7 days | [12] |
Table 2: Boc Deprotection Conditions and Efficiency
| Parameter | Reagent/Solvent | Temperature | Time | Yield | Reference(s) |
| Boc Deprotection | 50% TFA in DCM | Room Temperature | 5-30 minutes | >95% | [3] |
| Boc Deprotection | pTSA in DES | Room Temperature | 10-20 minutes | >98% | [13] |
Table 3: Nanoparticle Functionalization Efficiency
| Nanoparticle System | Linker Type | Accessible Maleimide Functionality | Reference(s) |
| PCL-PEG-MAL Nanoparticles | PCL-PEG-MAL | 51-67% | [14] |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships relevant to the use of this compound.
References
- 1. njbio.com [njbio.com]
- 3. benchchem.com [benchchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Boc-HyNic-PEG1-Mal | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Site-Specific Peptide Modification via Thiol-Maleimide Conjugation Utilizing a Boc-Protected PEG Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides is a cornerstone of modern drug development and proteomics research, enabling the creation of advanced therapeutics, diagnostic tools, and research probes. One of the most robust and widely utilized methods for achieving such precision is the conjugation of a maleimide-functionalized molecule to a cysteine residue within a peptide sequence. This application note details a comprehensive protocol for the conjugation of Maleimide-PEG1-Boc to a cysteine-containing peptide. This heterobifunctional linker features a maleimide (B117702) group for selective reaction with a thiol, a short polyethylene (B3416737) glycol (PEG1) spacer to enhance solubility and provide spacing, and a tert-butyloxycarbonyl (Boc) protected amine.
The maleimide group reacts specifically with the sulfhydryl group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond. This reaction is highly efficient and proceeds under mild, biocompatible conditions, typically at a pH range of 6.5-7.5.[1] The presence of the Boc protecting group on the terminal amine of the PEG linker allows for a strategic, orthogonal approach to bioconjugation. The conjugation of the maleimide to the cysteine thiol is performed first, under conditions where the Boc group remains stable. Subsequent deprotection of the Boc group under acidic conditions, such as with trifluoroacetic acid (TFA), reveals a primary amine. This newly exposed amine can then be used for further functionalization, allowing for the creation of more complex and multifunctional peptide conjugates. This two-step process provides precise control over the modification of the peptide, minimizing the risk of undesirable side reactions.
Data Presentation
The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the reactants. While optimal conditions should be determined empirically for each specific peptide, the following table summarizes typical reaction parameters and expected outcomes for the conjugation of Mal-PEG1-Boc to a cysteine-containing peptide.
| Parameter | Recommended Condition | Expected Outcome/Rationale |
| pH | 6.5 - 7.5 | Balances selective thiol reactivity while minimizing hydrolysis of the maleimide group and potential side reactions with other nucleophilic residues. |
| Temperature | 4°C to 25°C | Room temperature is often sufficient for the reaction to proceed to completion. Lower temperatures can be employed for sensitive peptides or to slow down potential side reactions. |
| Reaction Time | 1 - 4 hours | The reaction progress should be monitored (e.g., by RP-HPLC or LC-MS) to determine the optimal time for completion. |
| Reactant Molar Ratio | 5- to 20-fold molar excess of this compound | A molar excess of the PEG reagent drives the reaction towards completion, ensuring high conjugation efficiency. |
| Peptide Concentration | 1 - 10 mg/mL | A common concentration range for efficient conjugation in solution. |
| Typical Conjugation Efficiency | > 90% | High efficiency can be achieved under optimal conditions, which can be assessed by techniques like RP-HPLC, MALDI-TOF mass spectrometry, or SDS-PAGE.[2][3] |
| Boc Deprotection Efficiency | > 95% | Removal of the Boc group with trifluoroacetic acid (TFA) is typically a high-yield reaction. |
Experimental Protocols
This section provides a detailed step-by-step methodology for the conjugation of this compound to a peptide with an accessible cysteine residue, followed by the deprotection of the Boc group.
Part 1: Conjugation of this compound to Cysteine-Containing Peptide
Materials:
-
Cysteine-containing peptide
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed. Other non-thiol containing buffers like HEPES or Tris can also be used.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Solvent for PEG Reagent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC)
Procedure:
-
Preparation of the Cysteine-Containing Peptide:
-
Dissolve the cysteine-containing peptide in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Optional - Reduction of Disulfide Bonds: If the target cysteine residue is part of a disulfide bond, it must be reduced prior to conjugation.
-
Add a 10- to 20-fold molar excess of TCEP to the peptide solution.
-
Incubate for 30-60 minutes at room temperature.
-
Crucially, remove the TCEP immediately using a desalting column equilibrated with Conjugation Buffer to prevent its reaction with the maleimide reagent.
-
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.
-
Dilute the stock solution with degassed Conjugation Buffer to the desired final concentration. The concentration will depend on the desired molar excess.
-
-
Conjugation Reaction:
-
Add the desired molar excess (typically 5- to 20-fold) of the this compound solution to the peptide solution while gently mixing.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light. The optimal time should be determined by monitoring the reaction progress by RP-HPLC or LC-MS.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction and cap any unreacted maleimide groups, add a small molecule thiol such as L-cysteine or β-mercaptoethanol in a 2-5 fold molar excess relative to the initial amount of this compound.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Boc-Protected PEGylated Peptide:
-
Purify the reaction mixture using RP-HPLC or SEC to separate the desired conjugate from unreacted peptide, excess PEG reagent, and quenching reagent.
-
Collect fractions and analyze them by RP-HPLC and MALDI-TOF mass spectrometry to confirm the identity and purity of the Boc-protected PEGylated peptide.
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
Part 2: Deprotection of the Boc Group
Materials:
-
Boc-protected PEGylated peptide
-
Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS) (or other appropriate scavengers)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Deprotection Reaction:
-
Dissolve the lyophilized Boc-protected PEGylated peptide in the Deprotection Solution.
-
Incubate the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by RP-HPLC.
-
-
Precipitation of the Deprotected Peptide:
-
After the reaction is complete, precipitate the deprotected peptide by adding the reaction mixture dropwise to a tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).
-
A white precipitate should form.
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
-
Drying and Storage:
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The resulting deprotected PEGylated peptide can be stored as a lyophilized powder at -20°C or -80°C.
-
Confirm the successful deprotection and purity of the final product by RP-HPLC and MALDI-TOF mass spectrometry.
-
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a cysteine-containing peptide.
Caption: Logical relationship of the orthogonal conjugation and deprotection steps.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Mal-PEG1-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the antigen specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic small molecule drug. The linker, which covalently connects the antibody and the drug, is a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC. This document provides a detailed, step-by-step guide for the synthesis of an ADC using a maleimide-PEG1-Boc (Mal-PEG1-Boc) linker.
The this compound linker features a maleimide (B117702) group for conjugation to thiol groups on the antibody, a single polyethylene (B3416737) glycol (PEG) unit to enhance hydrophilicity, and a Boc (tert-butyloxycarbonyl) protecting group on a reactive amine. This Boc group allows for a controlled, two-stage conjugation strategy: first, the drug is coupled to the deprotected amine of the linker, and then the resulting drug-linker construct is conjugated to the antibody. This approach is particularly useful for drugs containing a carboxylic acid group that can form a stable amide bond with the linker.
These application notes provide comprehensive protocols for the synthesis of the drug-linker construct, the reduction of the antibody to expose free thiol groups, the final conjugation to form the ADC, and subsequent characterization.
Key Experimental Workflow
The overall workflow for the synthesis of an ADC using a this compound linker is depicted below. It involves the initial preparation of the drug-linker construct, followed by the preparation of the antibody and the final conjugation reaction.
Caption: Experimental workflow for ADC synthesis using this compound.
Experimental Protocols
Part 1: Synthesis of the Maleimide-PEG1-Drug Construct
This part of the protocol describes the deprotection of the this compound linker and the subsequent coupling with an amine-containing drug.
Materials:
-
This compound linker
-
Amine-containing cytotoxic drug
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., ethyl acetate (B1210297), hexane)
Protocol:
-
Boc Deprotection of this compound:
-
Dissolve this compound in anhydrous DCM.
-
Add TFA to the solution (typically 20-50% v/v).[1]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM several times to ensure complete removal of residual TFA. The resulting product is the TFA salt of Mal-PEG1-NH2.
-
-
Activation of Amine-Containing Drug (if it has a carboxylic acid):
-
Dissolve the amine-containing drug (with a carboxylic acid moiety) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester of the drug.
-
-
Coupling of Deprotected Linker and Activated Drug:
-
Dissolve the crude TFA salt of Mal-PEG1-NH2 in anhydrous DMF.
-
Add DIPEA to neutralize the TFA salt and raise the pH to ~8.
-
Add the solution of the NHS-activated drug to the linker solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure Maleimide-PEG1-Drug construct.
-
Part 2: Preparation of the Reduced Antibody
This protocol details the reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
Conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)[2]
-
Desalting column (e.g., Sephadex G-25)
Protocol:
-
Antibody Buffer Exchange (if necessary):
-
Exchange the antibody into the conjugation buffer using a desalting column or centrifugal filtration device.
-
Adjust the antibody concentration to a suitable range (e.g., 5-10 mg/mL).
-
-
Reduction of Antibody Disulfide Bonds:
-
Add a calculated molar excess of TCEP solution to the antibody solution. The amount of TCEP will determine the number of reduced disulfide bonds and thus the final drug-to-antibody ratio (DAR). A 10-20 fold molar excess is a common starting point.[2]
-
Incubate the reaction mixture at 37°C for 1-2 hours.[2]
-
-
Removal of Excess Reducing Agent:
-
Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with conjugation buffer. This step is crucial to prevent the quenching of the maleimide linker in the subsequent step.
-
Part 3: Conjugation of Maleimide-PEG1-Drug to the Reduced Antibody
This final part of the protocol describes the conjugation of the drug-linker construct to the reduced antibody to form the ADC.
Materials:
-
Reduced antibody from Part 2
-
Maleimide-PEG1-Drug construct from Part 1, dissolved in a suitable organic solvent (e.g., DMSO or DMA)
-
Quenching solution (e.g., N-acetylcysteine or cysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
Protocol:
-
Conjugation Reaction:
-
To the chilled solution of the reduced antibody, add the Maleimide-PEG1-Drug solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.
-
The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at 4°C for 1-2 hours or at room temperature for 1 hour, with gentle mixing.
-
-
Quenching the Reaction:
-
Add a molar excess of the quenching solution (e.g., N-acetylcysteine) to react with any unreacted maleimide groups.
-
Incubate for an additional 20-30 minutes.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using SEC or HIC.
-
The purified ADC should be buffer-exchanged into a suitable formulation buffer and stored at -80°C.
-
Data Presentation
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC. The length of the PEG linker can influence the efficiency of the conjugation reaction and the resulting DAR. The following table summarizes representative data on the effect of PEG linker length on the average DAR.
| Linker | Molar Excess of Drug-Linker | Average DAR | Monomer Purity (%) |
| Maleimide-PEG1-Drug | 5 | ~3.5 | >95% |
| Maleimide-PEG4-Drug | 5 | ~3.8 | >95% |
| Maleimide-PEG8-Drug | 5 | ~4.0 | >95% |
| Maleimide-PEG12-Drug | 5 | ~4.2 | >95% |
Note: This data is illustrative and the optimal conditions and resulting DAR may vary depending on the specific antibody, drug, and reaction conditions.
ADC Mechanism of Action: Cellular Uptake and Payload Delivery
The synthesized ADC exerts its cytotoxic effect through a series of steps involving cellular uptake, trafficking, and release of the payload.
Caption: Cellular mechanism of action of an antibody-drug conjugate.
The ADC circulates in the bloodstream until it recognizes and binds to a specific antigen on the surface of a cancer cell.[3] This binding triggers the internalization of the ADC-antigen complex through endocytosis.[2][4] The complex is then trafficked through the endosomal-lysosomal pathway.[2] In the acidic environment of the lysosome, cellular enzymes degrade the antibody and cleave the linker, releasing the cytotoxic payload into the cytoplasm.[2][5] The free payload can then exert its cell-killing effect, for example, by damaging DNA or disrupting microtubule dynamics, ultimately leading to apoptosis of the cancer cell.[3]
Conclusion
This application note provides a comprehensive guide for the synthesis and characterization of antibody-drug conjugates using a this compound linker. The provided protocols offer a robust framework for researchers in the field of targeted cancer therapy. Careful optimization of each step, particularly the antibody reduction and conjugation conditions, is crucial for obtaining ADCs with the desired drug-to-antibody ratio and therapeutic efficacy. The use of PEG linkers can improve the physicochemical properties of ADCs, and further exploration of different PEG lengths and linker chemistries holds promise for the development of next-generation ADCs with enhanced therapeutic windows.
References
Application Notes and Protocols: Conditions for Deprotection of the Boc Group on Mal-PEG1-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mal-PEG1-Boc linker is a heterobifunctional molecule widely utilized in bioconjugation and drug delivery. It features a maleimide (B117702) group for covalent linkage to thiol-containing molecules like cysteine residues in proteins, and a Boc-protected amine. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the primary amine, allowing for controlled, sequential synthesis of complex biomolecules such as antibody-drug conjugates (ADCs).[1][2] The removal of the Boc group is a critical step to unmask the amine for subsequent conjugation or modification.[1][3] The most common and effective method for Boc deprotection is acidolysis, typically using trifluoroacetic acid (TFA).[4][5][6][7] This document provides detailed application notes and protocols for the efficient deprotection of the Boc group from this compound.
Mechanism of Boc Deprotection
The deprotection of the Boc group with TFA proceeds through an acid-catalyzed mechanism. The key steps are as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[4][8]
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][8]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[4][8]
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate (B77799) salt.[4][8]
It is important to perform this reaction in a well-ventilated area or with appropriate off-gassing, as it generates carbon dioxide.[4][8]
Caption: Mechanism of TFA-mediated Boc deprotection.
Stability of the Maleimide Group
A critical consideration during the deprotection of this compound is the stability of the maleimide functionality. The maleimide group is susceptible to hydrolysis, particularly at neutral to high pH.[9][10] However, maleimides are generally stable under acidic conditions.[9][11] The use of strong acids like TFA for Boc deprotection is therefore compatible with the maleimide group, minimizing the risk of its degradation.[11]
Quantitative Data Presentation
The efficiency of Boc deprotection is influenced by several factors, including the concentration of the acid, reaction time, and temperature. The following table summarizes common conditions for Boc deprotection using acidic methods.
| Reagent | Concentration | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (B109758) (DCM) | 0 to Room Temp | 0.5 - 2 | High | [1][6] |
| Trifluoroacetic Acid (TFA) | 1:1 (v/v) | Chloroform | Room Temp | 2 | >95 | [12] |
| Trifluoroacetic Acid (TFA) | 5 equivalents | Methylene Chloride | 60 (Microwave) | 0.5 | High | [13] |
| 4M HCl in Dioxane | 4 M | 1,4-Dioxane | Room Temp | 0.5 - 2 | High | [1] |
Experimental Protocols
This section provides a detailed protocol for the deprotection of the Boc group from this compound using trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (B1312306) (TIS) (optional scavenger)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Experimental workflow for Boc deprotection.
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1-0.2 M.[6]
-
Cooling: Cool the solution to 0°C using an ice bath.[1]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v).[1][6]
-
Note on Scavengers: The deprotection reaction generates a reactive tert-butyl cation, which can lead to side reactions. While less critical for PEG linkers compared to peptides with sensitive residues like tryptophan, a scavenger such as triisopropylsilane (TIS) can be added (2.5-5% v/v) to quench the tert-butyl cation.[4][6]
-
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes to 2 hours.[1]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Work-up and Isolation:
-
Evaporation: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.[6][14]
-
Precipitation: The resulting product, Mal-PEG1-NH2 as a TFA salt, can be precipitated by adding the concentrated residue to cold diethyl ether.[4][6]
-
Isolation: Isolate the precipitated product by filtration or centrifugation. Wash the solid with cold diethyl ether to remove any remaining scavengers and byproducts.[4]
-
-
Drying: Dry the final product under vacuum. The deprotected Mal-PEG1-NH2 is typically obtained as a TFA salt and can be used directly in subsequent steps or neutralized if the free amine is required.[15][16]
Troubleshooting
-
Incomplete Deprotection: If the reaction does not go to completion, consider increasing the concentration of TFA or extending the reaction time.[6] Ensure the starting material is fully dissolved in the solvent.[6]
-
Side Products: The presence of unexpected side products may be due to the reaction of the tert-butyl cation with other functionalities. The addition of a scavenger like TIS is recommended to mitigate this.[4]
By following these protocols, researchers can reliably and efficiently deprotect this compound, enabling the successful synthesis of advanced bioconjugates for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Mal-PEG-NH-Boc | AxisPharm [axispharm.com]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. Mal-PEG-NH2, Maleimide PEG Amine - Biopharma PEG [biochempeg.com]
Application Notes and Protocols: Surface Modification of Nanoparticles Using Mal-PEG1-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and targeted therapies. Functionalization with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is widely employed to enhance nanoparticle stability, improve biocompatibility, and prolong circulation times.[][2] The heterobifunctional linker, Mal-PEG1-Boc, offers a versatile platform for nanoparticle surface engineering. It comprises three key components:
-
Maleimide (B117702) (Mal): A reactive group that forms a stable covalent thioether bond with free sulfhydryl (thiol) groups under mild, aqueous conditions.[3][4] This "click chemistry" reaction is highly specific and efficient at physiological pH.[5]
-
Polyethylene Glycol (PEG): A hydrophilic and biocompatible polymer that provides a steric barrier, preventing nanoparticle aggregation and reducing non-specific protein adsorption (opsonization).[]
-
Boc-Protected Amine (Boc): A tert-butyloxycarbonyl (Boc) protecting group on a terminal amine. This group remains inert during the initial maleimide-thiol conjugation, allowing for a two-step functionalization strategy.[6] After the linker is attached to the nanoparticle, the Boc group can be removed under acidic conditions to expose a primary amine, which can then be used for subsequent conjugation of drugs, targeting ligands, or imaging agents.[6][7]
These application notes provide detailed protocols for the covalent attachment of this compound to thiol-presenting nanoparticles and the subsequent deprotection of the Boc group to enable further functionalization.
Experimental Protocols
This protocol details the covalent attachment of the maleimide group of this compound to nanoparticles that have accessible thiol (-SH) groups on their surface. The reaction forms a stable thioether linkage.
Caption: Workflow for removing the Boc protecting group to expose a primary amine.
Materials:
-
Boc-protected nanoparticles (NP-S-PEG1-Boc).
-
Trifluoroacetic acid (TFA). [7]* Dichloromethane (DCM). [7]* Washing Buffer: PBS (pH 7.4) or other suitable buffer. [6]* Centrifuge.
Procedure:
-
Nanoparticle Suspension: Resuspend the purified Boc-protected nanoparticles in DCM. [6]2. Deprotection Reaction:
-
Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v). [6]Caution: TFA is a strong, corrosive acid. Handle in a fume hood with appropriate personal protective equipment.
-
Incubate the mixture for 30-60 minutes at room temperature with gentle mixing. [6]The reaction involves protonation of the protected amine, leading to the release of a t-butyl cation and carbamic acid, which decarboxylates to yield the free amine. [7]3. Solvent Removal: Remove the DCM and excess TFA. This can be achieved by rotary evaporation or by gently blowing a stream of nitrogen gas over the suspension. [6]4. Washing and Purification:
-
Resuspend the nanoparticle pellet in a neutral buffer like PBS (pH 7.4).
-
Centrifuge to pellet the now amine-terminated nanoparticles.
-
Discard the supernatant and resuspend the pellet in fresh buffer.
-
Repeat the washing step at least three times to ensure complete removal of residual acid. [6]5. Final Product: The resulting nanoparticles (NP-S-PEG1-NH2) now have a reactive primary amine on their surface, ready for subsequent conjugation reactions (e.g., via EDC/NHS chemistry).
-
Quantitative Data: Boc Deprotection Parameters
| Parameter | Recommended Condition | Notes | Reference |
| Reagent | Trifluoroacetic acid (TFA) | A strong organic acid is required. p-Toluenesulfonic acid is another option. | [7] |
| Solvent | Dichloromethane (DCM) | A common solvent for this reaction. | [7] |
| TFA Concentration | 20-50% (v/v) | The concentration may need optimization depending on the stability of the nanoparticle core. | [6] |
| Temperature | Room Temperature (20-25°C) | Reaction proceeds efficiently at ambient temperature. | [6] |
| Reaction Time | 30-60 minutes | Sufficient for complete deprotection. | [6] |
Characterization of Modified Nanoparticles
Confirming the successful modification at each step is crucial. The following table summarizes common characterization techniques and the expected outcomes.
Data Presentation: Expected Characterization Results
| Technique | Property Measured | Before Modification (Thiol-NP) | After Step 1 (NP-PEG-Boc) | After Step 2 (NP-PEG-NH2) |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Baseline size | Increase due to PEG layer | Minimal change from Step 1 |
| Zeta Potential | Surface Charge | Varies (often negative) | Charge may become less negative or neutral | Charge becomes positive at neutral pH due to -NH3+ |
| FTIR Spectroscopy | Functional Groups | Thiol peaks (if visible) | Appearance of PEG-related peaks (e.g., C-O-C stretch ~1095 cm⁻¹) and Boc-carbonyl peak (~1690 cm⁻¹). | Disappearance of Boc-carbonyl peak; appearance of N-H bend (~1600 cm⁻¹). |
| Ellman's Assay | Accessible Thiols/Maleimides | Quantifies free -SH | N/A | N/A |
| NMR Spectroscopy | Chemical Structure | N/A | Appearance of characteristic Boc-group proton signals (~1.4 ppm). | Disappearance of Boc-group proton signals. |
Logical Workflow for Dual Functionalization
The primary advantage of using this compound is the ability to perform sequential conjugations. First, the nanoparticle is coated with the linker via the stable maleimide-thiol bond. Second, after deprotection, a different molecule (e.g., a therapeutic agent or targeting antibody) can be attached to the exposed amine.
Diagram: Two-Step Nanoparticle Functionalization Pathway
Caption: Logical workflow for creating a dual-functionalized nanoparticle.
References
Application Notes and Protocols for Mal-PEG1-Boc Reaction with Thiol Groups on Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of advanced therapeutics such as antibody-drug conjugates (ADCs), PEGylated proteins with enhanced pharmacokinetic profiles, and precisely labeled proteins for diagnostic applications. The reaction between a maleimide (B117702) and a thiol group is a widely employed bioconjugation strategy due to its high selectivity, efficiency, and mild reaction conditions.[1][2]
This document provides detailed application notes and experimental protocols for the use of Mal-PEG1-Boc, a heterobifunctional linker containing a maleimide group for reaction with thiols, a short polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The maleimide group selectively reacts with free sulfhydryl groups, typically from cysteine residues on a protein, to form a stable thioether bond.[2][3] The PEG spacer enhances solubility and can reduce immunogenicity.[4] The Boc-protected amine provides a latent functional group that can be deprotected under acidic conditions for subsequent conjugation steps.[5]
Chemical Principle
The core of this bioconjugation technique is the Michael addition reaction between the maleimide group of this compound and the thiol group of a cysteine residue on a protein.[1] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2] The resulting succinimidyl thioether linkage is generally stable under physiological conditions.[3]
Key Applications
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies.
-
PEGylation: Improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[4]
-
Protein Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules for research and diagnostic purposes.
-
Surface Immobilization: Attaching proteins to surfaces for applications in biosensors and diagnostics.
Quantitative Data Summary
The efficiency and stability of the maleimide-thiol conjugation are influenced by several factors. The following tables summarize key quantitative data to aid in experimental design.
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity while minimizing maleimide hydrolysis and reaction with amines.[2] |
| Temperature | 4°C - 25°C | 4°C for sensitive proteins to minimize degradation; 25°C for faster kinetics.[2] |
| Molar Excess of this compound | 10 - 20 fold | A molar excess drives the reaction towards completion.[2][6] |
| Reaction Time | 30 min - 2 hours at 25°C or Overnight (8-16 hours) at 4°C | Reaction kinetics are temperature-dependent.[2] |
| Adduct | Half-life (in the presence of glutathione) | Notes |
| Maleimide-thiol adducts | 3.1 h to 258 h | Stability is dependent on the specific thiol and N-substituents of the maleimide.[7] |
| Thiazine (B8601807) linker (from N-terminal Cys) | >20 times less susceptible to glutathione (B108866) adduct formation than thioether | Offers enhanced stability.[8] |
| Reactants | Molar Ratio (Maleimide:Thiol) | Reaction Time | Conjugation Efficiency |
| Maleimide-PEG-PLGA NPs and cRGDfK (peptide) | 2:1 | 30 min | 84 ± 4% |
| Maleimide-PEG-PLGA NPs and 11A4 (nanobody) | 5:1 | 2 hours | 58 ± 12% |
Experimental Protocols
This section provides detailed protocols for the conjugation of this compound to a thiol-containing protein and the subsequent deprotection of the Boc group.
Protocol 1: Conjugation of this compound to a Protein's Thiol Group
This protocol outlines the steps for the covalent attachment of this compound to free cysteine residues on a protein.
Materials:
-
Thiol-containing protein
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0–7.5. The buffer must be free of thiol-containing agents.
-
Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine).
-
Organic Solvent: Anhydrous DMSO or DMF for dissolving this compound.
-
Quenching Reagent (Optional): L-cysteine or β-mercaptoethanol.
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare the Reaction Buffer: Prepare the chosen buffer and thoroughly degas it by applying a vacuum or by bubbling with an inert gas for 15-20 minutes to prevent re-oxidation of thiols.
-
Prepare the Thiol-Containing Protein:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1–10 mg/mL.
-
(Optional: Reduction of Disulfide Bonds) If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP to the protein solution. Incubate under an inert atmosphere for 20-60 minutes at room temperature. TCEP does not need to be removed before the conjugation step.[2]
-
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the PEG reagent over the protein.[2][6] Add the solution dropwise while gently stirring.
-
Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.
-
Incubate at room temperature for 2 hours or overnight at 4°C with gentle mixing.[2][6]
-
-
Quench the Reaction (Optional): To quench any unreacted maleimide, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in slight excess to the initial amount of this compound. Incubate for 15-30 minutes.
-
Purification of the Conjugate: Remove excess this compound and other small molecules by size-exclusion chromatography or dialysis.
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
Protocol 2: Boc Deprotection of the PEGylated Protein
This protocol describes the removal of the Boc protecting group to expose the primary amine for further functionalization.
Materials:
-
Boc-protected PEG-protein conjugate
-
Deprotection Reagent: Trifluoroacetic acid (TFA)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Neutralization Solution: Saturated aqueous sodium bicarbonate
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the lyophilized Boc-protected PEG-protein conjugate in anhydrous DCM in a round-bottom flask.
-
Acidic Cleavage: Cool the solution to 0°C in an ice bath. Add TFA to the solution (a common ratio is 1:1 TFA:DCM, but this may need optimization depending on the protein's stability).[5]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable method (e.g., LC-MS to observe the mass change) until the starting material is fully consumed, typically within 1-2 hours.[5]
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.[5]
-
Neutralization and Purification: The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable buffer and adjust the pH. Alternatively, for small molecules, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.[5] The final deprotected protein conjugate should be purified by a suitable method such as dialysis or size-exclusion chromatography to remove any remaining reagents.
Visualizations
Reaction and Workflow Diagrams
Caption: General experimental workflow for protein modification with this compound.
Caption: The Michael addition reaction between a protein thiol and maleimide.
Caption: Overview of potential side reactions in maleimide-thiol conjugation.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inaccessible or oxidized cysteines.- Hydrolyzed maleimide reagent.- Incorrect pH. | - Perform a pre-reduction step with TCEP.[2]- Prepare fresh maleimide solutions immediately before use.- Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[2] |
| Loss of Protein Activity | - Modification of a critical cysteine residue.- Denaturation during the reaction. | - Consider site-directed mutagenesis to move the cysteine residue.- Perform the reaction at 4°C. |
| Precipitation of Protein | - High concentration of organic solvent from the this compound stock. | - Use a more concentrated stock solution to minimize the final volume of organic solvent. |
| Instability of the Conjugate (in vivo) | - Retro-Michael reaction leading to thiol exchange. | - For N-terminal cysteine conjugations, consider conditions that favor thiazine rearrangement for a more stable linker.[8]- After conjugation, consider hydrolyzing the succinimide (B58015) ring to form the more stable succinamic acid thioether by adjusting the pH to 8.5-9.0. |
By understanding the underlying chemistry, carefully controlling reaction conditions, and following the detailed protocols provided, researchers can successfully utilize this compound for the precise and efficient modification of proteins to advance their research and drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 7. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Peptide Modification Using Mal-PEG1-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the use of Mal-PEG1-Boc, a heterobifunctional linker, for the specific modification of peptides. This reagent is particularly valuable for introducing a short polyethylene (B3416737) glycol (PEG) spacer to a peptide, which can enhance solubility, stability, and pharmacokinetic properties. The maleimide (B117702) group allows for covalent attachment to cysteine residues, while the tert-butyloxycarbonyl (Boc)-protected amine offers a latent functional group for subsequent modifications after deprotection.
Introduction to this compound in Peptide Modification
This compound is a chemical modification reagent that facilitates the site-specific PEGylation of peptides. Its structure comprises three key components:
-
Maleimide Group: This functional group reacts specifically with the thiol (sulfhydryl) group of cysteine residues in peptides via a Michael addition reaction. This reaction is highly efficient and proceeds under mild, near-neutral pH conditions, forming a stable thioether bond.
-
Polyethylene Glycol (PEG) Spacer (n=1): A single PEG unit provides a short, hydrophilic spacer. This can improve the solubility of hydrophobic peptides and can act as a flexible linker. The PEG spacer can also shield the peptide from enzymatic degradation and reduce immunogenicity.[1]
-
Boc-Protected Amine: The amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions required for the maleimide-thiol reaction but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine. This newly exposed amine can then be used for further conjugation, such as the attachment of another peptide, a small molecule drug, or a labeling agent.[2][]
The heterobifunctional nature of this compound allows for a two-step, controlled conjugation strategy, making it a versatile tool in peptide drug development, diagnostics, and fundamental research.[2][4]
Quantitative Data on Peptide Modification Reactions
The efficiency of peptide modification with this compound is influenced by several factors, including pH, reaction time, and the molar ratio of reactants. The following tables summarize key quantitative data related to the two primary reactions involved: the maleimide-thiol conjugation and the Boc deprotection.
Table 1: Thiol-Maleimide Conjugation Reaction Parameters
| Parameter | Recommended Range | Typical Outcome | Reference |
| pH | 6.5 - 7.5 | High specificity for thiol groups over amines. Reaction rate increases with pH. | [5] |
| Molar Ratio (this compound : Peptide) | 1.5:1 to 5:1 | Higher ratios can drive the reaction to completion but may require more extensive purification. | [5] |
| Reaction Time | 1 - 4 hours | Typically sufficient for near-quantitative conversion at room temperature. | [5] |
| Temperature | 4°C to 25°C (Room Temp.) | Room temperature is generally optimal for a balance of reaction rate and stability. | [5] |
| Typical Yield | > 90% (conjugation) | Dependent on peptide sequence and purification method. | [6] |
Table 2: Boc Deprotection Conditions and Efficiency
| Parameter | Reagent and Conditions | Typical Outcome | Reference |
| Deprotection Reagent | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Efficient removal of the Boc group. | [7] |
| Reaction Time | 30 - 60 minutes | Sufficient for complete deprotection at room temperature. | [7] |
| Temperature | Room Temperature | Standard condition for Boc deprotection. | [7] |
| Scavengers | Triisopropylsilane (TIS), Water | Recommended to prevent side reactions with sensitive amino acids. | |
| Deprotection Efficiency | > 95% | Generally high, with minimal side products when scavengers are used. | [6] |
Experimental Protocols
The following protocols provide a step-by-step guide for the modification of a cysteine-containing peptide with this compound, followed by the deprotection of the Boc group to expose the amine functionality.
Protocol for Thiol-Maleimide Conjugation
This protocol describes the conjugation of this compound to a cysteine-containing peptide.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System: Reverse-phase high-performance liquid chromatography (RP-HPLC)
-
Analytical Instruments: Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has low aqueous solubility, a minimal amount of a water-miscible organic solvent like DMF or acetonitrile (B52724) can be added.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add the this compound stock solution to the peptide solution to achieve a final molar excess of 1.5 to 5-fold of the linker over the peptide.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Reaction Quenching (Optional): To quench any unreacted maleimide, a small molecule thiol such as β-mercaptoethanol or N-acetylcysteine can be added in slight excess.
-
Purification: Purify the resulting this compound-peptide conjugate using RP-HPLC. A C18 column is typically suitable. Use a gradient of acetonitrile in water with 0.1% TFA as a mobile phase modifier.[8][9][10]
-
Characterization: Confirm the successful conjugation and determine the molecular weight of the product using mass spectrometry.[11][12][13] The expected mass will be the mass of the peptide plus the mass of this compound minus the mass of no atoms, as it is an addition reaction.
Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group from the this compound-peptide conjugate.
Materials:
-
Lyophilized this compound-peptide conjugate
-
Deprotection Reagent: 20-50% TFA in DCM
-
Scavenger: Triisopropylsilane (TIS) (optional, but recommended)
-
Cold diethyl ether
-
Centrifuge
-
Purification and analytical instruments as in section 3.1.
Procedure:
-
Dissolution: Dissolve the lyophilized this compound-peptide conjugate in the deprotection reagent.
-
Deprotection Reaction: If using a scavenger, add TIS (typically 2.5-5% v/v) to the solution. Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Peptide Precipitation: After the reaction is complete, precipitate the deprotected peptide by adding the reaction mixture to a large volume of cold diethyl ether (e.g., 10-20 times the volume of the reaction mixture).
-
Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification and Characterization: The crude deprotected peptide can be further purified by RP-HPLC if necessary. Confirm the removal of the Boc group by mass spectrometry. The expected mass will be the mass of the conjugate minus 100.12 Da (the mass of the Boc group).
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying logic of using this compound for peptide modification.
Caption: Experimental workflow for peptide modification with this compound.
Caption: Logical relationships of this compound functionalities.
References
- 1. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. heterobifunctional pegs [jenkemusa.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Coupling of MALDI-TOF mass analysis to the separation of biotinylated peptides by magnetic streptavidin beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
- 12. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Mal-PEG1-Boc in Diagnostic Tool Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Mal-PEG1-Boc, a heterobifunctional crosslinker, in the development of sensitive and robust diagnostic tools. Detailed protocols for bioconjugation and application in enzyme-linked immunosorbent assays (ELISAs) are provided to guide researchers in leveraging this versatile linker for their specific diagnostic assay needs.
Introduction to this compound
This compound is a short-chain polyethylene (B3416737) glycol (PEG) linker containing a maleimide (B117702) group at one end and a Boc-protected amine at the other. This unique structure allows for a two-step conjugation strategy, providing precise control over the linkage of biomolecules. The maleimide group selectively reacts with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. The Boc (tert-butyloxycarbonyl) protecting group on the amine can be readily removed under acidic conditions, revealing a primary amine that can be used for subsequent conjugation to other molecules or for immobilization onto surfaces.
The incorporation of a short PEG spacer offers several advantages in diagnostic assay development:
-
Increased Hydrophilicity: The PEG moiety enhances the water solubility of the labeled biomolecule, which can be beneficial for maintaining its stability and preventing aggregation.
-
Reduced Steric Hindrance: The spacer arm minimizes steric hindrance between the conjugated biomolecules, which can help preserve their biological activity, such as antigen-binding affinity of an antibody.
-
Controlled Conjugation: The heterobifunctional nature of the linker allows for specific and controlled conjugation, reducing the formation of unwanted homodimers or aggregates.
Applications in Diagnostic Tool Development
This compound is a valuable tool for the development of various diagnostic platforms, including:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): For the creation of enzyme-conjugated detection antibodies. The maleimide group can be used to link the antibody to a reporter enzyme, while the deprotected amine can be used for further modifications if needed.
-
Biosensors: For the oriented immobilization of capture proteins or antibodies onto sensor surfaces. The deprotected amine can be coupled to a functionalized surface, ensuring that the thiol-reactive maleimide group is available to bind the biomolecule in a specific orientation.
-
Lateral Flow Assays (LFAs): For the conjugation of antibodies to nanoparticle labels (e.g., gold nanoparticles). This covalent attachment enhances the stability of the conjugate compared to passive adsorption methods.
-
Fluorescent Probes: For the site-specific labeling of proteins with fluorescent dyes for use in immunoassays or cellular imaging.
Experimental Protocols
Protocol 1: General Procedure for Protein Thiol-Maleimide Conjugation using this compound
This protocol describes the general steps for conjugating a protein (e.g., an antibody) containing a free thiol group with this compound.
Materials:
-
Protein with a free thiol group (e.g., reduced antibody or engineered cysteine-containing protein)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free and thiol-free buffer
-
Reducing agent (optional, for antibodies with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column or dialysis cassette
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
If the protein does not have a free thiol, disulfide bonds can be reduced. For an antibody, incubate with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Immediately remove the excess reducing agent using a desalting column or dialysis, exchanging the buffer to the Conjugation Buffer. The protein is now ready for conjugation.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the prepared protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted this compound and any reaction by-products by size exclusion chromatography (SEC) or dialysis against the desired storage buffer.
-
-
Characterization (Optional but Recommended):
-
The degree of labeling can be determined using methods such as MALDI-TOF mass spectrometry or by quantifying the remaining free thiols using Ellman's reagent.
-
Protocol 2: Development of a Sandwich ELISA using a this compound Conjugated Detection Antibody
This protocol outlines the development of a sandwich ELISA where the detection antibody is conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP) using this compound.
Part A: Preparation of the HRP-Antibody Conjugate
-
Introduce a Thiol Group to HRP: React HRP with a thiolating agent like Traut's reagent (2-iminothiolane) to introduce free sulfhydryl groups. Purify the thiolated HRP using a desalting column.
-
Conjugate Antibody with this compound:
-
Follow Protocol 1 to conjugate your detection antibody with this compound.
-
After purification, the antibody will have a Boc-protected amine at the end of the PEG linker.
-
-
Deprotection of the Boc Group:
-
Treat the this compound conjugated antibody with an acidic solution (e.g., 50% trifluoroacetic acid in dichloromethane) for 30 minutes to remove the Boc protecting group, exposing the primary amine.
-
Purify the antibody to remove the acid and by-products.
-
-
Conjugate Antibody to Thiolated HRP:
-
The now amine-terminated antibody-PEG-maleimide can be conjugated to the thiolated HRP. This step requires activation of the amine to react with the thiol, which can be complex. A more direct approach is to use a heterobifunctional linker with a maleimide and an NHS ester. However, for the purpose of using this compound, an alternative is to first conjugate the deprotected amine of the linker to HRP via EDC/NHS chemistry, and then react the maleimide end with a thiolated antibody.
-
A more streamlined approach using a Maleimide-PEG-NHS ester linker is generally recommended for antibody-enzyme conjugation. However, the following ELISA protocol assumes a successfully conjugated detection antibody is available.
Part B: Sandwich ELISA Protocol
Materials:
-
Capture Antibody
-
Detection Antibody-HRP conjugate
-
Antigen standard
-
Samples
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
96-well ELISA plates
Procedure:
-
Coating:
-
Dilute the capture antibody to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate 3 times with Wash Buffer.
-
-
Sample/Standard Incubation:
-
Prepare serial dilutions of the antigen standard in Blocking Buffer.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Wash the plate 3 times with Wash Buffer.
-
-
Detection Antibody Incubation:
-
Dilute the Detection Antibody-HRP conjugate to its optimal concentration in Blocking Buffer.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate 5 times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Reading:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation
Table 1: Hypothetical Performance Characteristics of a Sandwich ELISA for Antigen X
| Parameter | Standard ELISA (Passive Adsorption of Detection Ab) | ELISA with this compound Conjugated Detection Ab |
| Limit of Detection (LOD) | 100 pg/mL | 25 pg/mL |
| Dynamic Range | 0.1 - 10 ng/mL | 0.05 - 20 ng/mL |
| Intra-assay CV (%) | < 10% | < 8% |
| Inter-assay CV (%) | < 15% | < 12% |
| Signal-to-Noise Ratio at 1 ng/mL | 8 | 15 |
| Stability of Conjugate (4°C) | 3 months | > 6 months |
Note: This data is illustrative and the actual performance will depend on the specific antibodies, antigen, and assay optimization.
Visualizations
Caption: Workflow for protein conjugation and subsequent use in a sandwich ELISA.
Caption: Logic diagram for biosensor surface functionalization using this compound.
Application Notes and Protocols for Mal-PEG1-Boc in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG1-Boc is a heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems, particularly in the construction of antibody-drug conjugates (ADCs). This linker features a maleimide (B117702) group for covalent attachment to thiol-containing molecules like antibodies, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility and stability, and a Boc-protected amine for subsequent functionalization after deprotection.[1][2] These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound for the development of effective and stable targeted therapeutics.
The strategic design of an ADC, including the choice of linker, significantly influences its therapeutic index, efficacy, and pharmacokinetic profile.[3] A stable linker is essential to prevent the premature release of the cytotoxic payload in circulation, which could lead to off-target toxicity.[] Upon internalization into the target cancer cell, the linker should facilitate the efficient release of the potent payload.[][5]
Data Presentation
The following tables summarize key quantitative data for ADCs developed using maleimide-PEG linkers, providing a comparative overview of their performance.
| ADC Component | Linker Type | Drug-to-Antibody Ratio (DAR) | Key Findings | Reference |
| Trastuzumab-MMAE | Peptide linker with maleimide conjugation | ~3.4 | Successful conjugation of MMAE to trastuzumab. | [6] |
| Trastuzumab-DM1 | SM(PEG)2 (hydrophilic maleimide-PEG linker) | Higher than SMCC linker | Showed no aggregation and higher cellular toxicity compared to the conjugate with the more hydrophobic SMCC linker. | [7] |
| Trastuzumab-MMAE | Bis-alkylation rebridging of disulfide bonds (comparison to maleimide) | 4 (as major product) | Demonstrated superior in vivo efficacy compared to a maleimide-conjugated ADC with a mixed DAR profile. | [8] |
| ADC | Cell Line (HER2 expression) | IC50 (nM) | Key Findings | Reference |
| Trastuzumab-MMAE | MDA-MB-453 (HER2-positive) | Significantly lower than unconjugated trastuzumab | The ADC showed a significant improvement in antitumor activity compared to the naked antibody. | [6] |
| Anti-STn ADC-MMAE | STn-expressing cell lines | Low nanomolar | Demonstrated potent cell cytotoxicity in a panel of STn-expressing cancer cell lines. | [9] |
| Thiosemicarbazone-Trastuzumab Conjugate | MCF-7 | 25.7 ± 5.5 | The position of the linker on the payload significantly influenced the cytotoxicity of the conjugate. | [10] |
Experimental Protocols
Protocol 1: General Two-Step Protein Crosslinking using a Maleimide-PEG-Ester Linker
This protocol describes a two-step process for conjugating an amine-containing protein to a sulfhydryl-containing molecule.
Materials:
-
Amine-containing protein (e.g., targeting antibody)
-
Sulfhydryl-containing molecule (e.g., cytotoxic drug with a free thiol)
-
Mal-(PEG)n-Ester (e.g., Mal-PEG1-NHS ester)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the amine-containing protein in Conjugation Buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the Mal-(PEG)n-Ester in anhydrous DMSO or DMF.
-
Reaction - Step 1 (Maleimide Activation of Protein):
-
Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.
-
-
Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.
-
Reaction - Step 2 (Conjugation to Sulfhydryl Molecule):
-
Add the sulfhydryl-containing molecule to the purified, maleimide-activated protein.
-
Incubate for 30 minutes at room temperature or 2 hours at 4°C.
-
-
Purification: The final conjugate can be purified by size-exclusion chromatography or dialysis.
Protocol 2: Boc Deprotection of a this compound Conjugate
This protocol outlines the removal of the Boc protecting group to expose a primary amine.
Materials:
-
This compound conjugated molecule
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Acid Addition: Add TFA to the solution, typically to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure.
-
To ensure complete removal of TFA, co-evaporate the residue with a solvent like toluene.
-
The deprotected product can be purified by precipitation in a non-polar solvent (e.g., diethyl ether) or by HPLC.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the hydrophobicity conferred by the drug-linker.[11][]
Materials:
-
ADC sample
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HIC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the diluted ADC sample.
-
Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for each DAR species (e.g., DAR0, DAR2, DAR4).
-
Calculate the average DAR using the formula: Average DAR = Σ(% Peak Area of DARn * n) / 100 (where 'n' is the number of conjugated drugs).[13]
-
Visualizations
References
- 1. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and biological assessment of MMAE-trastuzumab antibody-drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel trastuzumab-DM1 conjugate: Synthesis and bio-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Evaluation of Cysteine Rebridged Trastuzumab-MMAE Antibody Drug Conjugates with Defined Drug-to-Antibody Ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Successful Mal-PEG1-Boc Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the successful conjugation of Maleimide-PEG1-Boc (Mal-PEG1-Boc) to thiol-containing molecules, such as cysteine-containing peptides or proteins. The subsequent deprotection of the Boc group to yield a free amine is also described. This two-step process is a cornerstone in bioconjugation, enabling the precise, covalent attachment of a PEGylated linker with a terminal amine, which can then be used for further functionalization.
The maleimide (B117702) group reacts specifically with free sulfhydryl (thiol) groups via a Michael addition reaction, forming a stable thioether bond.[1][2] This reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for modifying sensitive biomolecules.[2][3] The Boc (tert-butyloxycarbonyl) protecting group is stable under the conjugation conditions and can be readily removed under acidic conditions to expose a primary amine.[4][5]
These application notes provide detailed experimental protocols, recommended reaction conditions, and purification strategies to ensure a high yield and purity of the final conjugate.
Reaction Mechanism and Workflow
The overall process involves three key stages: preparation of the thiol-containing molecule, conjugation with this compound, and deprotection of the Boc group.
References
- 1. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Mal-PEG1-Boc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Maleimide-PEG1-Boc (Mal-PEG1-Boc) in solid-phase peptide synthesis (SPPS). This reagent is a valuable tool for the site-specific incorporation of a maleimide-functionalized polyethylene (B3416737) glycol (PEG) linker onto the N-terminus of a synthetic peptide. The maleimide (B117702) group allows for subsequent conjugation to thiol-containing molecules, such as cysteine residues in proteins or other biomolecules, while the Boc protecting group ensures compatibility with standard Boc-SPPS strategies.
Introduction to this compound in Peptide Synthesis
This compound is a heterobifunctional linker that serves as a bridge between a synthetic peptide and a target molecule. The single PEG unit provides a short, hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the final conjugate. The tert-butyloxycarbonyl (Boc) protecting group on the amine is acid-labile and is removed during the final cleavage and deprotection step of Boc-SPPS. The maleimide moiety is a thiol-reactive functional group that forms a stable thioether bond with sulfhydryl groups, enabling the specific and efficient conjugation of the peptide to other molecules.[1][2]
Key Features and Applications:
-
Site-Specific N-Terminal Functionalization: Enables the introduction of a maleimide group specifically at the N-terminus of a peptide chain.
-
Thiol-Reactive Conjugation: The maleimide group readily reacts with thiol groups from cysteine residues, facilitating the creation of peptide-protein conjugates, peptide-drug conjugates, and surface-immobilized peptides.[3]
-
Boc/Bzl SPPS Compatibility: The Boc protecting group is compatible with the acid-labile deprotection steps of Boc-based solid-phase peptide synthesis.[4][5]
-
Hydrophilic Spacer: The short PEG linker can enhance the solubility of the modified peptide.
Experimental Protocols
This section outlines the detailed methodology for the incorporation of this compound at the N-terminus of a peptide synthesized on a solid support using a standard Boc-SPPS strategy.
Materials and Reagents
| Reagent/Material | Grade/Specification |
| This compound | ≥95% Purity |
| Boc-amino acid derivatives | Synthesis Grade |
| SPPS Resin (e.g., Merrifield, PAM) | 100-200 mesh, ~1.0 mmol/g loading |
| Dichloromethane (DCM) | Anhydrous, Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Anhydrous, Synthesis Grade |
| Trifluoroacetic acid (TFA) | Reagent Grade |
| Diisopropylethylamine (DIEA) | Reagent Grade |
| Coupling Reagents (e.g., HBTU, HATU) | Synthesis Grade |
| Cleavage Cocktail (e.g., Reagent K) | See composition below |
| Diethyl ether | Anhydrous, Reagent Grade |
Protocol for N-Terminal Modification with this compound
This protocol assumes the peptide chain has been fully assembled on the resin using standard Boc-SPPS procedures and the final N-terminal Boc group has been removed.
Step 1: Resin Preparation and Swelling
-
Place the peptide-resin (e.g., 100 mg, 0.1 mmol) in a reaction vessel.
-
Wash the resin with DCM (3 x 2 mL).
-
Swell the resin in DCM (2 mL) for 30 minutes.
Step 2: N-Terminal Boc Deprotection
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (2 mL) to the resin.
-
Gently agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM (2 mL) and agitate for 20 minutes.[5]
-
Drain the solution and wash the resin with DCM (3 x 2 mL) and isopropanol (B130326) (2 x 2 mL).
Step 3: Neutralization
-
Wash the resin with DCM (3 x 2 mL).
-
Add a solution of 10% DIEA in DCM (2 mL) and agitate for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5 x 2 mL) to remove excess base.
Step 4: Coupling of this compound
-
Dissolve this compound (1.5 equivalents, 0.15 mmol) and a coupling agent such as HBTU (1.5 equivalents, 0.15 mmol) in DMF (1 mL).
-
Add DIEA (3.0 equivalents, 0.30 mmol) to the solution and pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a qualitative ninhydrin (B49086) test.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3 x 2 mL) and DCM (3 x 2 mL).
Step 5: Final Cleavage and Deprotection
-
Dry the resin under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail. A common choice for peptides containing sensitive residues is Reagent K.[6]
-
Reagent K Composition: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).
-
-
Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the dried resin in a cleavage vessel.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Collect the precipitated peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
Purification and Analysis
-
Purification: The crude maleimide-functionalized peptide should be purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: The purity and identity of the final product should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[7][8][9][10]
Data Presentation
The following tables summarize typical parameters and expected outcomes for the synthesis of a model maleimide-functionalized peptide.
Table 1: SPPS and N-Terminal Modification Parameters
| Parameter | Value/Condition |
| Resin Type | Merrifield Resin |
| Resin Loading | 0.8 mmol/g |
| Peptide Sequence | Model Hexapeptide (e.g., Tyr-Gly-Gly-Phe-Leu-Arg) |
| Coupling Chemistry | Boc/Bzl Strategy |
| N-Terminal Modifier | This compound |
| Coupling Agent | HBTU/DIEA |
| Molar Excess of this compound | 1.5 equivalents |
| Coupling Time | 2-4 hours |
Table 2: Cleavage and Purification Data
| Parameter | Result |
| Cleavage Cocktail | Reagent K |
| Cleavage Time | 2 hours |
| Crude Peptide Yield | 75-85% |
| Purity after RP-HPLC | >95% |
| Expected Mass (M+H)+ | Calculated based on peptide sequence + Mal-PEG1 moiety |
| Observed Mass (M+H)+ | Within ± 0.5 Da of expected mass |
Visualizations
Experimental Workflow
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
Creating Fluorescent Probes with Mal-PEG1-Boc for Cellular Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and application of fluorescent probes for cellular imaging using the heterobifunctional linker, Maleimide-PEG1-Boc (Mal-PEG1-Boc). This linker allows for the covalent attachment of a fluorescent dye to a thiol-containing biomolecule, such as a cysteine-containing peptide or protein. The Boc (tert-butyloxycarbonyl) protecting group offers a strategic advantage, enabling a subsequent deprotection step to reveal a primary amine, which can be used for further modifications or to alter the probe's properties.
Introduction
The thiol-maleimide reaction is a widely utilized bioconjugation method due to its high selectivity and efficiency under physiological conditions.[1][2][3] The maleimide (B117702) group reacts specifically with the sulfhydryl group of cysteine residues to form a stable thioether bond.[1] The this compound linker incorporates a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and a Boc-protected amine for staged chemical modifications.
This protocol outlines a three-stage process:
-
Probe Synthesis: Conjugation of this compound to a thiol-containing fluorescent dye.
-
Bioconjugation: Labeling of a cysteine-containing biomolecule (e.g., peptide or protein) with the synthesized probe.
-
Cellular Imaging: Application of the final fluorescent bioconjugate for imaging live or fixed cells.
Data Presentation
The following tables summarize typical quantitative data expected from the synthesis and characterization of fluorescent probes using the this compound linker.
Table 1: Synthesis and Characterization of this compound-Fluorophore Conjugate
| Parameter | Value | Method of Analysis |
| Reaction Yield | > 85% | HPLC, Mass Spectrometry |
| Purity | > 95% | HPLC |
| Excitation Wavelength (λex) | Dependent on Fluorophore | Spectrofluorometer |
| Emission Wavelength (λem) | Dependent on Fluorophore | Spectrofluorometer |
Table 2: Bioconjugation of Probe to Cysteine-Containing Peptide
| Parameter | Value | Method of Analysis |
| Degree of Labeling (DOL) | 0.8 - 1.0 | UV-Vis Spectroscopy, Mass Spectrometry |
| Conjugation Efficiency | > 70% | SDS-PAGE, HPLC |
| Purity of Conjugate | > 90% | HPLC, FPLC |
Table 3: Cellular Imaging Parameters
| Parameter | Recommended Range |
| Probe Concentration | 1 - 10 µM |
| Incubation Time | 30 - 60 minutes |
| Imaging Temperature | 37°C for live cells, Room Temperature for fixed cells |
| Cell Viability | > 90% at working concentrations |
Experimental Protocols
Synthesis of Fluorescent Probe (this compound-Dye)
This protocol describes the reaction of this compound with a thiol-containing fluorescent dye.
Materials:
-
This compound
-
Thiol-containing fluorescent dye (e.g., a cysteine-modified fluorescein (B123965) or rhodamine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Phosphate Buffer with 150 mM NaCl, pH 7.2-7.5
-
Purification: High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Dissolve the thiol-containing fluorescent dye in a minimal amount of DMF or DMSO.
-
Dissolve a 1.2-fold molar excess of this compound in the reaction buffer.
-
Slowly add the dissolved dye to the this compound solution while stirring.
-
Protect the reaction mixture from light and stir at room temperature for 4 hours or overnight at 4°C.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the this compound-Dye conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Characterize the product by mass spectrometry to confirm the molecular weight.
Labeling of Cysteine-Containing Biomolecule
This protocol details the conjugation of the this compound-Dye probe to a cysteine-containing peptide or protein.
Materials:
-
Cysteine-containing peptide or protein
-
This compound-Dye probe
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5[4]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification: Size-Exclusion Chromatography (SEC) or Dialysis
Procedure:
-
Dissolve the cysteine-containing biomolecule in the conjugation buffer. For proteins, a concentration of 1-5 mg/mL is recommended.
-
Optional: If the biomolecule contains disulfide bonds, add a 10- to 50-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides to free thiols.[1]
-
Dissolve the this compound-Dye probe in a small amount of DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the dissolved probe to the biomolecule solution.[2]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding an excess of L-cysteine or β-mercaptoethanol to react with any unreacted maleimide groups.
-
Purify the fluorescently labeled biomolecule from excess probe and quenching reagent using SEC or dialysis.
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the fluorophore and the protein (at 280 nm).[5]
Boc Deprotection of the Fluorescent Bioconjugate
This protocol describes the removal of the Boc protecting group to expose a primary amine.
Materials:
-
Boc-protected fluorescent bioconjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) for neutralization (optional)
-
Purification: HPLC or Dialysis
Procedure:
-
Dissolve the lyophilized Boc-protected fluorescent bioconjugate in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the deprotection by HPLC or mass spectrometry.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Optional: Neutralize the resulting amine salt by co-evaporating with toluene (B28343) or by adding a slight excess of DIPEA.
-
Purify the deprotected fluorescent bioconjugate by HPLC or extensive dialysis against the desired buffer.
Cellular Imaging Protocol
This protocol provides a general guideline for using the final fluorescent probe for cellular imaging. Optimization will be required for specific cell types and experimental goals.
Materials:
-
Deprotected fluorescent bioconjugate
-
Cell culture medium
-
Live or fixed cells on coverslips or in imaging dishes
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell imaging
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
Probe Incubation:
-
For live-cell imaging , replace the culture medium with fresh, pre-warmed medium containing the fluorescent probe at a final concentration of 1-10 µM.
-
For fixed-cell imaging , fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, wash three times with PBS, and then incubate with the fluorescent probe in PBS.
-
-
Incubate the cells with the probe for 30-60 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.
-
Washing:
-
For live-cell imaging , gently wash the cells two to three times with pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium or HBSS) to remove the unbound probe.
-
For fixed-cell imaging , wash the cells three times with PBS.
-
-
Imaging:
-
For live-cell imaging , add fresh imaging buffer to the cells and immediately proceed to imaging on a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2).[6][7]
-
For fixed-cell imaging , mount the coverslips onto microscope slides using an appropriate mounting medium and image.
-
-
Acquire images using the appropriate filter sets for the chosen fluorophore.
Mandatory Visualizations
Caption: Experimental workflow for creating and applying fluorescent probes.
Caption: Step-by-step logical workflow for probe synthesis and cellular imaging.
Caption: Conceptual pathway of a fluorescently labeled biomolecule for tracking cellular processes.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. biotium.com [biotium.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. Live Cell Imaging [labome.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Labeling Proteins with Mal-PEG1-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely employed strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. PEGylation can improve a protein's hydrodynamic size, leading to an extended circulatory half-life, increased stability, enhanced solubility, and reduced immunogenicity.[1] Mal-PEG1-Boc is a heterobifunctional linker that facilitates a versatile and controlled approach to protein modification. This linker features a maleimide (B117702) group for covalent attachment to free sulfhydryl groups on cysteine residues, a single polyethylene glycol (PEG1) unit to provide a short spacer, and a tert-butyloxycarbonyl (Boc) protected amine.[2]
The maleimide group reacts specifically with thiols under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[3] The Boc protecting group on the terminal amine allows for a staged or sequential conjugation strategy. This is particularly advantageous in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs), where different molecules need to be attached in a specific order.[4] The Boc group is stable under various conditions but can be efficiently removed with a strong acid, such as trifluoroacetic acid (TFA), to reveal a primary amine for subsequent conjugation reactions.[5][6]
These application notes provide a detailed protocol for the labeling of proteins with this compound, including the initial maleimide-thiol conjugation and the subsequent Boc deprotection to generate a functional amine group.
Data Presentation
The following tables summarize the key parameters and expected outcomes for the protein labeling and deprotection workflow.
Table 1: Recommended Reaction Conditions for this compound Conjugation and Deprotection
| Parameter | This compound Conjugation | Boc Deprotection |
| Reagents | This compound, TCEP (optional) | Trifluoroacetic acid (TFA) |
| Solvent | Anhydrous DMSO or DMF for linker | Dichloromethane (DCM) |
| Buffer | Phosphate, HEPES, or Tris buffer (thiol-free) | - |
| pH | 7.0 - 7.5 | - |
| Molar Ratio | 10:1 to 20:1 (Linker:Protein) | 25-50% TFA in DCM (v/v) |
| Temperature | 4°C or Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | 2 hours to overnight | 30 minutes to 2 hours |
Table 2: Quantitative Analysis of Labeling and Deprotection Efficiency
| Analysis Method | Analyte | Metric | Typical Result |
| UV-Vis Spectroscopy | Labeled Protein | Labeling Efficiency | Can be used if the label has a chromophore.[7] |
| SDS-PAGE with m-PEG | Labeled Protein | Mobility Shift | Visual confirmation of PEGylation.[8] |
| Mass Spectrometry | Labeled Protein | Molecular Weight Increase | Confirms covalent attachment of the linker. |
| HPLC | Labeled Protein | Purity of Conjugate | >95% |
| LC-MS | Deprotected Protein | Conversion Yield | >90% |
Experimental Protocols
Part 1: Labeling of Protein with this compound
This protocol describes the conjugation of the maleimide group of this compound to a free cysteine residue on a target protein.
Materials:
-
Target protein with at least one free cysteine residue
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM Phosphate, 150 mM NaCl, pH 7.2 (degassed)
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification resin (e.g., gel filtration column)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
If TCEP is used, it is recommended to remove the excess reducing agent before adding the maleimide linker, for example, by using a desalting column.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (linker:protein). The optimal ratio may need to be determined empirically for each specific protein.
-
Gently mix the reaction solution.
-
Flush the headspace of the reaction vial with an inert gas and seal it tightly to prevent re-oxidation of the thiol groups.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation. Protect the reaction from light if the linker or protein is light-sensitive.
-
-
Purification of the Boc-Protected Conjugate:
-
Remove the excess, unreacted this compound from the protein conjugate using a gel filtration column (e.g., Sephadex G-25) or through dialysis. The appropriate method will depend on the stability and molecular weight of the protein.
-
Part 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group from the PEGylated protein to expose a primary amine.
Materials:
-
Boc-protected protein conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(Optional) Scavenger: Triisopropylsilane (TIS)
-
Neutralization Buffer: e.g., saturated sodium bicarbonate solution
-
Organic solvent for extraction (if applicable)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Deprotection Solution:
-
In a chemical fume hood, prepare a solution of 25-50% TFA in DCM (v/v). For proteins or linkers that may be sensitive to acid-catalyzed side reactions, scavengers like TIS (2.5-5% v/v) can be added to the deprotection solution.[5]
-
-
Deprotection Reaction:
-
If the Boc-protected protein conjugate is lyophilized, dissolve it in the TFA/DCM solution. If the conjugate is in an aqueous buffer, lyophilization prior to this step is recommended.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS to determine the disappearance of the starting material. The reaction is typically complete within 30 minutes to 2 hours.[5]
-
-
Work-up and Purification:
-
Upon completion, remove the DCM and excess TFA by rotary evaporation or by passing a stream of inert gas over the solution.
-
To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (B28343) (3x).[5]
-
The resulting TFA salt of the deprotected amine-protein conjugate can often be used directly in subsequent reactions.
-
Alternatively, for neutralization, the residue can be dissolved in a suitable buffer, and the pH can be carefully adjusted. If the protein is soluble in an organic solvent, it can be dissolved and washed with a mild aqueous base like saturated sodium bicarbonate solution. The organic layer should then be dried over anhydrous sodium sulfate, filtered, and concentrated.[5]
-
The final purified protein with the deprotected amine can be obtained by buffer exchange into a suitable storage buffer using a desalting column or dialysis.
-
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for labeling a protein with this compound and the subsequent deprotection of the Boc group.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of absolute labeling efficiency at the single-protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Site Selective and Efficient Spin Labeling of Proteins with a Maleimide-Functionalized Trityl Radical for Pulsed Dipolar EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative display of the redox status of proteins with maleimide-polyethylene glycol tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mal-PEG1-Boc in Proteomics and Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG1-Boc is a heterobifunctional crosslinking reagent that offers a versatile tool for proteomics and protein interaction studies. Its unique structure, featuring a thiol-reactive maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, allows for a two-step conjugation strategy. This enables the covalent linkage of proteins and other biomolecules with precise control, making it valuable for a range of applications from elucidating protein-protein interactions to the development of novel therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The maleimide group selectively reacts with sulfhydryl groups on cysteine residues under mild conditions (pH 6.5-7.5) to form a stable thioether bond. The PEG1 spacer enhances the solubility of the reagent and the resulting conjugate. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for its temporary masking during the initial thiol-coupling reaction. Subsequent deprotection under acidic conditions reveals a primary amine that can be used for a second conjugation step, such as labeling with a reporter molecule or linking to another biomolecule.
These application notes provide detailed protocols for the use of this compound in chemical cross-linking mass spectrometry (XL-MS) for structural proteomics, affinity purification-mass spectrometry (AP-MS) for identifying protein interaction partners, and a conceptual workflow for proximity labeling. An overview of its application in the synthesis of PROTACs is also included.
Data Presentation
The following tables summarize representative quantitative data from studies utilizing thiol-reactive crosslinkers to illustrate the potential outcomes of experiments using this compound.
Disclaimer: The following data is adapted from studies using similar thiol-reactive crosslinking reagents and is intended to be illustrative of the types of quantitative results that can be obtained. Actual results with this compound may vary depending on the specific experimental conditions and biological system.
Table 1: Representative Data from Chemical Cross-linking Mass Spectrometry (XL-MS)
| Parameter | Value | Reference |
| Number of Identified Cross-linked Peptide Pairs | 154 | (Adapted from a study using BS3 on BSA with SCX enrichment) |
| Percentage of Inter-protein Cross-links | 25% | (Hypothetical value for a protein complex study) |
| False Discovery Rate (FDR) for Cross-link Identification | < 5% | (Standard in XL-MS studies) |
| Number of Unique Cross-linked Residues | 7436 | (Adapted from a proteome-wide study in Drosophila embryos)[1] |
| Number of Identified Inter-protein Cross-linking Sites | 1611 | (Adapted from a proteome-wide study in Drosophila embryos)[1] |
Table 2: Representative Data from Affinity Purification-Mass Spectrometry (AP-MS) with Crosslinking
| Parameter | Value | Reference |
| Bait Protein | Protein X | (Illustrative) |
| Number of Identified Interacting Proteins (without crosslinking) | 45 | (Hypothetical) |
| Number of Identified Interacting Proteins (with crosslinking) | 78 | (Hypothetical, demonstrating enrichment of transient interactors) |
| Enrichment of Low-Affinity Interactors | 2-5 fold increase in spectral counts | (Hypothetical) |
| Number of Identified High-Confidence Interactors | 35 | (Hypothetical, after filtering against controls) |
Experimental Protocols
Chemical Cross-linking Mass Spectrometry (XL-MS) for Structural Analysis
This protocol describes a two-step cross-linking strategy to identify intra- and inter-molecular protein cross-links, providing distance constraints for structural modeling.
Workflow Diagram:
Caption: Workflow for two-step chemical cross-linking mass spectrometry.
Materials:
-
This compound
-
Protein of interest or protein complex
-
Reduction reagent (e.g., TCEP-HCl)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5
-
Quenching solution for maleimide (e.g., L-cysteine or beta-mercaptoethanol)
-
Boc deprotection reagent (e.g., Trifluoroacetic acid - TFA)
-
Neutralization buffer (e.g., ammonium (B1175870) bicarbonate)
-
Amine-reactive label (e.g., NHS-ester of a reporter group, optional)
-
Quenching solution for NHS-ester (e.g., Tris-HCl)
-
Protease (e.g., Trypsin, sequencing grade)
-
Digestion buffer (e.g., ammonium bicarbonate)
-
Solvents for LC-MS analysis (e.g., acetonitrile, formic acid)
Procedure:
Step 1: Thiol-Reactive Cross-linking
-
Protein Preparation: Prepare the purified protein or protein complex in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Reduction (Optional): If targeting cysteine residues involved in disulfide bonds, add a 10-fold molar excess of TCEP-HCl to the protein solution. Incubate for 30 minutes at room temperature. Note: Do not use DTT or beta-mercaptoethanol as they need to be removed before adding the maleimide reagent.
-
Cross-linking Reaction: Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) to prepare a 10-50 mM stock solution. Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the crosslinker over the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the unreacted maleimide groups by adding a quenching solution (e.g., L-cysteine) to a final concentration of 10-20 mM. Incubate for 15 minutes at room temperature.
-
Buffer Exchange: Remove excess crosslinker and quenching reagent by buffer exchange into a suitable buffer for the next step (e.g., 50 mM ammonium bicarbonate, pH 8.0) using a desalting column.
Step 2: Boc Deprotection and Amine Labeling (Optional)
-
Boc Deprotection: To the cross-linked protein solution, add TFA to a final concentration of 5-10% (v/v). Incubate for 30-60 minutes at room temperature.[2]
-
Neutralization: Neutralize the reaction by adding a neutralization buffer (e.g., 1 M ammonium bicarbonate) until the pH reaches 7-8.
-
Amine Labeling (Optional): If a reporter tag is desired, add an NHS-ester functionalized label (e.g., biotin-NHS or a fluorescent dye-NHS) at a 10- to 20-fold molar excess. Incubate for 1 hour at room temperature.
-
Quenching: Quench the unreacted NHS-ester by adding Tris-HCl to a final concentration of 50 mM. Incubate for 15 minutes.
Step 3: Sample Preparation for Mass Spectrometry
-
Denaturation and Reduction: Denature the protein by adding urea (B33335) to a final concentration of 8 M. Reduce disulfide bonds by adding DTT to 10 mM and incubating for 1 hour at 37°C.
-
Alkylation: Alkylate free cysteines by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.
-
Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
Desalting: Acidify the digest with formic acid to a final concentration of 1% and desalt the peptides using a C18 StageTip or equivalent.
Step 4: LC-MS/MS Analysis and Data Analysis
-
LC-MS/MS: Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software (e.g., MeroX, pLink, MaxLynx) to identify the cross-linked peptides from the MS/MS spectra.[3][4]
Affinity Purification-Mass Spectrometry (AP-MS) to Capture Protein Interactions
This protocol utilizes this compound to covalently trap interacting proteins prior to affinity purification, enhancing the capture of transient or weak interactors.
Workflow Diagram:
Caption: Workflow for affinity purification-mass spectrometry with cross-linking.
Materials:
-
This compound
-
Cell lysate or purified protein complex
-
Lysis buffer compatible with protein interactions
-
Reaction Buffer: PBS or HEPES, pH 7.2-7.5
-
Quenching solution (e.g., L-cysteine)
-
Affinity resin (e.g., antibody-conjugated beads targeting a protein of interest or an epitope tag)
-
Wash buffer
-
Elution buffer
-
Sample preparation reagents for mass spectrometry (as in Protocol 1)
Procedure:
Step 1: Cross-linking
-
Sample Preparation: Prepare cell lysate or the purified protein complex in a buffer that maintains protein interactions.
-
Cross-linking: Add this compound (from a stock solution in DMSO or DMF) to the sample to a final concentration of 1-5 mM.
-
Incubation: Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding L-cysteine to a final concentration of 10-20 mM and incubate for 15 minutes.
Step 2: Affinity Purification
-
Bead Preparation: Equilibrate the affinity resin according to the manufacturer's instructions.
-
Binding: Add the cross-linked lysate to the equilibrated affinity resin. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the affinity resin using an appropriate elution buffer (e.g., low pH glycine (B1666218) or a competing peptide).
Step 3: Sample Preparation and Analysis
-
Sample Processing: Process the eluted protein complexes for mass spectrometry analysis, either by in-gel digestion following SDS-PAGE or by in-solution digestion.
-
LC-MS/MS and Data Analysis: Analyze the resulting peptides by LC-MS/MS and identify the proteins. Compare the results to a control experiment performed without the cross-linker or with a control bait protein to identify specific interaction partners.
Conceptual Workflow for Proximity Labeling
This protocol outlines a conceptual two-step chemical approach for proximity labeling, where this compound is first conjugated to a "bait" protein, which is then used to "label" proximal "prey" proteins.
Workflow Diagram:
Caption: Conceptual workflow for chemical proximity labeling.
Procedure Outline:
-
Functionalize Bait Protein: Conjugate this compound to the purified bait protein via available cysteine residues. Purify the functionalized bait protein to remove excess crosslinker.
-
Introduce Bait: Introduce the functionalized bait protein into the biological system of interest (e.g., cell lysate).
-
Proximity Reaction:
-
Allow the bait protein to interact with its binding partners.
-
Deprotect the Boc group on the bait-conjugated linker to reveal the primary amine.
-
Activate the newly exposed amine (e.g., by converting it to a more reactive group) or use a secondary crosslinker to capture nearby proteins. This step is conceptual and would require optimization.
-
-
Enrichment and Identification: Lyse the cells (if applicable), and enrich the "labeled" prey proteins using an affinity tag on the bait protein or a tag incorporated during the labeling step. Identify the enriched proteins by mass spectrometry.
Application in PROTAC Synthesis
This compound can serve as a building block in the synthesis of PROTACs. The maleimide group can be reacted with a thiol-containing E3 ligase ligand, and after Boc deprotection, the amine can be coupled to a warhead targeting the protein of interest.
Logical Relationship Diagram:
References
- 1. Affinity purification of protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Mal-PEG1-Boc in Hydrogel Formation and Biomaterial Scaffolding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-functionalized polyethylene (B3416737) glycol (PEG) derivatives are invaluable tools in the fields of biomaterials, tissue engineering, and drug delivery. Among these, monofunctional linear PEG linkers such as Mal-PEG1-Boc offer unique advantages for creating well-defined hydrogel networks and bioconjugates. The maleimide (B117702) group provides a reactive handle for covalent linkage with thiol-containing molecules via a Michael-type addition reaction, a bio-orthogonal reaction that proceeds efficiently under physiological conditions. The Boc (tert-butyloxycarbonyl) protecting group on the other terminus allows for a staged deprotection and subsequent functionalization, enabling the creation of complex, multi-functional biomaterials.
These application notes provide a comprehensive overview of the use of this compound in hydrogel formation for biomaterial scaffolding. Detailed protocols for hydrogel synthesis, characterization, and cell encapsulation are provided, along with quantitative data to guide experimental design.
Key Applications
-
Tunable Hydrogel Scaffolds: Formation of hydrogels with controlled mechanical properties for 2D and 3D cell culture.
-
Bioactive Matrix Engineering: Covalent incorporation of peptides (e.g., RGD) and other biomolecules to create cell-instructive scaffolds.
-
Controlled Drug Delivery: Encapsulation and sustained release of therapeutic agents.
-
Bioconjugation: Linker for attaching biomolecules to surfaces or other molecules in a controlled manner.
Data Presentation
Table 1: Influence of Formulation Parameters on Hydrogel Properties
| Parameter | Effect on Gelation Time | Effect on Stiffness (Young's Modulus) | Effect on Swelling Ratio | Citation |
| pH | Decreases with increasing pH (faster gelation at basic pH) | Generally increases with faster gelation | Can be influenced by final crosslinking density | [1] |
| Macromer Concentration (%) | Decreases with increasing concentration | Increases with increasing concentration | Decreases with increasing concentration | [1][2] |
| Crosslinker Type | Can be modulated (e.g., electronegative peptides can slow gelation) | Dependent on crosslinker length and flexibility | Influenced by crosslinker properties | [1] |
| Temperature | Minor effect between room temperature and 37°C | Minimal direct effect | Minimal direct effect | [1] |
Note: Data is primarily based on multi-arm PEG-maleimide systems, as specific data for linear this compound is limited. The trends are expected to be similar, but absolute values may differ.
Table 2: Mechanical and Swelling Properties of PEG-Maleimide Hydrogels
| PEG Architecture | Polymer Weight % | Young's Modulus (kPa) | Equilibrium Mass Swelling Ratio (Qm) | Citation |
| 4-arm PEG-Maleimide | 3.0% | - | >500 | [2] |
| 4-arm PEG-Maleimide | 4.0% | Varies linearly with wt% | ~150 | [2] |
| 4-arm PEG-Maleimide | 10.0% | ~30 | - | [2] |
| Linear PEG-Maleimide | 40% (non-swollen) | ~5.8 (Storage Modulus G') | - | [1] |
| Linear PEG-Maleimide | 48% (non-swollen) | Higher than 40% | - | [1] |
Note: This table highlights the tunable nature of PEG-maleimide hydrogels. It is important to experimentally determine the properties for a specific this compound formulation.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose a reactive amine for subsequent functionalization, if needed, prior to hydrogel formation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a clean, dry round-bottom flask.
-
Add TFA to the solution (a common ratio is 50:50 DCM:TFA).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) to confirm the consumption of the starting material.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
The resulting deprotected Mal-PEG1-NH2 (as a TFA salt) can be used directly in subsequent steps or after neutralization.
Protocol 2: Hydrogel Formation using Mal-PEG1 and a Dithiol Crosslinker
This protocol details the formation of a hydrogel via Michael-type addition between a linear PEG-maleimide and a dithiol crosslinker.
Materials:
-
Mal-PEG1 (either with a terminal Boc group if no further functionalization is needed, or the deprotected amine version)
-
Dithiol crosslinker (e.g., Dithiothreitol (DTT) or a protease-cleavable peptide with terminal cysteines)
-
Phosphate-buffered saline (PBS), pH adjusted as required (e.g., 7.4 for physiological conditions)
-
Sterile, nuclease-free water
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve the Mal-PEG1 in PBS to the desired final concentration.
-
Dissolve the dithiol crosslinker in PBS to a concentration that results in the desired stoichiometric ratio of maleimide to thiol groups (typically 1:1).
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube or on a cold surface, pipette the required volume of the dithiol crosslinker solution.
-
Add the Mal-PEG1 solution to the crosslinker solution.
-
Mix thoroughly but gently by pipetting up and down to ensure a homogeneous solution. Avoid introducing air bubbles.
-
The solution will begin to gel. The gelation time will depend on the concentration, pH, and temperature.
-
-
Incubation:
-
Allow the hydrogel to fully crosslink by incubating at 37°C for a defined period (e.g., 30-60 minutes).
-
Protocol 3: 3D Cell Encapsulation in a Linear PEG-Maleimide Hydrogel
This protocol provides a general framework for encapsulating cells within a hydrogel for 3D cell culture. All steps should be performed under sterile conditions in a biological safety cabinet.
Materials:
-
Sterile Mal-PEG1 solution in a cytocompatible buffer (e.g., phenol (B47542) red-free DMEM or PBS, pH 7.4)
-
Sterile dithiol crosslinker solution in the same buffer
-
Cell suspension at the desired density in cell culture medium
-
Sterile, low-adhesion microcentrifuge tubes or a multi-well plate
Procedure:
-
Prepare Cell Suspension:
-
Trypsinize and count cells to obtain the desired cell number.
-
Resuspend the cell pellet in a small volume of serum-free cell culture medium to create a concentrated cell suspension.
-
-
Mix Precursors with Cells:
-
Gently mix the cell suspension with the Mal-PEG1 precursor solution.
-
Add the dithiol crosslinker solution to the cell/Mal-PEG1 mixture.
-
Gently pipette to mix all components thoroughly, ensuring a uniform cell distribution. Work quickly as gelation will begin upon mixing.
-
-
Cast the Hydrogel:
-
Dispense the cell-laden hydrogel precursor solution into the desired culture vessel (e.g., wells of a plate, a mold).
-
-
Gelation and Culture:
-
Allow the hydrogel to crosslink at 37°C in a cell culture incubator for 30-60 minutes.
-
After gelation, gently add pre-warmed cell culture medium to cover the hydrogel.
-
Culture the cell-laden hydrogels under standard conditions, changing the medium regularly.
-
Mandatory Visualizations
Caption: Experimental workflow for hydrogel formation and 3D cell culture.
Caption: Influence of hydrogel properties on cell signaling pathways.
Caption: Relationship between formulation and hydrogel properties.
References
Application Notes and Protocols for Maleimide Labeling of Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the covalent labeling of antibodies with maleimide-activated molecules. This method is widely employed for conjugating antibodies with a variety of payloads, including fluorescent dyes for imaging and immunoassays, cytotoxic drugs for the development of Antibody-Drug Conjugates (ADCs), and biotin (B1667282) for purification and detection. The protocol is designed to be a general guideline and may require optimization for specific antibodies and maleimide (B117702) reagents.
Introduction
Maleimide-based bioconjugation is a robust and widely used method for covalently attaching molecules to proteins, particularly antibodies. This chemistry specifically targets the sulfhydryl (thiol) groups of cysteine residues. The maleimide group reacts with a thiol group via a Michael addition reaction to form a stable thioether bond.[1] This reaction is highly selective for thiols within a pH range of 6.5-7.5.[2]
Since native antibodies typically have their cysteine residues involved in disulfide bonds that maintain their structure, a reduction step is often necessary to generate free thiols for labeling.[3] This protocol outlines the key steps for successful maleimide labeling: antibody preparation, reduction of disulfide bonds, conjugation with a maleimide-activated molecule, and purification of the final antibody conjugate.
Key Applications
Maleimide-labeled antibodies are instrumental in a multitude of research and therapeutic applications:
-
Antibody-Drug Conjugates (ADCs): In this prominent application, a highly potent cytotoxic drug is attached to a monoclonal antibody that specifically targets a tumor-associated antigen. This targeted delivery system enhances the therapeutic window of the cytotoxic agent by minimizing systemic toxicity.[1]
-
Fluorescent Labeling: Antibodies conjugated to fluorescent dyes are indispensable tools in various immunoassays, including flow cytometry, immunofluorescence microscopy, and western blotting, for the detection and quantification of specific antigens.[4]
-
Biotinylation: Labeling antibodies with biotin allows for their subsequent detection or purification using streptavidin-based systems.[]
-
Receptor Tracking and Occupancy Studies: Fluorescently or radiolabeled antibodies can be used to track the distribution and internalization of cell surface receptors.[6][7]
Quantitative Data Summary
The following table provides a summary of the typical quantitative parameters for maleimide labeling of a standard IgG antibody. These values should be considered as a starting point and may require optimization.
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL[1] | Higher concentrations can improve labeling efficiency. |
| Reaction Buffer | PBS, Tris, or HEPES (10-100 mM) | Must be free of primary amines and thiols.[6] |
| Reaction pH | 6.5 - 7.5[2] | Critical for thiol selectivity. |
| Reducing Agent (TCEP) | 10 - 100-fold molar excess over antibody[6] | TCEP is often preferred as it does not contain a thiol group. |
| Reduction Time | 20 - 30 minutes at room temperature[8] | |
| Maleimide Reagent | 10 - 20-fold molar excess over antibody[1] | The optimal ratio should be determined empirically. |
| Conjugation Time | 2 hours at room temperature or overnight at 2-8°C[9] | Longer incubation at lower temperatures can be beneficial for sensitive antibodies. |
| Purification Method | Size Exclusion Chromatography (e.g., G-25), Dialysis, or Spin Concentrators[6] | Choice depends on the scale of the reaction and the properties of the conjugate. |
| Storage of Conjugate | 2-8°C for up to 1 week; -20°C or -80°C for long-term storage[9] | Addition of a stabilizer like BSA and a bacteriostatic agent like sodium azide (B81097) is recommended for long-term storage. |
Experimental Protocols
This section provides a detailed step-by-step protocol for the maleimide labeling of an antibody.
Materials and Reagents
-
Purified antibody (free of carrier proteins like BSA)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-activated molecule (e.g., fluorescent dye, drug-linker)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Reagent (optional): N-acetylcysteine or cysteine
-
Purification supplies: Size exclusion chromatography column (e.g., Sephadex G-25), dialysis cassette, or centrifugal spin concentrator
-
Spectrophotometer
Protocol Steps
1. Antibody Preparation
-
Prepare the antibody in the chosen reaction buffer at a concentration of 1-10 mg/mL.
-
If the antibody solution contains low molecular weight substances that could interfere with the reaction (e.g., Tris or glycine (B1666218) from purification), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.
2. Reduction of Antibody Disulfide Bonds (Optional but often necessary)
-
Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP in reaction buffer).
-
Add a 10- to 100-fold molar excess of the reducing agent to the antibody solution.[6]
-
Incubate the reaction mixture for 20-30 minutes at room temperature.[8] It is recommended to perform this step under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.
-
Crucially, remove the excess reducing agent immediately after incubation. This can be achieved using a desalting column (e.g., Sephadex G-25) pre-equilibrated with degassed reaction buffer.
3. Preparation of Maleimide Reagent
-
Allow the vial of the maleimide-activated molecule to warm to room temperature before opening to prevent condensation.
-
Dissolve the maleimide reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). This solution should be prepared fresh and used immediately.
4. Conjugation Reaction
-
Add a 10- to 20-fold molar excess of the maleimide stock solution to the reduced and purified antibody solution.[1] Add the maleimide solution dropwise while gently stirring.
-
Protect the reaction mixture from light, especially when using fluorescent dyes.
-
Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.[9]
5. Quenching the Reaction (Optional)
-
To stop the conjugation reaction, a quenching reagent such as N-acetylcysteine or cysteine can be added in a 2 to 5-fold molar excess relative to the maleimide reagent.
-
Incubate for an additional 15-30 minutes at room temperature.
6. Purification of the Antibody Conjugate
-
Remove the unreacted maleimide reagent and other reaction byproducts from the antibody conjugate. Common methods include:
-
Size Exclusion Chromatography (e.g., Sephadex G-25): This is a highly effective method for separating the larger antibody conjugate from smaller, unreacted molecules.
-
Dialysis: Suitable for larger volumes, but it is a slower process.
-
Centrifugal Spin Concentrators: A rapid method for buffer exchange and removal of small molecules for smaller scale reactions.
-
7. Characterization of the Antibody Conjugate
-
Determine the Degree of Labeling (DOL): The DOL, or the average number of payload molecules per antibody, can be calculated using spectrophotometry. Measure the absorbance of the conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the attached molecule. The following formula can be used:
DOL = (A_max × ε_Ab) / [(A_280 - (A_max × CF)) × ε_payload]
Where:
-
A_max = Absorbance of the conjugate at the maximum absorbance wavelength of the payload.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_Ab = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
ε_payload = Molar extinction coefficient of the payload at its maximum absorbance wavelength.
-
CF = Correction factor (A_280 of the payload / A_max of the payload).
-
-
Assess Purity and Aggregation: Analyze the purified conjugate by SDS-PAGE and size exclusion chromatography (SEC-HPLC) to check for purity and the presence of aggregates.
8. Storage of the Labeled Antibody
-
For short-term storage (up to 1 week), store the conjugate at 2-8°C, protected from light.[9]
-
For long-term storage, aliquot the conjugate and store at -20°C or -80°C. Consider adding a cryoprotectant like glycerol (B35011) and a stabilizing protein such as BSA (if it does not interfere with downstream applications).[9]
Visualizations
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotium.com [biotium.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Troubleshooting low yield in Mal-PEG1-Boc conjugation reactions
Welcome to the technical support center for Mal-PEG1-Boc conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to optimize their experimental workflows.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the conjugation of this compound to thiol-containing molecules.
Question 1: Why is my this compound conjugation yield unexpectedly low?
Low conjugation yield can arise from several factors throughout the experimental workflow. The most common culprits involve suboptimal reaction conditions, reagent quality, and issues with the thiol-containing molecule.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal pH | The maleimide-thiol reaction is most efficient at a pH range of 6.5-7.5.[1][2] At pH values below 6.5, the reaction rate slows considerably. Above pH 7.5, the maleimide (B117702) group becomes increasingly susceptible to hydrolysis and reaction with primary amines.[1] |
| Thiol Oxidation | Free thiols can readily oxidize to form disulfide bonds, rendering them unavailable for conjugation. It is recommended to include a chelating agent like 2-5 mM EDTA in the reaction buffer to prevent metal-catalyzed oxidation.[1] If disulfide bonds are present in your molecule, they must be reduced prior to conjugation.[2] |
| Maleimide Hydrolysis | The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5. Prepare maleimide-containing solutions immediately before use and avoid storing them in solution.[3] |
| Incorrect Molar Ratio | A significant molar excess of the this compound reagent over the thiol-containing molecule is generally recommended to drive the reaction to completion. A starting point is a 10- to 20-fold molar excess.[4] |
| Steric Hindrance | The accessibility of the thiol group on your molecule can impact conjugation efficiency. If the thiol is sterically hindered, a longer PEG chain on the maleimide reagent might improve accessibility.[1] |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) or other thiols (e.g., DTT) will compete with your target molecule for reaction with the maleimide group, reducing your yield.[2][5] Use non-nucleophilic buffers such as Phosphate, Borate, or HEPES.[6] |
Question 2: I'm observing side products in my reaction mixture. What could be the cause?
The appearance of side products is often due to the reactivity of the maleimide group with non-thiol nucleophiles or instability of the resulting conjugate.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Reaction with Amines | At pH values above 7.0, maleimides can react with primary amines.[1] Ensure your reaction pH is maintained between 6.5 and 7.5. If your target molecule also contains accessible amines, consider a lower pH within this range. |
| Thiol-Maleimide Adduct Instability | The thiosuccinimide linkage formed can undergo a retro-Michael reaction, leading to cleavage of the conjugate.[7] While generally stable, this can be a concern under certain conditions. For applications requiring high stability, consider alternative conjugation chemistries.[7] |
| Boc Deprotection during Conjugation | If your reaction conditions are inadvertently acidic, you may see premature removal of the Boc protecting group. Ensure your buffers are at the correct pH. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for the maleimide-thiol conjugation step?
Phosphate-buffered saline (PBS) at a pH of 6.5-7.5 is a commonly recommended buffer.[2] It is crucial to avoid buffers containing primary amines (e.g., Tris) or other sulfhydryl-containing compounds.[2][5]
Q2: How can I confirm that my thiol-containing molecule is ready for conjugation?
If your molecule contains disulfide bonds, these must be reduced to free thiols. This can be achieved using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), followed by removal of the excess reducing agent.[]
Q3: What are the recommended storage conditions for this compound?
This compound is moisture-sensitive. It should be stored at -20°C with a desiccant.[3] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3]
Q4: How do I remove the Boc protecting group after conjugation?
The Boc group is typically removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[9][10] The exact conditions (TFA concentration, time, temperature) may require optimization for your specific conjugate.[11]
Experimental Protocols
Protocol 1: General this compound Conjugation
-
Buffer Preparation: Prepare a suitable conjugation buffer, such as phosphate-buffered saline (PBS), pH 7.0, containing 2-5 mM EDTA.[1]
-
Thiol-Containing Molecule Preparation: Dissolve your thiol-containing molecule in the conjugation buffer. If your molecule contains disulfide bonds, perform a reduction step with a suitable reducing agent (e.g., TCEP) and remove the excess reducing agent.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in an appropriate anhydrous solvent such as DMSO or DMF, and then dilute it into the conjugation buffer.[3] Do not store the this compound in solution.[3]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the solution of your thiol-containing molecule.[4]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4][12]
-
Purification: Purify the conjugate from excess this compound and byproducts using a suitable method such as size exclusion chromatography (SEC) or dialysis.[12]
Protocol 2: Boc Deprotection
-
Preparation: Ensure your purified and dried Boc-protected conjugate is free of water.
-
Deprotection Solution: Prepare a solution of 20-50% trifluoroacetic acid (TFA) in anhydrous dichloromethane (DCM).[10]
-
Reaction: Dissolve the conjugate in the TFA/DCM solution. The reaction is typically carried out at room temperature for 30 minutes to 2 hours.[10]
-
Monitoring: Monitor the progress of the deprotection by a suitable analytical method like LC-MS or TLC.
-
Work-up: Once the reaction is complete, remove the TFA and DCM, for example, by rotary evaporation or nitrogen stream.
-
Final Purification: Purify the deprotected conjugate to remove any remaining reagents and byproducts.
Visualizations
Caption: Experimental workflow for this compound conjugation and deprotection.
Caption: Troubleshooting decision tree for low yield in this compound conjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creativepegworks.com [creativepegworks.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mal-PEG1-Boc and Thiol Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for Mal-PEG1-Boc and thiol conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a thiol-containing molecule?
The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3][4][5] This pH range offers a balance between the reactivity of the thiol group and the stability of the maleimide (B117702) group. Below pH 6.5, the reaction rate slows significantly because the thiol group is protonated and less nucleophilic.[2] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can react with amines, such as lysine (B10760008) residues, reducing the selectivity of the conjugation.[2][4][5]
Q2: My maleimide reagent seems to be inactive. What could be the cause?
Maleimide reagents can lose their reactivity due to hydrolysis, especially when stored in aqueous solutions or at a pH above 7.5.[2][4] To ensure optimal reactivity, it is crucial to prepare fresh stock solutions of the maleimide reagent in a dry, aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][3]
Q3: What are the common side reactions in maleimide-thiol conjugation, and how can they be minimized?
The primary side reactions include:
-
Hydrolysis of the maleimide: The maleimide ring can be opened by water, rendering it unreactive towards thiols.[4] This is more prominent at pH values above 7.5.[2][6][7] To minimize this, maintain the reaction pH between 6.5 and 7.5 and use freshly prepared maleimide solutions.[2][4]
-
Retro-Michael reaction: This is the reversal of the conjugation reaction, leading to the dissociation of the conjugate.[8][9][10] This can be a concern for the stability of the final conjugate, especially in the presence of other thiols like glutathione (B108866) in a biological environment.[10][11]
-
Thiazine (B8601807) rearrangement: This side reaction can occur when conjugating to an unprotected N-terminal cysteine, leading to the formation of a stable thiazine derivative.[12][13] If possible, avoid using proteins with an N-terminal cysteine for conjugation or consider acetylating the N-terminus.[12]
Q4: How can I improve the stability of the formed thiosuccinimide linkage?
The thiosuccinimide linkage formed can be unstable and undergo a retro-Michael reaction.[8][10] To improve stability, one strategy is to intentionally hydrolyze the thiosuccinimide ring after conjugation to form a stable maleamic acid thioether.[8] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8-9) for a controlled period.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Conjugation Yield | 1. Inactive Maleimide: The this compound may have hydrolyzed.[2] 2. Suboptimal pH: The reaction buffer pH is outside the optimal 6.5-7.5 range.[2] 3. Oxidized Thiols: The thiol groups on your molecule may have formed disulfide bonds.[14] 4. Insufficient Molar Ratio: The molar excess of the maleimide reagent may be too low.[2] | 1. Prepare fresh this compound solution in dry DMSO or DMF immediately before use.[2][3] 2. Verify the pH of your reaction buffer using a calibrated pH meter.[3] Use non-nucleophilic buffers like PBS or HEPES.[2] 3. If applicable, reduce disulfide bonds using a reducing agent like TCEP.[3][15] Ensure the reducing agent is removed or that a non-thiol-containing one like TCEP is used, as thiol-containing reducing agents will compete in the reaction.[5] 4. Increase the molar excess of the this compound reagent (e.g., 10-20 fold).[2][3] |
| Conjugate is Unstable and Dissociates | Retro-Michael Reaction: The thiosuccinimide linkage is reversing, especially in the presence of other thiols.[8][9][10] | 1. After conjugation, consider a controlled hydrolysis step (e.g., incubate at pH 8.5 for 2-4 hours) to form a more stable, ring-opened succinamic acid thioether.[2] 2. Analyze the stability of your conjugate in the intended application buffer to assess the extent of the issue. |
| Formation of Unwanted Byproducts | 1. Reaction with Amines: If the pH is too high (>7.5), the maleimide can react with primary amines.[4][5] 2. Thiazine Rearrangement: Occurs with N-terminal cysteines.[12][13] | 1. Strictly maintain the reaction pH between 6.5 and 7.5.[1][3] 2. If working with a peptide with an N-terminal cysteine, consider performing the conjugation at a lower pH (around 6.5) to minimize this side reaction, or acetylate the N-terminus.[12] |
| Protein Precipitation during Conjugation | Hydrophobicity or High Degree of Modification: The PEGylation may alter the solubility of your protein. | 1. Use a water-soluble version of the PEG-maleimide if available. 2. Reduce the molar excess of the this compound to lower the degree of modification.[16] |
Quantitative Data Summary
Table 1: pH Influence on Maleimide-Thiol Reaction and Maleimide Stability
| pH Range | Effect on Thiol-Maleimide Reaction | Effect on Maleimide Group | Recommendation |
| < 6.5 | Reaction rate is significantly slower due to protonated, less nucleophilic thiol.[2] | Relatively stable. | Not recommended for efficient conjugation. |
| 6.5 - 7.5 | Optimal reaction rate and high selectivity for thiols over amines.[1][2][4][5] | Moderately stable; hydrolysis rate increases with pH.[7] | Recommended for conjugation. |
| > 7.5 | Reaction with primary amines becomes competitive.[4][5] | Rapid hydrolysis, leading to inactivation of the maleimide.[2][6][7] | Avoid for selective thiol conjugation. Can be used post-conjugation for controlled hydrolysis of the thiosuccinimide ring.[8] |
Experimental Protocols
Protocol: General Two-Step Conjugation of this compound to a Thiol-Containing Protein
This protocol provides a general framework. Optimization of molar ratios and incubation times may be necessary for specific applications.
Materials:
-
Thiol-containing protein
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.2-7.5, degassed.[3][15]
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
(Optional) Quenching Solution: Cysteine or β-mercaptoethanol
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[3][15] TCEP is recommended as it does not contain a thiol and does not need to be removed before adding the maleimide.[5]
-
-
This compound Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).[15]
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction, add a quenching solution containing a free thiol (e.g., cysteine) at a concentration several times higher than the initial thiol concentration of the protein.[16]
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules by using a desalting column or through dialysis.
-
-
Characterization:
-
Confirm the conjugation and purity of the final product using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a thiol-containing protein.
Caption: Desired and competing reaction pathways in maleimide-thiol conjugation.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. bachem.com [bachem.com]
- 13. pharmiweb.com [pharmiweb.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. benchchem.com [benchchem.com]
How to prevent hydrolysis of the maleimide group in Mal-PEG1-Boc
Welcome to the technical support center for Mal-PEG1-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent by providing guidance on preventing the hydrolysis of its maleimide (B117702) group.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a heterobifunctional crosslinker. It consists of three key components:
-
Maleimide group: This is a thiol-reactive functional group that specifically reacts with sulfhydryl groups (-SH) on molecules like cysteine residues in proteins to form a stable thioether bond.
-
PEG1 linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that increases the solubility of the molecule in aqueous buffers.
-
Boc protecting group: A tert-butyloxycarbonyl group that protects a primary amine. This group can be removed under acidic conditions to reveal the amine for subsequent conjugation reactions.
Q2: What is maleimide hydrolysis and why is it a concern?
Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by the addition of a water molecule. This reaction converts the maleimide into a maleamic acid derivative, which is unreactive towards thiol groups.[1] This loss of reactivity is a primary concern as it prevents the intended conjugation to the target molecule, leading to lower reaction yields and wasted reagents.[2]
Q3: What are the main factors that cause hydrolysis of the maleimide group in this compound?
The primary factor influencing the rate of maleimide hydrolysis is pH . The maleimide ring is susceptible to hydrolysis in aqueous solutions, and this susceptibility increases significantly with increasing pH.[1][3] Other contributing factors include elevated temperatures and prolonged storage in aqueous buffers.[4][5]
Q4: At what pH is the maleimide group most stable?
The maleimide group is most stable at a pH range of 6.5-7.5.[1][4] Below pH 6.5, the rate of the desired thiol-maleimide reaction is significantly slower.[4] Above pH 7.5, the rate of maleimide hydrolysis increases, and the maleimide group can also start to react with amines, reducing its selectivity for thiols.[1][4]
Q5: How should I store this compound to prevent hydrolysis?
For optimal stability, this compound should be stored as a dry powder at -20°C or colder, protected from moisture.[5] If you need to prepare a stock solution, it is highly recommended to dissolve the reagent in a dry, aprotic organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) and store it at -20°C or -80°C.[5][6] Aqueous solutions of maleimide-containing reagents should always be prepared fresh immediately before use.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound related to maleimide hydrolysis.
Problem 1: Low conjugation efficiency or complete failure of the reaction.
-
Possible Cause: The maleimide group on your this compound has likely hydrolyzed before it could react with your target molecule.
-
Troubleshooting Steps:
-
Verify Reagent Integrity: If you have been storing this compound in an aqueous buffer, it has likely hydrolyzed. Prepare a fresh solution of the reagent in dry DMSO or DMF immediately before your next experiment.[2][6]
-
Optimize Reaction pH: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[1][4] Use a non-nucleophilic buffer such as phosphate (B84403) or HEPES.[4]
-
Check for Competing Thiols: Ensure your reaction mixture does not contain any extraneous thiol-containing compounds (e.g., dithiothreitol (B142953) (DTT) from a previous step) that could compete with your target molecule for the maleimide.[7]
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause: The degree of maleimide hydrolysis may be varying between your experiments due to differences in reagent preparation or incubation times.
-
Troubleshooting Steps:
-
Standardize Reagent Preparation: Always prepare your this compound solution fresh for each experiment. Do not use leftover aqueous solutions.[1][2]
-
Control Incubation Time: Be consistent with the time your this compound is in an aqueous buffer before the addition of your target molecule. Minimize this pre-incubation time.
-
Temperature Control: Perform your reactions at a consistent and controlled temperature. Store stock solutions and conjugates at 4°C or frozen at -80°C to slow down degradation.[4]
-
Data Summary
The stability of the maleimide group is highly dependent on the pH of the solution. The following table summarizes the effect of pH on maleimide reactivity and stability.
| pH Range | Rate of Thiol-Maleimide Reaction | Rate of Maleimide Hydrolysis | Reaction with Amines | Recommendation |
| < 6.5 | Slow | Low | Negligible | Suboptimal for conjugation due to slow reaction kinetics.[4] |
| 6.5 - 7.5 | Optimal | Low | Negligible | Recommended range for selective thiol conjugation. [1][4] |
| > 7.5 | Fast | High | Increases | Not recommended due to rapid hydrolysis and loss of thiol selectivity.[1][4] |
Experimental Protocols
Protocol 1: Preparation of a Fresh this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution briefly to ensure the reagent is fully dissolved.
-
Use the freshly prepared stock solution immediately for your conjugation reaction.
-
For short-term storage of the stock solution, aliquot into smaller volumes and store at -20°C or -80°C, protected from light and moisture. Unused stock solutions in anhydrous DMSO or DMF can be stored for up to one month at -20°C.[6][7]
Protocol 2: General Protocol for Conjugation of this compound to a Thiol-Containing Protein
-
Prepare the Protein: Dissolve the protein to be conjugated in a degassed buffer with a pH between 7.0 and 7.5 (e.g., 1x PBS, HEPES).[6][7] The protein concentration should typically be between 1-10 mg/mL.[7] If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[2][7] Note: If using DTT, it must be removed before adding the maleimide reagent.
-
Prepare the this compound: Immediately before the reaction, prepare a stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution at a 10-20 fold molar excess of the maleimide reagent over the protein.[6][7]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.[6][7]
-
Purification: Remove the excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
Common side reactions with Mal-PEG1-Boc and how to avoid them
Welcome to the technical support center for Mal-PEG1-Boc. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding side reactions during their experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker.[1][2][3] It contains a maleimide (B117702) group that selectively reacts with thiol (sulfhydryl) groups, typically on cysteine residues of proteins and peptides, to form a stable thioether bond.[4][5][6] The other end of the linker has a Boc-protected amine. The short polyethylene (B3416737) glycol (PEG1) spacer enhances solubility in aqueous media.[2][7] After deprotection of the Boc group under acidic conditions, the resulting primary amine can be used for further conjugation.[2][8] This reagent is commonly used in bioconjugation, including the development of antibody-drug conjugates (ADCs) and the functionalization of nanoparticles.[6][9][]
Q2: What are the most common side reactions when using this compound?
The primary side reactions are associated with the maleimide group and include:
-
Hydrolysis of the Maleimide Ring: In aqueous solutions, the maleimide ring can hydrolyze, rendering it unreactive towards thiols. This reaction is accelerated at higher pH.[5][11]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a thiol is reversible. In a thiol-rich environment, such as in the presence of glutathione (B108866) in vivo, the conjugated molecule can be transferred to other thiols, leading to deconjugation.[11][12][13][14]
-
Loss of Chemoselectivity (Reaction with Amines): While highly selective for thiols at pH 6.5-7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues) at pH values above 7.5.[5][11]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can rearrange to form a stable six-membered thiazine ring.[4][11]
Q3: How can I prevent hydrolysis of the this compound reagent?
To minimize hydrolysis, it is crucial to:
-
Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[15]
-
Prepare aqueous solutions of the reagent immediately before use. Do not store the reagent in solution.[5][11][15]
-
If a stock solution is necessary, dissolve the reagent in a dry, biocompatible organic solvent like DMSO or DMF and store it at -20°C.[11][15]
Q4: How can I improve the in-vivo stability of my maleimide conjugate and prevent payload loss?
The primary cause of in-vivo instability is the retro-Michael reaction. To mitigate this, you can induce hydrolysis of the thiosuccinimide ring after the initial conjugation is complete.[11][13] This ring-opened form is resistant to thiol exchange.[16] This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating it at room temperature or 37°C.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolyzed Maleimide Reagent: The maleimide ring has opened due to exposure to moisture or high pH. | Prepare fresh aqueous solutions of this compound immediately before each use. For storage, use a dry organic solvent like DMSO or DMF.[11][15] |
| Inaccessible or Oxidized Cysteines: The target thiol groups on the protein are not available for reaction. | Perform a pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to break any disulfide bonds.[11] | |
| Incorrect pH: The reaction pH is outside the optimal range of 6.5-7.5. | Ensure the reaction buffer is within the pH range of 6.5-7.5 for optimal thiol-maleimide reaction.[5][11] | |
| Non-Specific Labeling | Reaction with Amines: The reaction pH is too high (>7.5), causing the maleimide to react with primary amines (e.g., lysine residues). | Maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols.[5][11] |
| Loss of Conjugated Payload Over Time | Retro-Michael Reaction (Thiol Exchange): The thioether bond is reversing in the presence of other thiols. | After the initial conjugation, induce hydrolysis of the thiosuccinimide ring by raising the pH to 8.5-9.0. This creates a more stable, non-reversible linkage.[11][16] |
| Unexpected Change in Product Mass | Thiazine Rearrangement: If conjugating to an N-terminal cysteine, the initial adduct may be rearranging to a thiazine. | This is an expected rearrangement with N-terminal cysteines that results in a more stable product. If this is not desired, consider acetylating the N-terminal amine before conjugation.[4][11] |
Experimental Protocols
Protocol 1: General Two-Step Conjugation using this compound
This protocol describes the conjugation of a thiol-containing molecule to a primary amine-containing molecule after deprotection of the Boc group.
Materials:
-
Molecule A (containing a primary amine)
-
Molecule B (containing a thiol)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Deprotection Solution: Trifluoroacetic acid (TFA)
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Reaction of this compound with Molecule A (after deprotection):
-
First, the Boc-protecting group on this compound needs to be removed to expose the primary amine if you intend to conjugate it to a carboxyl group on Molecule A. This protocol assumes you are starting with a pre-activated Mal-PEG1-amine.
-
Alternatively, and more commonly, the Boc-protected amine on this compound is deprotected after the maleimide has reacted with the thiol-containing molecule. The following steps assume this more standard workflow.
-
-
Reaction of this compound with Thiol-Containing Molecule B:
-
Dissolve the thiol-containing Molecule B in degassed Conjugation Buffer.
-
If necessary, reduce any disulfide bonds in Molecule B by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Immediately before use, dissolve this compound in a small amount of DMSO and then dilute it into the Conjugation Buffer.
-
Add a 10-20 fold molar excess of the this compound solution to the solution of Molecule B.
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.
-
Quench the reaction by adding a small molecule thiol like L-cysteine.
-
Remove excess, non-reacted this compound and quenching reagent using a desalting column.
-
-
Optional: Thiosuccinimide Ring Hydrolysis for Increased Stability:
-
After purification, adjust the pH of the conjugate solution to 8.5-9.0.
-
Incubate at 37°C and monitor the ring-opening by mass spectrometry until hydrolysis is complete (typically a +18 Da mass shift).
-
Re-neutralize the solution to pH 7.0-7.5 for storage.
-
-
Deprotection of the Boc Group and Further Conjugation:
-
The Boc group on the now conjugated linker can be removed by treatment with an acid like TFA.
-
The newly exposed primary amine can then be reacted with an activated carboxyl group (e.g., an NHS ester) on another molecule.
-
Visualizations
Caption: Key reaction pathways in this compound chemistry.
Caption: A troubleshooting workflow for maleimide conjugation.
References
- 1. Boc-NH-PEG-Mal | Biopharma PEG [biochempeg.com]
- 2. Mal-Amido-PEG11-NH-Boc | BroadPharm [broadpharm.com]
- 3. Mal-PEG-NH-Boc | AxisPharm [axispharm.com]
- 4. bachem.com [bachem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Mal-PEG1-acid, 760952-64-5 | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. PEG Maleimide, Mal-PEG, Maleimide PEG - Maleimide linkers | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mal-PEG1-Boc Conjugate Stability
Welcome to the technical support center for Mal-PEG1-Boc and related maleimide (B117702) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the stability of these critical bioconjugation reagents. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, quantitative stability data, and experimental protocols to help you navigate common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during the synthesis, purification, and storage of maleimide-thiol conjugates.
Q1: My conjugate is losing its payload during in vitro plasma stability assays or in vivo studies. What is happening?
A1: This is a classic sign of thiol exchange caused by the reversibility of the maleimide-thiol linkage. The primary mechanism is a retro-Michael reaction , where the bond between the maleimide and the thiol breaks, reforming the original reactants. The released maleimide-payload can then be intercepted by highly abundant thiols in the biological environment, such as glutathione (B108866) or albumin, leading to deconjugation from your target molecule and potential off-target effects.[1][2]
Troubleshooting Steps:
-
Confirm with Mass Spectrometry (LC-MS): Analyze your plasma samples to identify if the payload has transferred to other proteins like albumin.
-
Stabilize the Linkage: The most effective strategy is to intentionally hydrolyze the succinimide (B58015) ring of the conjugate after the initial conjugation reaction. This ring-opened form, a succinamic acid thioether, is not susceptible to the retro-Michael reaction.[2][3] See the "Protocol for Controlled Hydrolysis of Thiosuccinimide Linkage" below.
-
Consider Next-Generation Maleimides: For future conjugations, using N-aryl maleimides instead of traditional N-alkyl maleimides can significantly increase the rate of the stabilizing hydrolysis reaction.[4][5]
Q2: I'm observing increasing heterogeneity (e.g., multiple peaks on HPLC) and a loss of activity after storing my purified conjugate. What is the cause?
A2: You are likely observing a combination of two competing degradation pathways: the retro-Michael reaction and succinimide ring hydrolysis.
-
Retro-Michael Reaction: Leads to deconjugation, causing a loss of biological activity.[1]
-
Hydrolysis: The succinimide ring can be opened by water, which is accelerated at basic pH (above 7.5).[6] This process creates two stable, ring-opened isomeric products, which can appear as distinct peaks in analytical assays like HPLC, leading to apparent heterogeneity. While this prevents the retro-Michael reaction, the presence of isomers may be undesirable depending on your application.[6]
Troubleshooting Steps:
-
Analyze Storage Buffer: Ensure your storage buffer is at a neutral or slightly acidic pH (e.g., pH 6.5-7.0) to slow the rate of spontaneous hydrolysis if you wish to avoid it.
-
Storage Temperature: Store conjugates at 4°C or frozen at -20°C / -80°C to minimize degradation.
-
Controlled Hydrolysis: If stability is the primary goal, perform a controlled hydrolysis step post-purification to convert the entire batch to the stable, ring-opened form. This will result in a defined, albeit isomeric, product that is resistant to deconjugation.
Caption: Troubleshooting workflow for maleimide conjugate instability.
Q3: My conjugation reaction has a low yield. What are the common causes?
A3: Low conjugation efficiency can stem from issues with either the maleimide reagent or the thiol on your target molecule.
Troubleshooting Steps:
-
Prepare Maleimide Stock Fresh: Maleimide groups can hydrolyze in aqueous solutions, especially at pH > 7.5, rendering them inactive. Always prepare stock solutions of your this compound reagent fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[6]
-
Ensure Thiol Availability: The thiol group (-SH) must be free and reduced. Disulfide bonds do not react with maleimides. If your protein or peptide has disulfide bridges, you must first reduce them with an agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). Note: If using DTT, it must be removed before adding the maleimide reagent, as it will compete for the reaction. TCEP does not need to be removed.
-
Optimize Reaction pH: The thiol-maleimide reaction is most efficient and selective at a pH range of 6.5-7.5.[6] Below pH 6.5, the reaction slows as the thiol is less nucleophilic. Above pH 7.5, hydrolysis of the maleimide itself becomes a significant competing reaction.[6] Use a non-nucleophilic buffer like phosphate (B84403) or HEPES.
-
Increase Molar Excess: Use a higher molar excess of the this compound reagent (e.g., 10- to 20-fold) to drive the reaction to completion, particularly if your target molecule is at a low concentration.
Q4: I am concerned about the stability of the Boc protecting group. When is it labile?
A4: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. It is stable to most bases and nucleophiles used in bioconjugation but will be cleaved under anhydrous acidic conditions.[7]
Key Considerations:
-
Cleavage Conditions: The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[8]
-
Stability During Conjugation: The Boc group is completely stable under the recommended pH conditions for maleimide-thiol conjugation (pH 6.5-7.5) and subsequent controlled hydrolysis (up to pH ~9.0).
-
Downstream Processing: Be mindful of any downstream steps that involve low pH, such as certain HPLC purification methods or formulation buffers, as these could lead to premature deprotection.
Quantitative Stability Data
The stability of the maleimide-thiol adduct (thiosuccinimide) is highly dependent on the substituents on the maleimide nitrogen and the local environment. Electron-withdrawing N-substituents (like an aryl group) significantly accelerate the rate of stabilizing hydrolysis.
Caption: Competing instability pathways for maleimide-thiol conjugates.
Table 1: Comparative Stability of N-Alkyl vs. N-Aryl Maleimide Conjugates
This table summarizes the percentage of deconjugation (payload loss) for antibody-drug conjugates (ADCs) made with different maleimide linkers after incubation for 7 days at 37°C.
| Maleimide Type | Linker Example | Deconjugation in Thiol Buffer | Deconjugation in Serum | Reference(s) |
| N-Alkyl | N-ethyl maleimide | 35 - 67% | 35 - 67% | [4] |
| N-Aryl | N-phenyl maleimide | < 20% | < 20% | [4] |
| N-Aryl (Fluorinated) | N-fluorophenyl maleimide | < 20% | < 20% | [4] |
Table 2: Half-life of Thiosuccinimide Ring Hydrolysis at pH 7.4, 37°C
This table shows how N-aryl substituents dramatically accelerate the rate of the stabilizing hydrolysis reaction compared to N-alkyl substituents.
| Maleimide Type in Conjugate | Hydrolysis Half-life (t₁₂) | Reference(s) |
| N-Alkyl | ~27 hours | [9] |
| N-Aryl | ~1.5 hours | [9] |
| N-Aryl (Fluorinated) | ~0.7 hours (42 min) | [9] |
Table 3: Half-life of Maleimide-Thiol Adducts in the Presence of Glutathione (GSH)
This table illustrates the half-life of different adducts when challenged with GSH at physiological pH, indicating their susceptibility to the retro-Michael reaction.
| Conjugate | Incubation Conditions | Half-life of Conversion (t₁₂) | Reference(s) |
| N-ethylmaleimide-MPA | 10 mM GSH, pH 7.4 | ~18 hours | [10] |
| N-phenylmaleimide-MPA | 10 mM GSH, pH 7.4 | ~3.1 hours | [10] |
| N-ethylmaleimide-N-acetylcysteine | 10 mM GSH, pH 7.4 | 20 - 80 hours | [1] |
(MPA = 4-mercaptophenylacetic acid)
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
This protocol describes a standard method for conjugating a this compound reagent to a thiol-containing protein or peptide.
Caption: A typical experimental workflow for maleimide-thiol bioconjugation.
Materials:
-
Thiol-containing protein/peptide
-
This compound reagent
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.
-
(Optional) TCEP solution (e.g., 500 mM stock in water)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassette)
Procedure:
-
Prepare Thiol Molecule:
-
Dissolve your protein or peptide in the degassed reaction buffer to a concentration of 1-10 mg/mL.[10]
-
If the molecule contains disulfide bonds, add TCEP to a final concentration of 10-50x molar excess over the protein/peptide. Incubate for 20-30 minutes at room temperature to ensure complete reduction of the thiols.[10]
-
-
Prepare Maleimide Solution:
-
Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[6]
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the thiol molecule solution to achieve a 10- to 20-fold molar excess of the maleimide reagent.[10]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and mix gently.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect from light if the payload is light-sensitive.[6]
-
-
Purification:
-
Remove the excess, unreacted this compound reagent and solvent using a suitable method such as a desalting column (for small molecules), SEC, or dialysis against a suitable storage buffer (e.g., PBS, pH 7.0).
-
Protocol 2: Thiol Exchange Stability Assay using LC-MS
This protocol provides a framework for monitoring the stability of a maleimide conjugate against thiol exchange by incubating it with excess glutathione (GSH).
Materials:
-
Purified maleimide conjugate (e.g., 1-2 mg/mL stock)
-
Incubation Buffer: PBS, pH 7.4
-
Glutathione (GSH) stock solution (e.g., 100 mM in water)
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) in water
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of your conjugate at a final concentration of ~0.5 mg/mL in the incubation buffer (PBS, pH 7.4).
-
Incubation: Add GSH from the stock solution to a final concentration of 1-5 mM. This mimics the physiological reducing environment.
-
Time Course: Incubate the sample at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot.
-
Quenching: Immediately stop the reaction in the aliquot by adding the quenching solution to a final concentration of 1% TFA.
-
LC-MS Analysis: Analyze the quenched samples by LC-MS.
-
Monitor the mass corresponding to your intact conjugate.
-
Monitor the mass corresponding to the GSH-adduct of your payload.
-
Monitor the mass of the unconjugated target molecule.
-
-
Data Analysis: Quantify the remaining intact conjugate at each time point by integrating the respective peak areas from the chromatogram. Calculate the rate of deconjugation from the decrease in the intact conjugate peak over time.
Protocol 3: Controlled Hydrolysis of Thiosuccinimide Linkage
This protocol describes a method to intentionally hydrolyze the thiosuccinimide ring to form a stable succinamic acid thioether, thereby preventing the retro-Michael reaction.
Materials:
-
Purified maleimide conjugate in a suitable buffer (e.g., PBS, pH 7.0-7.4).
-
High pH Buffer: e.g., 0.1 M Sodium Borate or HEPES, pH 8.5-9.0.
-
Neutralization Buffer: e.g., 0.1 M Phosphate buffer, pH 6.5.
-
Incubator or water bath at 37°C.
-
LC-MS system for monitoring.
Procedure:
-
Buffer Exchange (Optional): If your conjugate is in a buffer with poor buffering capacity at high pH, exchange it into the high pH buffer (pH 8.5-9.0) using a desalting column or buffer exchange spin column. Alternatively, you can carefully add a small amount of a basic solution (e.g., 1M Tris) to adjust the pH of your conjugate solution.
-
Incubation: Incubate the conjugate solution at 37°C for 2-4 hours. The optimal time may vary depending on the specific conjugate and should be monitored.
-
Monitoring (Recommended): At intermediate time points (e.g., 1, 2, 4 hours), take a small aliquot and analyze it by LC-MS. The mass of the conjugate will increase by 18.01 Da (the mass of H₂O) upon complete hydrolysis. You should see the peak for the unhydrolyzed adduct disappear and the peak(s) for the hydrolyzed isomers appear.
-
Neutralization: Once the reaction is complete (as determined by LC-MS), neutralize the solution by adding or exchanging into a storage buffer at a neutral or slightly acidic pH (e.g., PBS, pH 7.0).
-
Final QC: Perform a final analysis (LC-MS, HPLC) to confirm the final state of the conjugate before storage or use. The resulting ring-opened products have been shown to have half-lives of over two years.
Protocol 4: ¹H NMR Analysis for Boc-Group Confirmation
This protocol outlines a general method for confirming the presence of the Boc group on your this compound conjugate before or after a reaction.
Materials:
-
Lyophilized or dried sample of your this compound conjugate.
-
NMR-grade solvent (e.g., Deuterated chloroform (B151607) (CDCl₃), Deuterated methanol (B129727) (MeOD), or Deuterated water (D₂O)).
-
NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve ~1-5 mg of your sample in 0.5-0.7 mL of the chosen NMR-grade solvent in a clean NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Identify the Boc-group signal: Look for a characteristic sharp singlet at approximately δ 1.4-1.5 ppm . This peak corresponds to the nine equivalent protons of the tert-butyl group and is the primary diagnostic signal for an intact Boc group.[8]
-
Identify the PEG signal: The single ethylene (B1197577) glycol unit (-OCH₂CH₂-) will typically show a signal around δ 3.6-3.7 ppm .[1]
-
Identify the Maleimide signal: The two protons on the maleimide double bond will appear as a sharp singlet at approximately δ 6.7-6.8 ppm in the unreacted reagent. After conjugation to a thiol, this signal will disappear and be replaced by signals in the aliphatic region (typically δ 2.5-4.5 ppm).
-
Integration: The integration of the Boc singlet (should integrate to 9H) relative to the PEG signals (4H) or other known protons in your molecule can confirm the stoichiometry and purity. The absence or diminished integration of the δ 1.4-1.5 ppm signal indicates partial or complete deprotection.
-
References
- 1. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 10. pubs.acs.org [pubs.acs.org]
Challenges and solutions in the purification of Mal-PEG1-Boc products
Welcome to the technical support center for the purification of Mal-PEG1-Boc products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of molecules conjugated with the this compound linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound conjugated products?
A1: The most common impurities include:
-
Unreacted this compound: Excess linker that did not react with the target molecule.
-
Hydrolyzed this compound: The maleimide (B117702) and Boc-protecting groups are susceptible to hydrolysis in aqueous and/or acidic/basic conditions, respectively.
-
Aggregates: High molecular weight species can form, particularly when working with proteins or other large biomolecules.[1]
-
Unreacted starting material: The original molecule (e.g., peptide, protein, or small molecule) that did not conjugate with the linker.
-
Side-products: Impurities can arise from reactions with unprotected side chains or other reactive functional groups on the target molecule.[2]
Q2: Which chromatographic techniques are most suitable for purifying this compound conjugates?
A2: The choice of chromatographic technique depends on the properties of the target molecule and the nature of the impurities. The most common methods are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Ideal for separating molecules based on hydrophobicity. It is effective at removing unreacted linker and other small molecule impurities.[3][4]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is particularly useful for removing aggregates and separating the larger conjugate from the smaller, unreacted linker.[5][6][7][]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. This technique can be very effective if the conjugation with this compound alters the overall charge of the target molecule.[][9][10][11]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity under non-denaturing conditions. It can be a useful alternative or complementary step to IEX and SEC.[][11]
Q3: How does the Boc protecting group influence the purification strategy?
A3: The tert-butyloxycarbonyl (Boc) protecting group increases the hydrophobicity of the this compound linker and the resulting conjugate. This increased hydrophobicity can be advantageous for purification by RP-HPLC, as it will significantly alter the retention time of the conjugated product compared to the unconjugated starting material. However, the Boc group is acid-labile and can be prematurely cleaved under acidic conditions, leading to heterogeneity in the product.[12] Care must be taken to control the pH during purification if the Boc group needs to remain intact.
Q4: Can I use the same purification protocol for different molecules conjugated with this compound?
A4: While the general principles remain the same, the specific purification protocol will likely need to be optimized for each unique conjugate. The physicochemical properties of the target molecule (e.g., size, charge, hydrophobicity) will significantly influence its chromatographic behavior. It is essential to develop a tailored purification strategy for each new conjugate.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | Precipitation during purification: The conjugate may have poor solubility in the chosen mobile phase. | - Optimize the mobile phase composition (e.g., adjust pH, ionic strength, or organic solvent concentration).- Perform purification at a different temperature.- Consider using a different chromatography technique (e.g., HIC instead of RP-HPLC). |
| Adsorption to the column: The conjugate may be irreversibly binding to the stationary phase.[4] | - Use a column with a different stationary phase chemistry.- Add additives to the mobile phase to reduce non-specific binding (e.g., a small amount of a chaotropic agent).- Elevate the mobile phase temperature, particularly in RP-HPLC for large molecules.[4] | |
| Co-elution of Product and Impurities | Similar physicochemical properties: The impurity (e.g., unreacted starting material or hydrolyzed linker) has a similar size, charge, or hydrophobicity to the desired product. | - Optimize the elution gradient (make it shallower for better resolution).- Try an orthogonal separation method (e.g., if using RP-HPLC, try IEX or SEC).- Adjust the mobile phase pH to alter the charge of the product and impurities for better separation in IEX. |
| Peak Tailing or Broadening in HPLC | Secondary interactions with the stationary phase: The conjugate is interacting with the column matrix in multiple ways. | - Increase the ionic strength of the mobile phase in SEC to minimize ionic interactions.[13]- Add a competing agent to the mobile phase in RP-HPLC (e.g., trifluoroacetic acid) to mask active sites on the stationary phase. |
| Column degradation: The column performance has deteriorated over time. | - Clean the column according to the manufacturer's instructions.- Replace the column if cleaning is ineffective. | |
| Presence of High Molecular Weight Species (Aggregates) | Hydrophobic or electrostatic interactions: The conjugates are self-associating.[1] | - Use Size Exclusion Chromatography (SEC) for removal of aggregates.[6]- Optimize the buffer conditions (pH, ionic strength) to minimize intermolecular interactions.- Add denaturants or chaotropic agents if the product's integrity is not compromised. |
| Incomplete Removal of Unreacted this compound | Inefficient separation: The chromatographic method lacks the resolution to separate the small linker from the product. | - For large molecule conjugates, SEC is highly effective.[]- For small molecule conjugates, optimize the RP-HPLC gradient for better separation in the early part of the chromatogram.- Consider solid-phase extraction (SPE) as a pre-purification step to remove the bulk of the unreacted linker. |
Experimental Protocols
General Protocol for Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a starting point for the purification of this compound conjugated small molecules or peptides.
-
Column Selection: Choose a C18 or C8 stationary phase column with a pore size appropriate for the size of the analyte.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the crude reaction mixture.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm for peptides, or a wavelength where the target molecule absorbs).
-
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Analysis and Pooling: Analyze the collected fractions for purity (e.g., by analytical HPLC or LC-MS) and pool the pure fractions.
-
Solvent Removal: Remove the organic solvent and lyophilize to obtain the purified product.
General Protocol for Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for the purification of this compound conjugated proteins or other large biomolecules to remove aggregates and unreacted linker.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the molecular weight of the conjugate.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate Buffered Saline (PBS), pH 7.4). The inclusion of salt (e.g., 150 mM NaCl) is important to prevent ionic interactions with the column matrix.[13]
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject the crude reaction mixture onto the column.
-
Elution and Fraction Collection: Elute the sample with the mobile phase. Larger molecules (aggregates) will elute first, followed by the desired conjugate, and finally the smaller, unreacted linker and other small molecules. Collect fractions based on the elution volume.
-
Analysis and Pooling: Analyze the fractions by SDS-PAGE, analytical SEC, or other appropriate methods to determine purity and identify the fractions containing the purified conjugate. Pool the desired fractions.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound conjugated products.
Caption: A logical troubleshooting guide for the purification of this compound products.
References
- 1. scorpiusbiologics.com [scorpiusbiologics.com]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and detection of bis-maleimide-polyethylene glycol and mono-maleimide-polyethylene glycol by reversed-phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pubs.acs.org [pubs.acs.org]
- 9. iajps.com [iajps.com]
- 10. purolite.com [purolite.com]
- 11. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide solutions and guidance on common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Boc deprotection?
The Boc group is an acid-labile protecting group for amines. Its removal is typically achieved through acidolysis. The reaction is initiated by protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the C-O bond to form a stable tert-butyl cation, carbon dioxide, and the free amine.
Q2: How can I monitor the progress of the deprotection reaction?
Several methods can be used to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to observe the disappearance of the starting material (Boc-protected PEG linker) and the appearance of the deprotected product. The free amine is more polar and will typically have a lower Rf value.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction, allowing for the identification and quantification of the starting material, the desired product, and any side products.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1]
Q3: What are scavengers and why are they important in Boc deprotection?
Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation that is generated.[3] This is crucial when the PEG linker or the molecule it's attached to contains sensitive functional groups, such as tryptophan, methionine, cysteine, or tyrosine residues, which can be alkylated by the tert-butyl cation, leading to undesired side products.[1][3]
Troubleshooting Guide
Issue 1: My Boc deprotection is incomplete.
Incomplete deprotection is a common issue that can lead to low yields and purification difficulties. The following are potential causes and troubleshooting steps:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is acid-catalyzed. If the acid is too weak or its concentration is too low, the reaction may not go to completion.[1]
-
Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the reaction to complete.[1]
-
Solution: Extend the reaction time and continue to monitor the progress using TLC or LC-MS. While many deprotections are performed at room temperature, gentle heating may be required for some substrates.[1]
-
-
Steric Hindrance: The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction.[1][7]
-
Solution: In addition to increasing the acid concentration and reaction time, optimizing the solvent system to ensure maximum solubility and exposure of the reaction site can be beneficial.
-
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEGylated compound and the acid are fully solvated. DCM is a commonly used solvent for TFA-mediated deprotection.[1]
-
Solution: Ensure that your PEGylated compound is fully dissolved in the chosen solvent. If solubility is an issue, consider alternative solvent systems.
-
Issue 2: I am observing side products after deprotection.
The formation of side products is often due to the reactivity of the tert-butyl cation generated during the reaction or the cleavage of other acid-sensitive groups.
-
Alkylation of Sensitive Residues: The tert-butyl cation can alkylate nucleophilic side chains of amino acids like tryptophan, methionine, and cysteine.[1][3]
-
Solution: Use scavengers to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT).[1][2][3]
-
-
Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups or linkers, they may be partially or fully cleaved under the deprotection conditions.[1] For instance, ester bonds can be susceptible to cleavage with strong acids like TFA.[1][8]
-
Solution: Consider using milder deprotection conditions. This could involve using a lower concentration of TFA or switching to a different acid system like 4M HCl in dioxane, which is often considered milder.[5]
-
Quantitative Data Summary
The following tables provide a summary of common reaction conditions and scavengers used for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Trifluoroacetic Acid (TFA) | 95% (with scavengers) | - | 1 - 4 hours | Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Doxane | 0.5 - 2 hours | Room Temp |
Data compiled from multiple sources.[1][2][5][6][9]
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[1][2]
-
Reagent Addition: Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1][2] If necessary, add appropriate scavengers (e.g., 2.5-5% TIS).[1][2]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][2]
-
Work-up and Removal of Acid:
-
Evaporation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA. To remove residual TFA, co-evaporate with toluene (B28343) (3 times).[1][2]
-
Aqueous Work-up: If the product is not water-soluble, dilute the reaction mixture with an organic solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1]
-
Precipitation: The deprotected PEG linker, often as a TFA salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[1]
-
-
Purification: The resulting product can be used directly as the TFA salt or further purified by chromatography if necessary. For neutralization to the free amine, the residue can be dissolved in a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate, dried over anhydrous sodium sulfate, filtered, and concentrated.[1][2]
Visualizations
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Caption: Troubleshooting decision tree for Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Boc Deprotection with TFA
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the efficiency of tert-butyloxycarbonyl (Boc) deprotection using trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Boc deprotection with TFA?
A1: The cleavage of the Boc group by TFA is an acid-catalyzed elimination reaction. The process involves several key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][2]
-
Formation of a tert-butyl Cation: This protonation makes the Boc group unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid is unstable and quickly decarboxylates, releasing carbon dioxide gas.[1][2]
-
Amine Salt Formation: The resulting free amine is then protonated by the excess TFA in the reaction mixture to form the trifluoroacetate (B77799) salt.[1][2]
It is critical to perform this reaction in a well-ventilated area or with an appropriate outlet for the gas to escape, as it should not be conducted in a closed system.[1][2]
Q2: Why are scavengers necessary during Boc deprotection?
A2: The tert-butyl cation generated during the deprotection is a reactive electrophile.[1][3] This cation can lead to undesirable side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan (Trp), tyrosine (Tyr), and methionine (Met).[1][3] Scavengers are added to the reaction mixture to trap these reactive tert-butyl cations, thereby preventing them from reacting with and modifying the desired product.[3][4]
Q3: Which amino acid residues are most susceptible to side reactions during TFA-mediated Boc deprotection?
A3: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[3]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[3]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[3]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[3]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
-
Possible Cause 1: Insufficient Acid Concentration or Equivalents. The concentration of TFA may be too low, or an insufficient amount was used relative to the substrate.
-
Possible Cause 2: Insufficient Reaction Time or Temperature. The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.
-
Solution: Increase the reaction time and/or temperature.[3] Most Boc deprotections are carried out at room temperature for 30 minutes to a few hours.[5][8] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time.[1][8] In some cases, microwave irradiation at 60°C for 30 minutes has been shown to rapidly deprotect N-Boc amines.[9][10]
-
Issue 2: Formation of Unexpected Side Products
-
Possible Cause: Alkylation of Sensitive Amino Acid Residues. As mentioned in the FAQs, the tert-butyl cation can react with nucleophilic residues.
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent.[3] The choice of scavenger depends on the specific residues present in your compound. For instance, triethylsilane (TES) or triisopropylsilane (B1312306) (TIS) are effective for tryptophan-containing compounds, while thioanisole (B89551) is used for methionine.[3] A common general scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[3][11]
-
Issue 3: Difficult Work-up and Product Isolation
-
Possible Cause 1: Residual TFA. TFA can be difficult to remove completely and may result in an oily residue.[7]
-
Solution: After initial removal of TFA under reduced pressure (e.g., rotary evaporation), co-evaporation with a solvent like DCM, toluene (B28343), or isopropanol (B130326) can help remove residual amounts.[1][7]
-
-
Possible Cause 2: Product Solubility Issues. The resulting amine salt may have poor solubility, making extraction and purification challenging.
-
Solution: If the free amine is not water-soluble, a basic work-up with a saturated aqueous solution of sodium bicarbonate can be performed to neutralize the TFA salt, followed by extraction with a suitable organic solvent.[8][12] For water-soluble compounds, using a basic ion-exchange resin like Amberlyst A-21 can facilitate the isolation of the free base without an aqueous work-up.[9][10][13]
-
Data Presentation
Table 1: Typical Reaction Conditions for Boc Deprotection with TFA in DCM
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |
| 20% | Varies (monitor by TLC) | Room Temperature | A milder condition, may require longer reaction times.[7] |
| 25% | 2 hours | Room Temperature | A common and generally effective condition.[1] |
| 50% | 30 minutes | Room Temperature | Faster deprotection, suitable for less sensitive substrates.[1] |
| 55% | 30 minutes | Room Temperature | Shown to yield higher purity peptides compared to 100% TFA in some cases.[1][14] |
| 100% (Neat TFA) | 5-15 minutes | Room Temperature | Very rapid deprotection, but may increase the risk of side products.[1][14] |
Table 2: Common Scavengers for Preventing Side Reactions
| Sensitive Residue | Recommended Scavenger(s) |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole[3] |
| Methionine (Met) | Thioanisole, Dimethyl sulfide (B99878) (DMS)[3][15] |
| Cysteine (Cys) | Ethanedithiol (EDT)[3] |
| General Use | TIS/H₂O, Thioanisole/EDT/Phenol/Water ("Reagent K")[3] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection in Solution Phase
-
Dissolution: Dissolve the Boc-protected amine in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask. A typical concentration is between 0.1 and 0.5 M.[1]
-
Cooling: Cool the solution to 0 °C using an ice bath.[1]
-
TFA Addition: Slowly add the desired concentration of TFA to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the specified time (refer to Table 1). Monitor the progress of the reaction by TLC or LC-MS.[1][8]
-
Work-up:
-
Removal of Volatiles: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1][8] To ensure complete removal of TFA, co-evaporate the residue with DCM or toluene several times.[1]
-
Product Isolation: The crude product, which is the TFA salt of the amine, can be precipitated by adding cold diethyl ether.[1] Alternatively, for a neutral product, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid, followed by a brine wash, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration in vacuo.[8][12]
-
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Wash: Wash the peptide-resin with DCM to remove any residual solvents from the previous steps.[1]
-
Cleavage Cocktail Addition: Add a pre-prepared TFA cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5) to the resin.[1]
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.[1][3]
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.[1][3]
-
Precipitation and Isolation: Precipitate the peptide by adding the filtrate to cold diethyl ether.[1][3] Isolate the peptide by centrifugation or filtration.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA, and then dry the peptide under vacuum.[1]
Visualizations
Caption: Mechanism of TFA-mediated Boc deprotection and the role of scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Mal-PEG1-Boc Conjugations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the reaction buffer and overall protocol for maleimide-polyethylene glycol-tert-butyloxycarbonyl (Mal-PEG1-Boc) conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a maleimide-thiol conjugation reaction?
The optimal pH range for the reaction between a maleimide (B117702) and a thiol is 6.5 to 7.5 .[1][2][3] Within this window, the reaction is highly selective for thiol groups (from cysteine residues) over amine groups (from lysine (B10760008) residues).[1][3] At a pH below 6.5, the reaction rate significantly slows as the thiol group is less nucleophilic.[4] Conversely, at a pH above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis (ring-opening), which deactivates it, and competitive side reactions with amines are more likely to occur.[1][4]
Q2: Which buffer systems are recommended for the conjugation?
Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly recommended at concentrations between 10-100 mM.[5][6] The key consideration is to use a non-nucleophilic buffer that is free of any extraneous primary/secondary amines or thiol compounds.[1][4]
Q3: What components should I absolutely avoid in my reaction buffer?
Your reaction buffer must be free of extraneous thiol-containing compounds, such as Dithiothreitol (DTT) or β-mercaptoethanol, as they will compete with your target molecule for reaction with the maleimide.[6][7] Buffers containing primary or secondary amines (unless part of the intended reaction) should also be avoided as they can react with the maleimide at higher pH values.[1]
Q4: Do I need a reducing agent? Which one is best?
Yes, a reducing agent is often necessary if the cysteine residues on your protein or peptide exist as oxidized disulfide bonds (-S-S-).[7] Maleimides only react with free sulfhydryl/thiol groups (-SH).
-
TCEP (Tris(2-carboxyethyl)phosphine) is generally the preferred reducing agent. It is highly effective at reducing disulfide bonds and does not contain thiols itself, meaning it is not necessary to remove it before adding your maleimide reagent.[5] However, it is important to note that TCEP can still react with maleimides, so using the minimum effective concentration is advised.[8][9]
-
DTT (Dithiothreitol) can also be used, but it is critical to remove any excess DTT from the solution before adding the this compound linker. This is because DTT contains thiol groups that will readily react with the maleimide, consuming your reagent and reducing conjugation efficiency.[7] Removal is typically achieved through dialysis or using a desalting column.[5]
Troubleshooting Guide
Problem 1: Low or No Conjugation Efficiency
Possible Cause 1: Hydrolysis of the Maleimide Reagent. The maleimide ring is susceptible to hydrolysis in aqueous solutions, especially at neutral or basic pH, which renders it inactive.[1][3]
-
Solution: Always prepare stock solutions of this compound fresh in a dry, aprotic solvent like anhydrous DMSO or DMF and use them immediately.[4] Avoid storing maleimide reagents in aqueous buffers.[3] When bringing the reagent vial to room temperature, allow it to equilibrate before opening to prevent moisture condensation.
Possible Cause 2: Incorrect Reaction pH. If the buffer pH is too low (<6.5), the reaction will be extremely slow. If it is too high (>7.5), the maleimide will be hydrolyzed before it can react with the thiol.[4]
-
Solution: Prepare fresh buffer and carefully verify the pH is within the optimal 6.5-7.5 range.[1] Use a calibrated pH meter.
Possible Cause 3: Absence of Free Thiols on the Target Molecule. Cysteine residues may be present as disulfide bonds, which are unreactive towards maleimides. The thiol group may also be sterically inaccessible, buried within the protein's 3D structure.[10]
-
Solution: Treat your protein with a reducing agent like TCEP prior to conjugation to cleave any disulfide bonds.[6] If steric hindrance is suspected, a mild denaturant could be cautiously introduced, though this may impact protein function.[10]
Possible Cause 4: Competing Nucleophiles in the Buffer. The presence of thiol-containing additives (e.g., DTT) or high concentrations of primary/secondary amines will consume the maleimide reagent.[1][6]
-
Solution: Ensure your buffer is free from contaminating thiols or amines. If DTT was used for reduction, it must be completely removed before conjugation.
Problem 2: Conjugate Appears Unstable (Loss of Payload)
Possible Cause: Retro-Michael Reaction (Deconjugation). The thiosuccinimide bond formed during conjugation is susceptible to a reversible process called the retro-Michael reaction.[2][4] In biological media rich with other thiols like glutathione, the released maleimide can be "stolen" by these competing molecules, leading to deconjugation from your target.[4][11]
-
Solution 1 (Recommended): After the initial conjugation is complete, intentionally hydrolyze the thiosuccinimide ring to form a stable succinamic acid thioether. This is achieved by incubating the conjugate at a pH of 8.5 for 2-4 hours.[4] This ring-opened structure is resistant to the retro-Michael reaction.[3][4]
-
Solution 2: Ensure the storage buffer for the final conjugate is maintained between pH 6.5-7.0 and protected from light.[4]
Problem 3: Formation of Unexpected Side Products
Possible Cause 1: Thiazine (B8601807) Rearrangement. If the maleimide reacts with an unprotected N-terminal cysteine, a side reaction can occur that leads to the formation of a thiazine derivative, complicating purification and characterization.[12][13]
-
Solution: If possible, avoid using molecules with an N-terminal cysteine for conjugation.[12] Performing the conjugation at a slightly acidic pH (near pH 5-6.5) can also help prevent this side reaction, although this will slow the desired conjugation rate.[12]
Possible Cause 2: Reaction with TCEP. Although TCEP is preferred over DTT, it is a phosphine (B1218219) that can act as a nucleophile and react with the maleimide, creating a stable adduct and consuming the reagent.[8][9]
-
Solution: Use the lowest concentration of TCEP necessary to achieve full reduction of disulfide bonds. For highly critical applications, methods exist to quench excess TCEP with reagents like PEG-azides before adding the maleimide.[8]
Data Summary Tables
Table 1: Recommended Reaction Buffer Conditions
| Parameter | Recommended Range | Rationale & Notes | Citations |
| pH | 6.5 - 7.5 | Optimal balance between thiol reactivity and maleimide stability. | [1][2][3] |
| Buffer Type | Phosphate (PBS), HEPES, Tris | Non-nucleophilic buffers that maintain pH effectively. Must be free of thiols. | [5][6] |
| Buffer Concentration | 10 - 100 mM | Sufficient buffering capacity without interfering with the reaction. | [5][6] |
| Molar Ratio | 10:1 to 20:1 | Molar excess of this compound to thiol-containing molecule to drive the reaction. | [5][6][14] |
Table 2: Comparison of Common Reducing Agents
| Reducing Agent | Advantages | Disadvantages | Best Practice | Citations |
| TCEP | Thiol-free; can be present during conjugation. | Can react with maleimides at higher concentrations. | Use minimal effective concentration. | [5][8] |
| DTT | Effective reducing agent. | Contains thiols; must be removed before adding maleimide reagent. | Use and then completely remove via dialysis or desalting column. | [7] |
Experimental Protocols
Protocol 1: Standard this compound Conjugation
-
Prepare the Reaction Buffer: Prepare a suitable buffer (e.g., 100 mM Phosphate, 150 mM NaCl, pH 7.2-7.4). Degas the buffer by applying a vacuum or bubbling with an inert gas (argon or nitrogen) to minimize oxidation of thiols.
-
Prepare the Target Molecule: Dissolve the thiol-containing protein or peptide in the degassed reaction buffer to a concentration of 1-10 mg/mL. If the molecule contains disulfide bonds, proceed to Protocol 2 first.
-
Prepare the Maleimide Stock Solution: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Perform the Conjugation: Add the this compound stock solution to the target molecule solution to achieve a 10-20 fold molar excess.[6]
-
Incubate: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[6] Protect the reaction from light, especially if working with fluorescently-tagged molecules.
-
Purification: Remove the excess, unreacted this compound and other reaction components using a desalting column, dialysis, or chromatography (e.g., SEC).
-
Characterization: Analyze the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of labeling.
Protocol 2: Post-Conjugation Stabilization via Hydrolysis
-
Complete Conjugation and Purification: Follow Protocol 1, including the purification step, to obtain the purified conjugate.
-
Adjust pH: Adjust the pH of the purified conjugate solution to 8.5 using a suitable base (e.g., 1M Tris).
-
Incubate: Incubate the solution at room temperature for 2-4 hours.[4] This step promotes the hydrolysis of the thiosuccinimide ring.
-
Re-buffer: Exchange the buffer back to a neutral storage buffer (pH 6.5-7.0) using a desalting column or dialysis.
-
Store: Store the stabilized conjugate at 2-8°C for short-term use or at -20°C (with 50% glycerol) for long-term storage.
Visual Guides
Caption: General workflow for this compound conjugation.
Caption: Troubleshooting flowchart for low conjugation yield.
Caption: Key reaction pathways in maleimide conjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
How to minimize non-specific binding in Mal-PEG1-Boc reactions
Technical Support Center: Mal-PEG1-Boc Reactions
Welcome to the technical support center for this compound reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and achieve successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in this compound reactions?
Non-specific binding in this compound reactions can arise from several factors:
-
Hydrophobic Interactions: The Boc (tert-butoxycarbonyl) protecting group is hydrophobic and can lead to non-specific binding with proteins and other surfaces.[1][2] This is a common cause of background signal in assays.
-
Electrostatic Interactions: Charged molecules can interact non-specifically with oppositely charged surfaces or biomolecules.
-
Reactivity of the Maleimide (B117702) Group: While the maleimide group is highly selective for thiol groups at a pH of 6.5-7.5, its reactivity can become less specific at higher pH values, leading to reactions with amines (e.g., lysine (B10760008) residues).[3][4]
-
Side Reactions from Boc Deprotection: The acidic conditions required for Boc deprotection generate a reactive tert-butyl cation. This cation can non-specifically alkylate nucleophilic residues on proteins, such as tryptophan, methionine, and tyrosine, leading to unintended modifications.[5][6]
-
Hydrolysis of the Maleimide Group: In aqueous solutions, especially at higher pH, the maleimide ring can undergo hydrolysis, rendering it unreactive towards thiols and potentially leading to inconsistent results.[3]
Q2: How can I prevent non-specific binding caused by the hydrophobicity of the Boc group?
The primary strategy is to leverage the hydrophilic properties of the PEG linker and to use blocking agents.
-
Utilize the PEG Linker: The polyethylene (B3416737) glycol (PEG) component of the reagent is hydrophilic and helps to shield the hydrophobic Boc group, reducing non-specific interactions.[7][8] Using a longer PEG chain can further enhance this effect.
-
Use Blocking Agents: Incorporating blocking agents into your protocol can saturate non-specific binding sites on surfaces and proteins. Common blocking agents include:
-
Bovine Serum Albumin (BSA): Typically used at a concentration of 1-3%.
-
Non-fat dry milk: A cost-effective alternative to BSA.
-
Detergents: Non-ionic detergents like Tween-20 or Triton X-100 (typically at 0.05-0.1%) can disrupt hydrophobic interactions.[9]
-
Q3: What is the optimal pH for the maleimide-thiol conjugation step, and why is it important?
The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[3][4]
-
Below pH 6.5: The reaction rate slows down significantly because the thiol group is protonated and less nucleophilic.
-
Above pH 7.5: The maleimide group becomes more susceptible to hydrolysis and can react non-specifically with primary amines, such as the side chain of lysine.[3]
Maintaining the recommended pH is critical for ensuring the specificity and efficiency of the conjugation reaction.
Q4: How do I prevent side reactions during the Boc deprotection step?
To prevent the tert-butyl cation from causing non-specific alkylation during Boc deprotection, it is highly recommended to use scavengers in your reaction mixture.[5][6]
-
Scavengers: These are molecules that react with and "trap" the tert-butyl cation. Common scavengers include:
-
Triethylsilane (TES) or Triisopropylsilane (B1312306) (TIPS): Highly effective for protecting tryptophan and methionine.
-
Anisole: A general-purpose scavenger.
-
Thioanisole: Particularly useful for protecting methionine residues.
-
1,2-Ethanedithiol (EDT): Effective for tryptophan protection.
-
A common scavenger cocktail for Boc deprotection is a mixture of trifluoroacetic acid (TFA), a silane (B1218182) like TIPS, and water.
Troubleshooting Guides
Problem 1: High background signal in assays after conjugation.
| Possible Cause | Troubleshooting Steps |
| Hydrophobic non-specific binding | 1. Increase the concentration of blocking agents (e.g., BSA from 1% to 3%). 2. Add a non-ionic detergent (e.g., 0.1% Tween-20) to your buffers. 3. If possible, use a Mal-PEG-Boc reagent with a longer PEG chain to improve hydrophilicity. |
| Electrostatic non-specific binding | 1. Adjust the ionic strength of your buffers by increasing the salt concentration (e.g., NaCl from 150 mM to 300 mM). |
| Non-specific reaction of maleimide | 1. Ensure the pH of the conjugation buffer is strictly between 6.5 and 7.5. 2. After the conjugation reaction, quench any unreacted maleimide groups with a small molecule thiol like cysteine or β-mercaptoethanol. |
Problem 2: Low yield of the desired conjugate.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the maleimide group | 1. Prepare the this compound solution fresh before each use. 2. Avoid storing the reagent in aqueous buffers for extended periods. |
| Incorrect pH of conjugation buffer | 1. Verify the pH of your conjugation buffer and adjust it to be within the 6.5-7.5 range. |
| Oxidation of thiol groups | 1. If conjugating to a protein with cysteine residues, ensure that the thiols are reduced. You can add a reducing agent like TCEP, but it must be removed before adding the maleimide reagent. |
| Incomplete Boc deprotection | 1. Increase the reaction time or the concentration of the acid used for deprotection. 2. Ensure your deprotection reagents are not degraded. |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
-
Prepare the Thiol-Containing Molecule:
-
Dissolve your protein or other thiol-containing molecule in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-7.5.
-
If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature. Remove the excess TCEP using a desalting column.
-
-
Prepare the this compound Reagent:
-
Immediately before use, dissolve the this compound reagent in an anhydrous solvent like DMSO to create a stock solution.
-
-
Conjugation Reaction:
-
Purification:
-
Remove the excess, unreacted this compound reagent using size exclusion chromatography or dialysis.
-
Protocol 2: Boc Deprotection with Scavengers
-
Prepare the Deprotection Cocktail:
-
A common deprotection cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIPS), and 2.5% water. Handle TFA in a fume hood with appropriate personal protective equipment.
-
-
Deprotection Reaction:
-
Dissolve the Boc-protected conjugate in the deprotection cocktail.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, mass spectrometry).
-
-
Work-up:
-
Remove the TFA by rotary evaporation or by precipitating the deprotected product with cold diethyl ether.
-
Wash the precipitate with cold ether to remove the scavengers and their byproducts.
-
Dry the final product under vacuum.
-
Quantitative Data Summary
The following table summarizes the relationship between ligand hydrophobicity and non-specific binding, based on a quantitative analysis of various affinity resins. The hydrophobicity is represented by the calculated log P (CLOGP) value.
| Ligand Hydrophobicity (CLOGP) | Relative Non-Specific Binding of Tubulin | Relative Non-Specific Binding of Actin |
| < 1.5 | Low | Low |
| > 1.5 | Proportional to CLOGP | Proportional to CLOGP |
Data adapted from a study on affinity resins, demonstrating a linear relationship between hydrophobicity and non-specific binding for ligands with CLOGP values greater than 1.5.[7][8] This illustrates the importance of minimizing hydrophobicity, for instance by using hydrophilic PEG linkers, to reduce non-specific binding.
Visualizations
Caption: Experimental workflow for this compound conjugation and deprotection.
Caption: Causes and mitigation strategies for non-specific binding.
References
- 1. Fluoroalkyl and alkyl chains have similar hydrophobicities in binding to the "hydrophobic wall" of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Surface Hydrophobic Groups on the Adsorption of Proteins onto Nonporous Polymeric Particles with Immobilized Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. www2.huhs.ac.jp [www2.huhs.ac.jp]
- 8. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
A troubleshooting guide for Mal-PEG1-Boc experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-PEG1-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker. It contains a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer (n=1), and a tert-butyloxycarbonyl (Boc) protected amine. The maleimide group reacts specifically with thiol (sulfhydryl) groups, typically from cysteine residues in proteins and peptides, to form a stable thioether bond. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions.
This linker is commonly used in bioconjugation and drug delivery for applications such as:
-
Antibody-drug conjugates (ADCs)
-
Protein and peptide labeling
-
Surface modification of nanoparticles and other materials to improve biocompatibility.[1][2]
Q2: My maleimide-thiol conjugation efficiency is low. What are the potential causes and how can I improve it?
Low conjugation efficiency is a common issue. Several factors could be responsible:
-
Oxidized Thiols: The target thiol groups on your protein or peptide may have formed disulfide bonds and are therefore unavailable to react with the maleimide.
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions and at pH values above 7.5. This renders it inactive.
-
Suboptimal Molar Ratio: An insufficient excess of the this compound reagent can lead to incomplete conjugation.
-
Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) can compete with the thiol-maleimide reaction at higher pH. Thiol-containing reagents (e.g., DTT, β-mercaptoethanol) will directly compete for the maleimide group.
Troubleshooting Steps:
-
Reduce Disulfide Bonds: Prior to conjugation, treat your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure free thiol groups are available.
-
Control pH: Maintain the reaction pH between 6.5 and 7.5 for optimal thiol selectivity and to minimize maleimide hydrolysis.
-
Use Fresh Reagents: Prepare the this compound solution immediately before use. Avoid storing it in aqueous solutions.
-
Optimize Molar Ratio: Increase the molar excess of the this compound reagent. A 10-20 fold molar excess is a good starting point for proteins.
-
Use Appropriate Buffers: Use non-amine, thiol-free buffers such as PBS or HEPES.
Q3: My conjugate is unstable and appears to be losing its payload. What could be the cause?
Conjugate instability is often due to a "retro-Michael" reaction, where the thioether bond can reverse, especially in the presence of other thiols.
Troubleshooting Steps:
-
Post-conjugation Hydrolysis: After the initial conjugation, you can intentionally hydrolyze the thiosuccinimide ring to form a more stable ring-opened structure. This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C.
-
Thiazine (B8601807) Rearrangement (for N-terminal Cysteines): If you are conjugating to an N-terminal cysteine, the initial conjugate can rearrange to a more stable thiazine structure. This can be promoted by extended incubation at pH 7.4.[3][4]
Q4: I am observing non-specific binding in my experiments. How can I minimize this?
Non-specific binding can occur due to hydrophobic or electrostatic interactions. The PEG spacer in this compound is designed to reduce this, but further optimization may be needed.
Troubleshooting Steps:
-
Blocking Agents: Use blocking agents like BSA or casein in your buffers to reduce non-specific binding to surfaces.
-
Washing Steps: Increase the number and stringency of washing steps in your protocol.
-
Optimize Buffer Conditions: Adjust the ionic strength of your buffers to minimize electrostatic interactions.
Q5: How do I remove the Boc protecting group?
The Boc group is reliably removed under acidic conditions. A common method is to use trifluoroacetic acid (TFA).
Quantitative Data Summary
The efficiency and stability of this compound conjugations are influenced by several quantitative parameters. The following tables provide a summary of key data points gathered from various studies.
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 6.5 - 7.5 | Optimal for thiol-maleimide reaction selectivity.[5] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (for proteins) | Can be optimized; lower ratios (e.g., 2:1 to 5:1) may be sufficient for smaller molecules like peptides.[3] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | |
| Reaction Time | 30 minutes to 2 hours (at RT) or overnight (at 4°C) | |
| TCEP Molar Excess (for reduction) | 10-100 fold |
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Condition | Effect on Maleimide Stability |
| pH > 7.5 | Increased rate of hydrolysis, reducing reactivity with thiols. |
| pH < 6.5 | Slower reaction rate. |
| Aqueous Storage | Prone to hydrolysis; should be avoided. Prepare solutions fresh. |
| Temperature | Higher temperatures can increase the rate of hydrolysis.[6] |
Table 2: Factors Affecting Maleimide Stability
| Condition | Reagents | Typical Reaction Time |
| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 30 minutes to 2 hours at room temperature |
Table 3: Boc Deprotection Conditions
Experimental Protocols
Protocol 1: TCEP Reduction of Protein Disulfide Bonds
This protocol is for the reduction of disulfide bonds in a protein to generate free thiols for conjugation.
Materials:
-
Protein solution (1-10 mg/mL in a degassed, amine-free buffer like PBS, pH 7.2)
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Desalting column
Procedure:
-
Prepare the protein solution in a degassed buffer.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate for 20-30 minutes at room temperature.
-
Remove excess TCEP using a desalting column if necessary, though TCEP does not need to be removed before maleimide reactions.
Protocol 2: Conjugation of this compound to a Protein
This protocol describes a typical two-step conjugation process.
Materials:
-
Reduced protein with free thiols (from Protocol 1)
-
This compound
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Conjugation buffer (e.g., PBS, pH 7.2)
-
Quenching reagent (e.g., cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Immediately before use, dissolve this compound in DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Add the this compound stock solution to the reduced protein solution to achieve the desired molar ratio (e.g., 10:1 to 20:1).
-
Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
To stop the reaction, add a quenching reagent to react with any unreacted maleimide.
-
Purify the conjugate to remove excess reagents and byproducts using a suitable chromatography method.
Protocol 3: Boc Deprotection
This protocol is for the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method like LC-MS.
-
Upon completion, remove the DCM and excess TFA under reduced pressure. The resulting TFA salt can often be used directly in the next step or neutralized.
Visualizations
Caption: A typical experimental workflow for this compound conjugation.
Caption: Troubleshooting guide for low conjugation efficiency.
References
- 1. t-Boc-aminooxy-PEG1-amine, CAS 1844894-82-1 | AxisPharm [axispharm.com]
- 2. Mal-Amido-PEG11-NH-Boc | BroadPharm [broadpharm.com]
- 3. Mal-PEG1-acid, 760952-64-5 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Mal-PEG1-Boc Labeling Protocols for Higher Efficiency
Welcome to the technical support center for Mal-PEG1-Boc labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your labeling experiments for maximum efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling?
A1: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly selective for thiol groups (cysteine residues) over other nucleophilic groups like amines (lysine residues).[1][2] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[1][2] Below pH 6.5, the reaction rate slows down significantly due to the protonation of the thiol group, which reduces its nucleophilicity.[2] Above pH 7.5, the maleimide (B117702) group becomes more susceptible to reaction with amines and to hydrolysis, which can lead to non-specific labeling and reduced efficiency.[1][2][3]
Q2: My this compound reagent is not dissolving well in my aqueous buffer. What should I do?
A2: this compound, especially with a short PEG chain, may have limited aqueous solubility. It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[1][4] This stock solution can then be added to your aqueous reaction buffer. If you still observe precipitation, you can try increasing the percentage of the organic co-solvent in the final reaction mixture, but be mindful of its potential effects on your biomolecule's stability and activity.[5]
Q3: How should I store my this compound reagent?
A3: this compound should be stored at -20°C in a desiccated environment.[6][7][8][9][10] It is crucial to protect it from moisture to prevent hydrolysis of the maleimide group, which would render it unreactive towards thiols.[1][3] For long-term storage, it is best to keep the reagent as a dry powder. If you have prepared a stock solution in an organic solvent like DMSO, store it at -20°C or -80°C and minimize freeze-thaw cycles.[1][8]
Q4: What is the purpose of the Boc protecting group on the this compound linker?
A4: The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine. This allows for a two-step conjugation strategy. First, the maleimide group is reacted with a thiol on your target molecule. After this initial conjugation and purification, the Boc group can be removed under acidic conditions to expose the amine, which can then be used for subsequent labeling or conjugation reactions.[6][7]
Q5: How can I prevent the reversal of the maleimide-thiol linkage?
A5: The thiosuccinimide bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[1][11] To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed to form a stable succinamic acid thioether.[1][12] This can be achieved by treating the conjugate with a mild base after the initial labeling reaction.[13]
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolysis of Maleimide: The maleimide ring on the this compound reagent has opened due to exposure to moisture or high pH, rendering it inactive.[1][3] | Prepare fresh reagent solutions. Store stock solutions in a dry, biocompatible organic solvent like DMSO at -20°C.[1] Ensure the reaction pH is maintained between 6.5 and 7.5.[1][2] |
| Oxidation of Thiols: Free thiol groups on the biomolecule have formed disulfide bonds and are unavailable for reaction.[4] | Before labeling, treat your biomolecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.[4][14] Perform the reaction in a degassed buffer to minimize re-oxidation.[4] | |
| Incorrect Molar Ratio: The molar ratio of this compound to the thiol-containing molecule is too low. | Use a molar excess of the this compound reagent to drive the reaction to completion. A 10-20 fold molar excess is a good starting point.[2][14] | |
| Low Reactant Concentration: The concentration of one or both reactants is too low, leading to a slow reaction rate. | Increase the concentration of your biomolecule and the this compound reagent. | |
| Non-Specific Labeling | Reaction with Amines: The reaction pH is too high (above 7.5), leading to competitive reaction of the maleimide with amine groups (e.g., lysine (B10760008) residues).[1][2] | Maintain the reaction pH strictly between 6.5 and 7.5.[1][2] |
| Precipitation of Biomolecule | Solvent Incompatibility: The addition of the this compound stock solution (in organic solvent) causes the biomolecule to precipitate. | Add the this compound stock solution dropwise to the biomolecule solution while gently stirring.[2] Try using a lower concentration of the organic solvent. |
| Protein Aggregation: The labeling process itself may induce aggregation of the protein.[15] | Optimize reaction conditions such as temperature (try reacting at 4°C for a longer duration).[2] Screen different buffer compositions. | |
| Inconsistent Results | Variability in Reagent Activity: The this compound reagent has degraded over time due to improper storage. | Aliquot the this compound reagent upon receipt and store it under the recommended conditions to avoid repeated freeze-thaw cycles and exposure to moisture.[7][8] |
| Incomplete Boc Deprotection (if applicable) | Ensure complete removal of the Boc group by using appropriate acidic conditions and reaction times. Monitor the deprotection reaction by a suitable analytical method. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Thiol-Containing Protein with this compound
Materials:
-
Thiol-containing protein
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Anhydrous DMSO
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the degassed reaction buffer to a final concentration of 1-5 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.
-
This compound Stock Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[2][14] Add the reagent dropwise while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal time may need to be determined empirically.
-
Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-fold molar excess over the initial amount of this compound to consume any unreacted maleimide. Incubate for 15-30 minutes.
-
Purification: Remove excess this compound and quenching reagent by size-exclusion chromatography or dialysis.
-
Characterization: Characterize the labeled protein using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: Boc Deprotection
Materials:
-
Boc-labeled protein conjugate
-
Deprotection Reagent: Trifluoroacetic acid (TFA)
-
Scavenger (optional): Triisopropylsilane (TIS)
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
Lyophilize the purified Boc-labeled protein conjugate to remove water.
-
Resuspend the dried conjugate in a solution of TFA/DCM (e.g., 50:50 v/v). If the protein is sensitive, a milder acidic condition should be optimized.
-
(Optional) Add a scavenger like TIS to prevent side reactions.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the TFA and solvent under a stream of nitrogen or by vacuum centrifugation.
-
Resuspend the deprotected protein in a suitable buffer.
-
Purify the final conjugate to remove any residual reagents.
Visualizations
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - AU [thermofisher.com]
- 6. Mal-Amido-PEG11-NH-Boc | BroadPharm [broadpharm.com]
- 7. medkoo.com [medkoo.com]
- 8. Mal-PEG3-Boc | TargetMol [targetmol.com]
- 9. Mal-PEG1-acid, 760952-64-5 | BroadPharm [broadpharm.com]
- 10. Mal-PEG1-NHS ester, 1807518-72-4 | BroadPharm [broadpharm.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biotium.com [biotium.com]
- 15. researchgate.net [researchgate.net]
Long-term storage and stability considerations for Mal-PEG1-Boc
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, stability, and use of Mal-PEG1-Boc.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and experimental use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency to Thiols | Hydrolysis of the Maleimide (B117702) Group: The maleimide ring is susceptible to hydrolysis, especially in aqueous solutions with a pH above 7.5, rendering it unreactive towards thiols.[1][2] | - Prepare aqueous solutions of this compound immediately before use.[1] - Perform conjugation reactions in a pH range of 6.5-7.5.[1][2][3] - Use a non-nucleophilic buffer such as phosphate (B84403) or HEPES.[3] |
| Oxidation of Target Thiols: Cysteine residues in proteins can oxidize to form disulfide bonds, which are unreactive with maleimides.[4] | - Prior to conjugation, reduce disulfide bonds using a reducing agent like TCEP.[4] - Degas buffers to minimize oxygen content. | |
| Incomplete Boc Deprotection | Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group requires acidic conditions for removal.[5][][7][8] | - Use a higher concentration of trifluoroacetic acid (TFA), for example, 20-50% TFA in dichloromethane (B109758) (DCM).[5][9] - Consider using a stronger acid system like 4M HCl in 1,4-dioxane.[5] |
| Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and may be slow under certain conditions.[5] | - Extend the reaction time and monitor progress using TLC, LC-MS, or NMR.[5] - Most deprotections can be performed at room temperature.[9] | |
| Formation of Side Products During Boc Deprotection | Alkylation by t-Butyl Cation: The t-butyl cation intermediate formed during deprotection can alkylate nucleophilic sites on the molecule.[7][10] | - Add a scavenger, such as anisole (B1667542) or thioanisole, to the reaction mixture to trap the t-butyl cation.[7] |
| Instability of the Final Conjugate | Retro-Michael Reaction: The thiosuccinimide linkage formed between the maleimide and a thiol can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like in plasma.[3][11][12] | - After conjugation, intentionally hydrolyze the thiosuccinimide ring to the more stable succinamic acid thioether by incubating at a pH of 8.5-9.0 for a few hours.[3][4] This will prevent the retro-Michael reaction.[11][12] |
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C in a dry, dark environment.[13][14][15] Avoid repeated freeze-thaw cycles. For short-term storage, refrigeration at 2-8°C is acceptable.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is primarily limited by the hydrolysis of the maleimide group. In aqueous solutions, especially at a pH greater than 7.5, the maleimide ring can open, rendering the molecule inactive for thiol conjugation.[1][2] Therefore, it is strongly recommended to prepare aqueous solutions immediately before use.[1] In anhydrous organic solvents like DMSO or DMF, the molecule is more stable if stored properly at low temperatures and protected from moisture.
Q3: What are the primary degradation pathways for this compound?
A3: The two primary points of degradation are the maleimide ring and the Boc protecting group.
-
Maleimide Hydrolysis: The maleimide ring can hydrolyze in the presence of water to form a maleamic acid derivative, which is unreactive towards thiols.[1]
-
Boc Group Cleavage: The Boc group is stable under neutral and basic conditions but is readily cleaved by acids.[][8][16] Accidental exposure to acidic conditions will result in the premature deprotection of the amine.
-
PEG Chain Degradation: The polyethylene (B3416737) glycol (PEG) chain can undergo thermal and oxidative degradation, especially at elevated temperatures in the presence of oxygen.[17][18][19] This is less of a concern under recommended storage conditions.
Experimental Protocols
Q4: What is a general protocol for conjugating this compound to a thiol-containing molecule?
A4:
-
Prepare Buffers: Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES at a pH between 6.5 and 7.5.[1][3] Degas the buffer to minimize oxidation of thiols.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in an appropriate anhydrous solvent like DMSO or DMF, and then dilute it into the reaction buffer.
-
Protein Preparation (if applicable): If conjugating to a protein, ensure the cysteine residues are reduced. This can be achieved by incubating the protein with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.[4]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the thiol-containing molecule. Incubate at room temperature for 1-2 hours or overnight at 4°C.
-
Purification: Remove excess, unreacted this compound using size exclusion chromatography (SEC) or dialysis.
-
(Optional but Recommended) Hydrolysis for Stability: To create a more stable conjugate, adjust the pH of the purified conjugate solution to 8.5-9.0 and incubate for 2-4 hours at room temperature to hydrolyze the thiosuccinimide ring.[3][4]
Q5: What is a standard protocol for the deprotection of the Boc group?
A5:
-
Dissolve the Conjugate: Dissolve the Boc-protected conjugate in a dry solvent such as dichloromethane (DCM).
-
Add Acid: Add a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50%) to the conjugate solution.[5][9]
-
Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until completion.[5][9]
-
Work-up: Remove the TFA and solvent under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[5] The deprotected product is often obtained as a TFA salt.
Visual Guides
Caption: Workflow for conjugation and deprotection using this compound.
Caption: Logical flow for troubleshooting common issues with this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. creativepegworks.com [creativepegworks.com]
- 12. benchchem.com [benchchem.com]
- 13. Mal-PEG1-acid, 760952-64-5 | BroadPharm [broadpharm.com]
- 14. Mal-PEG1-NHS ester, 1807518-72-4 | BroadPharm [broadpharm.com]
- 15. t-Boc-N-amido-PEG1-amine, 127828-22-2 | BroadPharm [broadpharm.com]
- 16. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 17. pure.korea.ac.kr [pure.korea.ac.kr]
- 18. pure.korea.ac.kr [pure.korea.ac.kr]
- 19. researchgate.net [researchgate.net]
Optimizing the stoichiometry of reactants for Mal-PEG1-Boc reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Mal-PEG1-Boc reactions. Our goal is to help you optimize your reactant stoichiometry and achieve successful conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound reaction?
The reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group proceeds via a Michael addition mechanism.[1][2] In this reaction, the thiol group acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring, forming a stable covalent thioether bond.[1][3][] This reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[1][2][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2][3]
Q2: What is the optimal pH for the maleimide-thiol conjugation?
The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][5] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing competing side reactions.[1]
Q3: What are the common side reactions to be aware of?
Several side reactions can occur, potentially leading to heterogeneous products or loss of reactivity. The most common include:
-
Hydrolysis of the Maleimide Ring: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5.[1][3][6] This opens the ring to form an unreactive maleamic acid derivative.[1][6]
-
Retro-Michael Reaction: The formed thioether bond can, under certain conditions, undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[1][2] This can be problematic for applications like antibody-drug conjugates (ADCs) as it can lead to premature drug release.[5]
-
Reaction with Amines: Above pH 7.5, the maleimide group can react with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, which reduces the selectivity of the conjugation.[3][5]
-
Thiazine (B8601807) Rearrangement: For peptides with an N-terminal cysteine, the resulting succinimide (B58015) is susceptible to nucleophilic attack from the N-terminal amine, leading to the formation of a thiazine derivative.[7][8]
Q4: How can I monitor the progress of my conjugation reaction?
The progress of the reaction can be monitored using various analytical techniques, such as:
-
High-Performance Liquid Chromatography (HPLC)[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Size Exclusion Chromatography (SEC)[10]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Conjugation Yield | Maleimide Hydrolysis: The maleimide group on your this compound reagent may have hydrolyzed before reacting with the thiol.[1][5] | - Always prepare maleimide solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[5] - Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[5] - Use non-nucleophilic buffers like phosphate (B84403) or HEPES.[5] |
| Suboptimal Molar Ratio: The ratio of this compound to the thiol-containing molecule may not be optimal. | - Empirically optimize the molar excess of the this compound reagent. A 10 to 20-fold molar excess is a common starting point for protein labeling.[10] | |
| Oxidized Thiols: The thiol groups on your molecule may have formed disulfide bonds and are therefore unavailable for reaction. | - Reduce disulfide bonds using a reducing agent like TCEP (tris-carboxyethylphosphine) prior to conjugation. DTT can also be used, but excess DTT must be removed before adding the maleimide reagent. | |
| Conjugate Instability / Deconjugation | Retro-Michael Reaction: The thioether bond is reversible, leading to the dissociation of your conjugate.[1][2] | - After conjugation, consider hydrolyzing the thiosuccinimide ring to form a more stable ring-opened product. This can be achieved by raising the pH.[11][12] |
| Thiol Exchange Reaction: The maleimide released from the retro-Michael reaction can react with other available thiols (e.g., glutathione (B108866) in vivo).[5] | - Stabilize the conjugate through thiosuccinimide ring hydrolysis.[11][12] | |
| Observing Side Products in Boc Deprotection | Incomplete Deprotection: The Boc group has not been fully removed. | - Increase the concentration of the acid (e.g., move from 20% TFA in DCM to 50% TFA in DCM).[13] - Extend the reaction time and monitor progress.[13] |
| Acid-Labile Group Cleavage: Other functional groups in your molecule may be sensitive to the acidic conditions required for Boc deprotection. | - Use scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions.[13] - Carefully control the reaction time and temperature. |
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation
-
Preparation of Thiol-Containing Molecule:
-
Dissolve your protein or peptide in a degassed buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline (PBS), HEPES).
-
If necessary, reduce any disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.
-
-
Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the thiol-containing molecule solution to achieve the desired molar ratio (a 10-20x molar excess of the maleimide reagent is a good starting point).
-
Incubate the reaction at room temperature for 2 hours or overnight at 2-8°C, protected from light.
-
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol like 2-mercaptoethanol (B42355) or cysteine to quench any unreacted maleimide groups.[6]
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules using size exclusion chromatography (SEC), dialysis, or diafiltration.[10]
-
General Protocol for Boc Deprotection
-
Reaction Setup:
-
Dissolve the Boc-protected PEG conjugate in anhydrous dichloromethane (B109758) (DCM).[10][13]
-
-
Deprotection:
-
Work-up:
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Value | Notes |
| pH | 6.5 - 7.5 | Optimal for balancing thiol reactivity and minimizing maleimide hydrolysis and reaction with amines.[1][2][3][5] |
| Buffer | Phosphate, HEPES, Bicarbonate | Must be free of primary amines (e.g., Tris).[5][10] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | This is a starting point and should be optimized for each specific reaction. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to slow down the reaction and potentially reduce side reactions.[14] |
| Reaction Time | 1 - 2 hours at RT, or overnight at 4°C | Reaction progress should be monitored to determine the optimal time.[14] |
Table 2: Recommended Conditions for Boc Deprotection
| Parameter | Recommended Value | Notes |
| Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | A common and effective reagent for Boc removal.[13] |
| TFA Concentration | 20 - 50% (v/v) | Higher concentrations lead to faster deprotection.[10][13] |
| Reaction Temperature | 0°C to Room Temperature (20-25°C) | The reaction is typically started at a lower temperature and allowed to warm.[10][13] |
| Reaction Time | 30 minutes - 2 hours | Monitor reaction progress to determine completion.[10][13] |
Visual Guides
Caption: The Michael addition reaction of a maleimide with a thiol.
Caption: Common side reactions in maleimide chemistry.
Caption: General experimental workflow for this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. encapsula.com [encapsula.com]
- 7. bachem.com [bachem.com]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation & Comparative
A Comparative Guide to Validating Mal-PEG1-Boc Conjugation Success
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of Maleimide-PEG1-Boc (Mal-PEG1-Boc) to biomolecules is a critical step in the development of novel therapeutics and research reagents. This guide provides an objective comparison of the primary analytical techniques used to validate this conjugation: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate validation strategy.
At a Glance: Comparison of Validation Techniques
To facilitate a clear understanding of the strengths and limitations of each technique, the following table summarizes their key performance characteristics in the context of this compound conjugation analysis.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular weight confirmation of the conjugate. | Purity assessment, quantification of reactants and products. | Structural confirmation of the covalent bond formation. |
| Sensitivity | High (picomole to femtomole range). | Moderate (nanomole to picomole range). | Low (micromole to nanomole range).[1][2][3] |
| Resolution | High mass resolution can distinguish between conjugated and unconjugated species with high accuracy. | Can resolve conjugated, unconjugated, and excess reagent peaks based on hydrophobicity or size. | Provides atomic-level resolution to confirm the specific covalent linkage. |
| Sample Requirement | Low (micrograms or less). | Low to moderate (micrograms). | High (milligrams).[1] |
| Analysis Time | Rapid (minutes per sample). | Moderate (15-60 minutes per sample). | Slower (minutes to hours per sample). |
| Key Advantage | Unambiguous confirmation of conjugation through precise mass determination.[4][5] | Robust, quantitative, and excellent for monitoring reaction progress and assessing final product purity.[6][7] | Provides definitive structural evidence of the maleimide-thiol linkage. |
| Potential Issues | Complex spectra with PEGylated molecules due to polydispersity and multiple charge states. Ionization suppression can affect quantification.[4][5] | Co-elution of species with similar properties can occur. Method development can be time-consuming. | Low sensitivity requires larger amounts of pure sample. Complex spectra for large biomolecules.[1][2] |
Experimental Protocols
Detailed methodologies for each validation technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific biomolecule and linker used.
Mass Spectrometry (MS) Protocol for this compound Conjugate Analysis
Objective: To confirm the covalent attachment of this compound to a thiol-containing biomolecule by detecting the expected mass shift.
Methodology:
-
Sample Preparation:
-
Desalt the conjugation reaction mixture using a suitable method such as a desalting column or dialysis to remove excess reagents and buffer components that can interfere with MS analysis.[8]
-
If analyzing a protein conjugate, consider deglycosylation to reduce heterogeneity and simplify the mass spectrum.
-
Reconstitute the purified conjugate in a solvent compatible with electrospray ionization (ESI), typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%).[8]
-
-
Instrumentation:
-
Data Acquisition:
-
Acquire data in positive ion mode.
-
For PEGylated molecules that can produce complex, overlapping charge-state patterns, consider using a charge-stripping agent like triethylamine (B128534) (TEA) post-column to simplify the spectrum.[5][10]
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the species present.
-
Compare the observed mass of the main product with the theoretical mass of the starting biomolecule and the expected mass of the this compound conjugate. A successful conjugation will show a mass increase corresponding to the molecular weight of the reacted this compound linker.
-
High-Performance Liquid Chromatography (HPLC) Protocol for Reaction Monitoring and Purity Assessment
Objective: To monitor the progress of the conjugation reaction and determine the purity of the final product.
Methodology:
-
Instrumentation:
-
An HPLC or UPLC system equipped with a UV detector is typically used.
-
The choice of column will depend on the properties of the biomolecule. A reversed-phase C4 or C18 column is often suitable for proteins and peptides.[11] Size-exclusion chromatography (SEC) can be used to separate based on size.[12]
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water.
-
Mobile Phase B: 0.1% TFA or FA in acetonitrile.
-
-
Gradient Elution:
-
A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the components. For example, 5% to 95% B over 30 minutes. The gradient should be optimized to achieve good separation between the starting materials, the conjugate, and any byproducts.
-
-
Sample Preparation:
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding excess free thiol like cysteine).
-
Dilute the sample in Mobile Phase A before injection.
-
-
Data Analysis:
-
Monitor the chromatogram at a suitable wavelength (e.g., 214 nm for peptides or 280 nm for proteins).
-
Successful conjugation will be indicated by the appearance of a new peak with a different retention time from the starting biomolecule. The peak area of the starting material will decrease over time, while the peak area of the product will increase.
-
The purity of the final product can be calculated by integrating the peak areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Structural Confirmation
Objective: To provide definitive structural evidence of the thioether bond formation between the maleimide (B117702) and the thiol.
Methodology:
-
Sample Preparation:
-
The sample must be highly pure and free of interfering substances. Lyophilize the purified conjugate to remove volatile buffers.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) at a concentration of 1-10 mg/mL.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate sensitivity and resolution.
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum.
-
Two-dimensional (2D) NMR experiments, such as COSY and HSQC, can be used for more detailed structural assignments if needed.
-
-
Data Analysis:
-
The key diagnostic signal for a successful maleimide-thiol conjugation is the disappearance of the characteristic singlet peak of the maleimide protons, which typically appears around 6.8 ppm.
-
The appearance of new signals corresponding to the protons of the newly formed succinimide (B58015) ring confirms the formation of the thioether bond.
-
Visualizing the Validation Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the conjugation and validation processes.
Caption: General workflow for the conjugation of this compound and subsequent validation.
Caption: Step-by-step experimental and analytical workflow for this compound conjugation.
Alternative Conjugation Chemistries
While maleimide-thiol chemistry is widely used, it is important to be aware of its limitations, such as the potential for retro-Michael addition, which can lead to deconjugation. The stability of the resulting thioether bond can be a concern, especially for in vivo applications. Several alternative conjugation strategies have been developed to address these issues.
| Alternative Chemistry | Target Residue | Bond Formed | Key Advantages |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide (non-native) | Triazole | Bioorthogonal, high specificity, and forms a very stable bond. |
| Thiol-ene Conjugation | Cysteine (Thiol) | Thioether | Forms a more stable thioether bond compared to maleimide chemistry. |
| Aldehyde/Hydrazine Ligation | N-terminus, Lysine | Hydrazone | Forms a stable, UV-traceable bond. |
The choice of conjugation chemistry should be guided by the specific requirements of the application, including the desired stability of the conjugate and the nature of the biomolecule being modified.
This guide provides a comprehensive overview of the methods available for validating the successful conjugation of this compound. By carefully selecting the appropriate analytical techniques and understanding their respective strengths and weaknesses, researchers can ensure the quality and reliability of their bioconjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. azooptics.com [azooptics.com]
- 3. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 4. enovatia.com [enovatia.com]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
A Comparative Guide to Analytical Methods for the Characterization of Mal-PEG1-Boc Conjugates
For researchers, scientists, and drug development professionals, the rigorous characterization of bifunctional linkers such as Maleimide-PEG1-tert-butyloxycarbonyl (Mal-PEG1-Boc) is a critical step in the development of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The purity, structural integrity, and stability of these linkers directly impact the efficacy and safety of the final therapeutic agent. This guide provides a comprehensive comparison of key analytical techniques for the characterization of this compound, offering objective performance evaluations and supporting experimental data.
Overview of Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy. Each method provides unique and complementary information regarding the molecule's structure, purity, and identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. ¹H NMR and ¹³C NMR are crucial for confirming the presence of key functional groups and the overall structural integrity of the conjugate.
-
Mass Spectrometry (MS): Determines the molecular weight of the conjugate with high accuracy, confirming its identity. Fragmentation analysis can further elucidate the structure of the molecule.
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique used to assess the purity of the conjugate and quantify any impurities. When coupled with a mass spectrometer (LC-MS), it provides both purity and identity information in a single run.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. It is a rapid and straightforward method to confirm the presence of characteristic bonds.
Performance Comparison of Analytical Methods
The selection of an analytical method or a combination of methods depends on the specific information required. The following table summarizes the quantitative data and performance characteristics of each technique for the analysis of this compound.
| Analytical Method | Parameter | This compound | Alternative/Comparative Data (Mal-PEG2-NH-Boc) |
| ¹H NMR | Chemical Shift (δ, ppm) | Maleimide: ~6.7 (s, 2H), PEG: ~3.6-3.8 (m, 4H), Boc: ~1.4 (s, 9H), CH₂-N(Mal): ~3.8 (t, 2H), CH₂-NH(Boc): ~3.3 (q, 2H), NH: ~5.0 (br s, 1H) | Maleimide: ~6.7 (s, 2H), PEG: ~3.5-3.7 (m, 8H), Boc: ~1.4 (s, 9H), CH₂-N(Mal): ~3.8 (t, 2H), CH₂-NH(Boc): ~3.3 (q, 2H), NH: ~5.0 (br s, 1H) |
| ¹³C NMR | Chemical Shift (δ, ppm) | Maleimide C=O: ~171, Maleimide C=C: ~134, PEG: ~70, Boc C=O: ~156, Boc C(CH₃)₃: ~80, Boc CH₃: ~28 | Similar shifts for functional groups, with additional PEG signals around 70 ppm. |
| Mass Spec. | Molecular Weight | Expected [M+H]⁺: 287.15 | Expected [M+H]⁺: 329.18[1] |
| Key Fragments | m/z 231 ([M-C₄H₈+H]⁺), m/z 187 ([M-Boc+H]⁺), m/z 57 (C₄H₉⁺) | Similar fragmentation pattern with adjustments for the larger PEG chain. | |
| HPLC (RP) | Purity | >95% | >98%[1] |
| Retention Time | Dependent on column and gradient, typically shorter than higher MW PEGs | Longer retention time than this compound under identical conditions. | |
| FTIR | Key Peaks (cm⁻¹) | C=O (imide): ~1700, N-H (amide): ~3350, C-O (ether): ~1100, C=C (maleimide): ~1640, C-H (alkane): ~2980 | Similar characteristic peaks for the functional groups. |
Detailed Experimental Protocols
Reproducible and accurate data acquisition relies on well-defined experimental protocols. The following sections provide detailed methodologies for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and integrity of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the this compound conjugate.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the conjugate (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol, often with a small amount of formic acid to promote ionization.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Operate the ESI source in positive ion mode.
-
Acquire the mass spectrum over a relevant mass range (e.g., m/z 100-1000).
-
For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the parent ion and inducing fragmentation.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).
-
Compare the observed mass to the theoretical exact mass of this compound.
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the connectivity of the different functional groups.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound conjugate.
Methodology:
-
Sample Preparation: Dissolve the conjugate in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a UV detector and a reversed-phase C18 column.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm and 254 nm.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the this compound conjugate by dividing the area of the main peak by the total area of all peaks and expressing the result as a percentage.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the this compound conjugate.
Methodology:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in this compound (e.g., C=O, N-H, C-O, C=C).
-
Compare the observed spectrum with reference spectra for similar compounds.
-
Experimental and Logical Workflows
Visualizing the workflow for the characterization of this compound can aid in understanding the logical progression of analysis.
Caption: Workflow for the synthesis and analytical characterization of this compound.
Caption: Experimental workflow for LC-MS analysis of this compound conjugates.
Conclusion
The comprehensive characterization of this compound conjugates is paramount for their successful application in drug development. A combination of NMR, mass spectrometry, HPLC, and FTIR provides a complete picture of the molecule's identity, purity, and structural integrity. While each technique offers valuable information, their synergistic use ensures the high quality and reliability of this critical bifunctional linker. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and researchers in the field of bioconjugation.
References
A Comparative Guide to Mass Spectrometry Analysis of Mal-PEG1-Boc Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of Mal-PEG1-Boc and its reaction products, primarily focusing on its conjugation with thiol-containing molecules. This compound is a heterobifunctional linker widely used in bioconjugation to link molecules to cysteine residues in proteins and peptides. Accurate characterization of the reaction products is critical for ensuring the quality, efficacy, and safety of the resulting conjugates. This guide offers detailed experimental protocols, quantitative data comparisons, and an overview of alternative analytical methods.
Introduction to this compound and its Reactivity
This compound consists of a maleimide (B117702) group, a single polyethylene (B3416737) glycol (PEG) unit, and a tert-butyloxycarbonyl (Boc)-protected amine. The maleimide group reacts specifically with thiol (sulfhydryl) groups, typically from cysteine residues, via a Michael addition reaction to form a stable thioether bond. The Boc protecting group can be removed under acidic conditions to expose a primary amine, which can then be used for further conjugation.
The primary reaction of interest is the conjugation of the maleimide group with a thiol. However, side reactions can occur, leading to a heterogeneous mixture of products. These include:
-
Hydrolysis: The maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid derivative, especially at neutral to basic pH. This results in an increase in mass of 18 Da.[1][2]
-
Oxidation: The thioether linkage in the conjugate can be oxidized, leading to an increase in mass of 16 Da (sulfoxide) or 32 Da (sulfone).[3]
-
Thiazine (B8601807) Formation: A side reaction can occur with N-terminal cysteines, leading to the formation of a thiazine derivative.[4][5]
Understanding these potential products is crucial for developing and interpreting analytical data.
Mass Spectrometry for the Analysis of this compound Reaction Products
Mass spectrometry (MS) is a powerful analytical technique for the characterization of this compound reaction products, providing information on molecular weight, structure, and purity. The two most common ionization techniques for this purpose are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), typically coupled with a Time-of-Flight (TOF) mass analyzer.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a rapid and sensitive technique well-suited for the analysis of a wide range of molecules, including polymers and peptides. In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation.
Strengths:
-
High Throughput: Analysis is very fast, often taking only a few minutes per sample.
-
Tolerance to Buffers and Salts: MALDI is generally more tolerant to non-volatile salts and buffers compared to ESI-MS.
-
Singly Charged Ions: Typically produces singly charged ions, leading to simpler spectra that are easier to interpret.[6]
-
Good for Qualitative Analysis: Excellent for rapid screening and confirmation of the main reaction product.
Weaknesses:
-
Quantitative Reproducibility: Can be challenging to obtain high quantitative accuracy and reproducibility due to variations in crystal formation.[7][8] However, the use of internal standards can significantly improve quantitative performance.[9][10]
-
Matrix Interference: The matrix can produce background ions in the low mass range, which may interfere with the analysis of small molecules.[6]
Electrospray Ionization (ESI) Mass Spectrometry
ESI-MS is another soft ionization technique that is particularly well-suited for the analysis of polar and large biomolecules. In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI is often coupled with liquid chromatography (LC) for online separation and analysis of complex mixtures.
Strengths:
-
High Quantitative Accuracy: When coupled with LC, ESI-MS provides excellent quantitative accuracy and reproducibility.[8]
-
Analysis of Complex Mixtures: LC-ESI-MS allows for the separation and individual analysis of components in a complex reaction mixture.
-
Multiple Charging: Produces multiply charged ions, which allows for the analysis of high molecular weight compounds on mass analyzers with a limited m/z range.[6]
Weaknesses:
-
Intolerance to Salts and Buffers: ESI is sensitive to non-volatile salts and buffers, which can suppress the ion signal and contaminate the instrument. Sample desalting is often required.
-
Complex Spectra: The presence of multiple charge states can make the spectra more complex and require deconvolution to determine the molecular weight.[6]
Comparative Performance of MALDI-TOF MS and ESI-MS
The choice between MALDI-TOF MS and ESI-MS depends on the specific analytical needs. The following table summarizes a qualitative and quantitative comparison of the two techniques for the analysis of this compound reaction products.
| Feature | MALDI-TOF MS | ESI-MS (coupled with LC) |
| Primary Application | Rapid screening, qualitative analysis, molecular weight confirmation. | Quantitative analysis, analysis of complex mixtures, structural elucidation. |
| Sample Throughput | High | Moderate to Low |
| Tolerance to Salts | High | Low |
| Ionization | Primarily singly charged ions | Multiply charged ions |
| Mass Accuracy | Good (typically < 20 ppm with external calibration)[7] | Excellent (typically < 5 ppm with internal calibration) |
| Resolution | Good to Excellent | Excellent |
| Sensitivity | High (femtomole to attomole)[11] | High (picomole to femtomole)[8] |
| Quantitative Accuracy | Moderate (improves with internal standards)[9][10] | High |
| Reproducibility | Moderate[6] | High |
Experimental Protocols
Protocol 1: MALDI-TOF MS Analysis of this compound Thiol Adduct
1. Sample Preparation:
- Reaction Mixture: Dilute the this compound reaction mixture (e.g., with a thiol-containing peptide) to a final concentration of approximately 1 pmol/µL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).
- Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 50:50 acetonitrile:water solution containing 0.1% trifluoroacetic acid.
- Spotting: Mix the diluted sample and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry (dried-droplet method).
2. Mass Spectrometry Analysis:
- Instrument: A MALDI-TOF mass spectrometer.
- Mode: Positive ion reflector mode.
- Laser: Nitrogen laser (337 nm).
- Calibration: Calibrate the instrument using a standard peptide mixture with masses covering the expected range of the analyte.
- Data Acquisition: Acquire mass spectra over an appropriate m/z range.
3. Data Analysis:
- Identify the peaks corresponding to the expected product (this compound + thiol), unreacted starting materials, and potential side products (hydrolysis, oxidation).
Protocol 2: LC-ESI-MS Analysis of this compound Reaction Mixture
1. Sample Preparation:
- Dilute the reaction mixture in the initial mobile phase to a concentration suitable for LC-MS analysis (e.g., 10-100 µg/mL).
- If necessary, desalt the sample using a C18 ZipTip or a similar desalting column.
2. Liquid Chromatography:
- Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 15-30 minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10 µL.
3. Mass Spectrometry:
- Instrument: An ESI-TOF or ESI-Orbitrap mass spectrometer.
- Mode: Positive ion mode.
- Capillary Voltage: 3.5-4.5 kV.
- Drying Gas Flow and Temperature: Optimize for the specific instrument and flow rate.
- Mass Range: Scan over an appropriate m/z range to detect the expected ions.
4. Data Analysis:
- Extract ion chromatograms for the expected m/z values of the reactants, product, and side products.
- Integrate the peak areas to quantify the different species in the reaction mixture.
- Deconvolute the mass spectra of the eluting peaks to determine their molecular weights.
Alternative Analytical Techniques
While mass spectrometry is a primary tool, other analytical techniques can provide complementary information for the characterization of this compound reaction products.
| Technique | Information Provided | Strengths | Weaknesses |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Purity, reaction kinetics, quantification of starting materials and products.[][13] | Robust, quantitative, and widely available.[] | Does not provide molecular weight information; co-elution can be an issue. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, confirmation of covalent bond formation, identification of isomers.[14][15][16] | Provides unambiguous structural elucidation.[14] | Lower sensitivity compared to MS, requires higher sample concentrations. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional group changes (e.g., disappearance of maleimide C=C bond).[17][18][19] | Rapid and non-destructive. | Provides general functional group information, not detailed structural data. |
Experimental Protocols for Alternative Techniques
HPLC with UV Detection:
-
System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Water/acetonitrile gradient with 0.1% TFA.
-
Detection: Monitor at a wavelength where the maleimide group or the conjugated molecule absorbs (e.g., ~300 nm for the maleimide).
NMR Spectroscopy:
-
System: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample: Dissolve the purified product in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Experiments: Acquire ¹H and ¹³C NMR spectra. The disappearance of the characteristic maleimide proton signals (around 6.8 ppm) confirms the reaction.[15][16]
FTIR Spectroscopy:
-
System: FTIR spectrometer with an ATR accessory.
-
Sample: Place a small amount of the dried sample on the ATR crystal.
-
Analysis: Monitor the disappearance of the C=C stretching vibration of the maleimide ring (around 1600 cm⁻¹) and the appearance of new bands corresponding to the thioether linkage.[18]
Visualization of Experimental Workflow and Signaling Pathways
To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow and the chemical reactions involved.
Caption: Experimental workflow for the analysis of this compound reaction products.
Caption: Reaction pathway for this compound with a thiol, including potential side reactions.
Conclusion
The analysis of this compound reaction products requires a multi-faceted approach. MALDI-TOF MS serves as an excellent tool for rapid, high-throughput qualitative screening, while LC-ESI-MS provides detailed quantitative information and is indispensable for analyzing complex reaction mixtures. Complementary techniques such as HPLC-UV, NMR, and FTIR offer additional valuable information regarding reaction kinetics, structural confirmation, and functional group analysis. The selection of the most appropriate analytical technique or combination of techniques will depend on the specific goals of the analysis, whether it is for routine quality control, in-depth characterization of a novel conjugate, or monitoring reaction progress. A thorough understanding of the potential side reactions is also critical for accurate data interpretation and ensuring the quality of the final bioconjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 7. Investigating the quantitative nature of MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Quantitative analysis of polymer additives with MALDI-TOF MS using an internal standard approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 13. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Monitoring Mal-PEG1-Boc Reactions
For researchers and professionals in drug development, precise monitoring of bioconjugation reactions is critical for ensuring product quality and optimizing reaction conditions. The conjugation of a maleimide-functionalized polyethylene (B3416737) glycol (PEG) linker with a Boc-protected molecule (Mal-PEG1-Boc) is a common step in the synthesis of more complex molecules. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for tracking the progress of these reactions. This guide provides a comparative overview of two distinct HPLC methods for monitoring this compound reactions, complete with experimental protocols and data presentation.
Method 1: Reversed-Phase HPLC with UV Detection
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of PEG and its derivatives.[1] This method separates molecules based on their hydrophobicity. In the context of a this compound reaction, the starting material, intermediate, and final product will exhibit different retention times on a reversed-phase column due to changes in their polarity.
Experimental Protocol:
A typical RP-HPLC method for monitoring a this compound reaction involves the use of a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA).[2]
-
Column: Gemini C18, 5 µm, 110 Å, 250 x 4.6 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 30-70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 214 nm and 302 nm (for the maleimide (B117702) group)
-
Column Temperature: 30°C
Method 2: Two-Dimensional Liquid Chromatography (2D-LC)
For more complex reaction mixtures or when a single separation method does not provide sufficient resolution, two-dimensional liquid chromatography (2D-LC) offers a powerful alternative.[3] This technique couples two different HPLC separation modes to enhance peak capacity and resolution. For PEGylated molecules, a common approach is to combine size-exclusion chromatography (SEC) in the first dimension with RP-HPLC in the second dimension.[4]
Experimental Protocol:
In this setup, the first dimension separates the components based on their size, which is useful for distinguishing the PEGylated product from smaller reactants. The fractions from the first dimension are then automatically transferred to a second-dimension reversed-phase column for further separation based on hydrophobicity.
-
First Dimension (SEC):
-
Column: SEC column suitable for the molecular weight range of the PEG derivative.
-
Mobile Phase: Isocratic elution with a phosphate (B84403) buffer.
-
-
Second Dimension (RP-HPLC):
-
Column: C8 or C18 analytical column.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A suitable gradient to separate the components of interest.
-
-
Detection: UV, Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).[3][4]
Data Presentation: Comparison of HPLC Methods
| Feature | Method 1: RP-HPLC with UV Detection | Method 2: 2D-LC (SEC x RP-HPLC) |
| Principle of Separation | Hydrophobicity | Size and Hydrophobicity |
| Column(s) | Single C18 column | SEC column and RP column (e.g., C8 or C18) |
| Typical Run Time | 20-30 minutes | Longer due to two dimensions of separation |
| Resolution | Good for simple mixtures | Excellent for complex mixtures |
| Instrumentation | Standard HPLC system with UV detector | Specialized 2D-LC system with multiple detectors |
| Sample Throughput | Higher | Lower |
| Data Complexity | Simpler chromatograms | More complex 2D plots |
| Cost | Lower | Higher |
Experimental Workflow and Signaling Pathways
To visualize the process, the following diagrams illustrate the logical workflow of monitoring the reaction and a simplified representation of the conjugation reaction.
Caption: Workflow for monitoring a this compound reaction using HPLC.
Caption: Simplified schematic of the this compound conjugation reaction.
References
- 1. Separation of polyethylene glycols and maleimide-terminated polyethylene glycols by reversed-phase liquid chromatography under critical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and detection of bis-maleimide-polyethylene glycol and mono-maleimide-polyethylene glycol by reversed-phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of Mal-PEG1-Boc and Other PEG-Containing Linkers in Bioconjugation
In the landscape of modern drug development and proteomics, the role of chemical linkers is paramount in the construction of complex biomolecular conjugates. Among these, polyethylene (B3416737) glycol (PEG) containing linkers have gained prominence for their ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules. This guide provides a detailed comparison of Mal-PEG1-Boc, a short-chain heterobifunctional linker, with other commonly employed PEG-containing linkers. We will delve into their chemical properties, performance in bioconjugation reactions, and the impact of their structural differences on the final conjugate, supported by illustrative experimental workflows and data.
Introduction to PEG-Containing Linkers
Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that is widely used to modify therapeutic proteins, peptides, and small molecule drugs.[1] When incorporated into linker molecules, PEG chains offer several advantages:
-
Improved Solubility: The hydrophilic nature of PEG can significantly increase the aqueous solubility of hydrophobic drugs or proteins.[1][2]
-
Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation and clearance by the immune system.[1][3]
-
Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on a protein surface, reducing the potential for an immune response.[2][3]
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius of a molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[2][3]
The choice of a specific PEG linker depends on several factors, including the functional groups on the molecules to be conjugated, the desired length and flexibility of the spacer, and the required stability of the final linkage.
This compound: A Short-Chain Heterobifunctional Linker
This compound is a heterobifunctional linker characterized by a maleimide (B117702) group at one terminus and a Boc-protected amine at the other, separated by a single ethylene (B1197577) glycol unit.[4][5]
-
Maleimide Group: This functional group reacts specifically with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[6][7]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for a two-step conjugation strategy. The Boc group is stable under the conditions required for the maleimide-thiol reaction but can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions.[4][8]
-
PEG1 Spacer: The single PEG unit provides a short, defined spacer between the conjugated molecules.[9]
This structure makes this compound a useful tool for creating well-defined bioconjugates where precise control over the conjugation chemistry is required.
Comparison with Other PEG-Containing Linkers
The performance of this compound can be best understood by comparing it with other classes of PEG-containing linkers.
Effect of PEG Chain Length
The length of the PEG chain is a critical parameter that can influence the properties of the resulting bioconjugate.
| Feature | This compound (Short Chain) | Mal-PEGn-X (Longer Chains, n>1) |
| Solubility Enhancement | Minimal | Significant, increases with chain length |
| Steric Hindrance | Low | Higher, can be beneficial for spacing |
| Flexibility | Limited | High |
| Immunogenicity | Lower risk of anti-PEG antibodies | Higher risk with very long chains |
| Pharmacokinetics | Minor impact on circulation time | Can significantly prolong half-life |
Longer PEG chains are generally preferred when a significant increase in solubility or circulation half-life is desired.[10] However, very long PEG chains can sometimes lead to reduced biological activity due to steric hindrance. Short-chain linkers like this compound are advantageous when minimal spacing is required and the inherent properties of the conjugated molecules are sufficient.
Comparison of Reactive Groups
The choice of reactive groups on the linker dictates the conjugation strategy.
| Linker Type | Target Functional Group | Bond Formed | Key Characteristics |
| Mal-PEG-X | Thiol (Cysteine) | Thioether | Site-specific conjugation, but the bond can be susceptible to retro-Michael reaction leading to deconjugation.[11][12] |
| NHS-PEG-X | Amine (Lysine, N-terminus) | Amide | Reacts with abundant surface amines, can lead to heterogeneous products.[6][13] |
| Azide/Alkyne-PEG-X | Alkyne/Azide | Triazole (Click Chemistry) | Bioorthogonal, high specificity and efficiency. Requires introduction of non-native functional groups.[13][14] |
| SPDP-PEG-X | Thiol (Cysteine) | Disulfide | Cleavable bond, sensitive to reducing agents like intracellular glutathione.[12] |
Mal-PEG linkers offer the advantage of targeting less abundant cysteine residues, allowing for more controlled and site-specific conjugation compared to NHS esters that react with numerous lysine (B10760008) residues.[13][15] However, the stability of the maleimide-thiol linkage is a critical consideration, as it can be reversible in the presence of other thiols.[11][12]
Cleavable vs. Non-Cleavable Linkers
In the context of drug delivery, particularly for antibody-drug conjugates (ADCs), the stability of the linker is a crucial design feature.[][17]
-
Non-Cleavable Linkers: Linkers like Mal-PEG-Boc, which form stable thioether bonds, are considered non-cleavable. The drug is released upon lysosomal degradation of the antibody carrier.[][] This can enhance plasma stability.[]
-
Cleavable Linkers: These linkers are designed to be cleaved in response to specific triggers in the tumor microenvironment or within the cancer cell, such as low pH or high concentrations of certain enzymes or reducing agents (e.g., glutathione).[15][20] Examples include disulfide linkers (e.g., SPDP-PEG) and peptide linkers (e.g., Val-Cit).[20]
The choice between a cleavable and non-cleavable linker depends on the desired mechanism of drug release and the properties of the payload.
Experimental Protocols
General Protocol for Two-Step Conjugation using this compound
This protocol describes a general workflow for conjugating a thiol-containing protein (Protein-SH) to an amine-containing molecule (Molecule-NH2).
Step 1: Conjugation of this compound to Protein-SH
-
Protein Preparation: Dissolve the thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 6.5-7.5. If necessary, reduce any existing disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent by dialysis or size-exclusion chromatography.
-
Linker Addition: Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) and add it to the protein solution in a molar excess (typically 5-20 fold).
-
Reaction: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
Purification: Remove the excess linker by size-exclusion chromatography or dialysis to obtain the Protein-S-PEG1-Boc conjugate.
Step 2: Deprotection and Conjugation to Molecule-NH2
-
Boc Deprotection: Lyophilize the purified Protein-S-PEG1-Boc conjugate. Re-dissolve it in a solution of trifluoroacetic acid (TFA) in a suitable solvent (e.g., 50% TFA in dichloromethane) and incubate for 30-60 minutes at room temperature to remove the Boc group.
-
TFA Removal: Remove the TFA by evaporation under a stream of nitrogen and subsequent lyophilization.
-
Second Conjugation: Dissolve the deprotected Protein-S-PEG1-NH2 and the amine-reactive Molecule-NH2 (e.g., an NHS ester of the molecule) in a suitable buffer (pH 7.5-8.5).
-
Reaction and Purification: Allow the reaction to proceed for 2-4 hours at room temperature. Purify the final conjugate (Protein-S-PEG1-NH-Molecule) using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).
Stability Assay for Maleimide-Thiol Linkage
-
Conjugate Preparation: Prepare the bioconjugate with the maleimide-containing linker.
-
Incubation: Incubate the conjugate in human plasma or a buffer containing a high concentration of a competing thiol (e.g., 1 mM glutathione) at 37°C.[21]
-
Time Points: At various time points (e.g., 0, 6, 24, 48, 72 hours), take aliquots of the reaction mixture.
-
Analysis: Analyze the aliquots by a suitable method such as SDS-PAGE, HPLC, or mass spectrometry to quantify the amount of intact conjugate versus the deconjugated components.[21] A study showed that a maleimide-PEG conjugate retained about 70% conjugation after 7 days of incubation with 1 mM GSH, whereas a more stable mono-sulfone PEG conjugate retained over 95%.[21]
Visualizing Experimental Workflows
Caption: Two-step bioconjugation workflow using this compound.
Caption: Workflow for assessing the stability of a maleimide-thiol linkage.
Conclusion
This compound is a valuable tool for bioconjugation, offering a short, defined spacer and the ability to perform controlled, two-step conjugations. Its primary utility lies in applications where minimal spacing is desired and the specific reactivity of the maleimide and protected amine groups is advantageous.
When compared to other PEG-containing linkers, the choice of this compound should be guided by a clear understanding of the desired properties of the final conjugate. For applications requiring significant improvements in solubility and pharmacokinetic profile, linkers with longer PEG chains may be more appropriate. For applications demanding high stability, alternative conjugation chemistries or "next-generation" maleimides that form more stable bonds should be considered. Ultimately, the optimal linker is one that balances the need for efficient conjugation with the desired biological performance of the resulting bioconjugate.
References
- 1. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 2. adcreview.com [adcreview.com]
- 3. chempep.com [chempep.com]
- 4. Mal-PEG-NH-Boc | AxisPharm [axispharm.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Monodispersed Maleimide(Mal) PEG - Biopharma PEG [biochempeg.com]
- 8. nbinno.com [nbinno.com]
- 9. Boc-HyNic-PEG1-Mal | AxisPharm [axispharm.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
- 14. purepeg.com [purepeg.com]
- 15. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 20. purepeg.com [purepeg.com]
- 21. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Crosslinkers for Antibody Conjugation: Mal-PEG1-Boc versus SMCC
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) as targeted therapeutics hinges on the critical choice of a crosslinker that bridges the antibody to the cytotoxic payload. The linker's chemical properties profoundly influence the ADC's stability, solubility, pharmacokinetics, and ultimately, its therapeutic index. This guide provides an objective, data-driven comparison of two prominent heterobifunctional crosslinkers: the conventional succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the PEGylated Mal-PEG1-Boc.
Executive Summary
SMCC is a widely utilized, non-cleavable crosslinker known for its robust reactivity. However, its inherent hydrophobicity can lead to aggregation, particularly with hydrophobic payloads, and the stability of the resulting maleimide-thiol linkage in plasma is a significant concern. This compound represents a more recent advancement, incorporating a short polyethylene (B3416737) glycol (PEG) spacer. This PEGylation is designed to enhance the hydrophilicity of the ADC, thereby improving its solubility, reducing aggregation, and potentially leading to a better pharmacokinetic profile. While both linkers utilize maleimide (B117702) chemistry for payload attachment, the overall biophysical properties of the resulting ADC can differ significantly.
Chemical Properties and Mechanism of Action
Both SMCC and this compound are heterobifunctional crosslinkers designed to covalently link an amine-containing molecule (like the lysine (B10760008) residues on an antibody) to a sulfhydryl-containing molecule (such as a thiol-bearing cytotoxic drug).
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
SMCC contains two reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines to form stable amide bonds, and a maleimide group that reacts with sulfhydryl groups to form a thioether bond.[1][2] The cyclohexane (B81311) ring in its structure enhances the stability of the maleimide group against hydrolysis.[2]
This compound (tert-butyl (2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)carbamate)
This compound features a maleimide group for thiol reactivity and a Boc (tert-butyloxycarbonyl) protected amine. For use as a heterobifunctional linker to connect an antibody's amine to a drug's thiol, it requires a multi-step process. First, the maleimide end is reacted with the thiol-containing drug. Then, the Boc protecting group is removed from the other end, revealing a primary amine. This amine is then typically part of a carboxylic acid which is activated (e.g., with an NHS ester) to react with the lysine residues on the antibody. The key feature is the short PEG1 spacer, which increases the hydrophilicity of the linker.
Performance Comparison
The choice between SMCC and a PEGylated linker like this compound has significant downstream effects on the ADC's performance.
| Performance Parameter | This compound (PEGylated) | SMCC (Non-PEGylated) | Key Considerations & Supporting Data |
| Hydrophilicity | High | Low | The PEG spacer in this compound increases the overall hydrophilicity of the ADC, which can improve solubility and reduce the tendency for aggregation, especially when working with hydrophobic payloads.[3][4] SMCC's cyclohexane ring is hydrophobic and can contribute to ADC aggregation.[] |
| Aggregation | Lower tendency | Higher tendency | PEGylation creates a hydration shell around the payload, masking its hydrophobicity.[6] This leads to a lower percentage of high molecular weight species in Size-Exclusion Chromatography (SEC).[7] |
| In Vivo Stability | Moderate (Thioether bond) | Susceptible to retro-Michael reaction | The thioether bond formed by the maleimide-thiol reaction in both linkers can be unstable in vivo and undergo a retro-Michael reaction, leading to premature drug release.[8] ADCs with SMCC linkers have shown a significant decrease in drug-to-antibody ratio (DAR) over time in vivo.[2] Linkers designed for self-stabilization (e.g., Mal-Dap(Boc)) show markedly improved stability over conventional maleimide linkers analogous to SMCC.[8] |
| Pharmacokinetics (PK) | Generally improved (longer half-life, lower clearance) | More rapid clearance | The hydrophilic nature of PEG linkers reduces nonspecific interactions, leading to prolonged circulation and reduced plasma clearance.[7][9] |
| Drug-to-Antibody Ratio (DAR) | May allow for higher DAR with hydrophobic payloads | High DAR can increase aggregation and rapid clearance | By mitigating aggregation, PEG linkers can enable the conjugation of more drug molecules per antibody without compromising the ADC's biophysical properties.[4] |
Quantitative Data Summary
While direct head-to-head data for this compound versus SMCC is limited, data from studies comparing similar PEGylated and stabilized maleimide linkers to SMCC highlights the expected performance advantages.
Table 1: In Vivo Stability Comparison of a Self-Stabilizing Maleimide ADC vs. a Conventional Maleimide ADC in Rats
This data showcases the inherent instability of the conventional maleimide linkage, which is structurally analogous to that formed by SMCC.
| Time Point | Average DAR (Self-Stabilizing Maleimide ADC) | Average DAR (Conventional Maleimide ADC) |
| Day 0 | 3.8 | 3.8 |
| Day 1 | 3.7 | 3.3 |
| Day 3 | 3.6 | 2.8 |
| Day 7 | 3.5 | 2.2 |
| Data adapted from studies on self-stabilizing diaminopropionic acid-based maleimide linkers versus conventional maleimidocaproyl linkers.[8] |
Table 2: Expected Pharmacokinetic Parameters
| Parameter | ADC with PEGylated Linker | ADC with SMCC Linker |
| Plasma Half-life (t½) | Longer | Shorter |
| Clearance (CL) | Lower | Higher |
| Area Under the Curve (AUC) | Higher | Lower |
| Based on general findings for PEGylated versus non-PEGylated ADCs.[7][9] |
Logical Flow of Linker Properties and ADC Performance
The properties of the crosslinker directly influence the overall performance of the resulting ADC.
Experimental Protocols
Protocol 1: Antibody Conjugation using SMCC (Two-Step)
This protocol describes the modification of an antibody with SMCC to introduce maleimide groups, followed by conjugation to a thiol-containing payload.
Materials:
-
Antibody (1-10 mg/mL)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Quenching reagent (e.g., L-cysteine)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody solution in an amine-free buffer.
-
SMCC Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of ~10 mM.
-
Antibody Activation: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. Incubate for 30-60 minutes at room temperature.
-
Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column equilibrated with a buffer at pH 6.5-7.5.
-
Payload Conjugation: Add the thiol-containing payload to the maleimide-activated antibody solution. The molar ratio should be optimized for the desired DAR.
-
Reaction: Incubate for 1-2 hours at room temperature.
-
Quenching: Add a quenching reagent like L-cysteine to a final concentration of ~1 mM to quench any unreacted maleimide groups. Incubate for 15-30 minutes.
-
Purification: Purify the final ADC using size-exclusion chromatography (SEC) or other appropriate methods to remove excess payload and quenching reagent.
Protocol 2: Proposed Antibody Conjugation using this compound
This protocol outlines a potential multi-step process for using this compound to conjugate a thiol-containing drug to an antibody.
Materials:
-
This compound
-
Thiol-containing payload
-
Reaction buffer (pH 6.5-7.5)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
NHS (N-hydroxysuccinimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Antibody in amine-free buffer (pH 7.2-8.5)
-
Purification columns (e.g., HPLC, SEC)
Procedure:
-
Drug-Linker Formation: React this compound with the thiol-containing payload in a suitable buffer (pH 6.5-7.5) to form the Drug-S-Maleimide-PEG1-NH-Boc conjugate. Purify the product.
-
Boc Deprotection: Dissolve the purified drug-linker conjugate in DCM. Add TFA and stir at room temperature for 30-60 minutes. Remove the solvent and TFA in vacuo.[1]
-
Carboxylic Acid Formation: The resulting amine can be part of a larger structure that includes a carboxylic acid, or it can be modified to introduce one.
-
NHS Ester Activation: Activate the carboxylic acid group of the deprotected drug-linker by reacting it with NHS and EDC in an anhydrous organic solvent (e.g., DMF) to form the NHS ester.
-
Antibody Conjugation: Add the activated drug-linker-NHS ester to the antibody solution in an amine-free buffer (pH 7.2-8.5). Incubate for 1-2 hours at room temperature.
-
Purification: Purify the final ADC using SEC to remove any unreacted drug-linker and byproducts.
Protocol 3: In Vivo ADC Stability Assessment
This protocol provides a general workflow for evaluating the stability of the ADC linker in an animal model.
Conclusion
The selection between this compound and SMCC represents a choice between a modern, hydrophilically-enhanced linker and a conventional, well-established one.
-
SMCC is a reliable crosslinker for proof-of-concept studies and for conjugating payloads that do not impart significant hydrophobicity to the final ADC. However, researchers must be aware of its potential to induce aggregation and the inherent instability of the maleimide-thiol linkage, which can lead to premature payload release in vivo.
-
This compound , by incorporating a hydrophilic PEG spacer, offers clear advantages in mitigating the risks associated with hydrophobicity.[3][4] This can lead to ADCs with improved solubility, reduced aggregation, and enhanced pharmacokinetic properties.[7] These improvements can be critical for developing a successful therapeutic with a wide therapeutic index.
For drug development professionals aiming to create next-generation ADCs, particularly those with hydrophobic payloads or requiring optimal in vivo performance, the strategic incorporation of a PEGylated linker like this compound is a superior approach to the more traditional SMCC. Experimental validation of stability and pharmacokinetic profiles remains crucial for any specific ADC construct.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 6. purepeg.com [purepeg.com]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
Beyond the Maleimide: A Comparative Guide to Thiol-Specific Bioconjugation Chemistries
For researchers, scientists, and drug development professionals, the selective and stable modification of thiol groups on biomolecules is a cornerstone of innovation. While maleimide-based reagents like Mal-PEG1-Boc have long been a workhorse in this field, their inherent limitations, particularly the reversibility of the thiol-maleimide bond, have driven the development of a new generation of more robust and versatile alternatives. This guide provides an objective comparison of these next-generation thiol-specific bioconjugation reagents, supported by experimental data, to empower you in selecting the optimal tool for your research and therapeutic development.
The primary drawback of traditional maleimide (B117702) chemistry is the susceptibility of the resulting thioether linkage to a retro-Michael reaction. This reversal can lead to deconjugation and exchange with other thiols in the biological milieu, such as glutathione, compromising the stability and efficacy of the bioconjugate, a critical issue in applications like antibody-drug conjugates (ADCs).[1] The alternatives presented here offer significant improvements in stability and, in some cases, novel functionalities.
Performance Comparison of Thiol-Specific Bioconjugation Reagents
The following tables summarize key performance metrics for various alternatives to traditional maleimide chemistry, focusing on reaction efficiency and the stability of the resulting conjugate.
Table 1: Reaction Kinetics and Efficiency
| Reagent Class | Typical Reaction Conditions | Reaction Time | Efficiency/Yield | Key Remarks |
| Traditional Maleimide | pH 6.5-7.5, Room Temperature | 1-2 hours | >90% | Fast and efficient, but prone to instability. |
| Self-Hydrolyzing Maleimides (e.g., N-Aryl Maleimides) | pH 7.4, Room Temperature | < 1 hour | >90% | Reaction with thiols is ~2.5 times faster than N-alkyl maleimides.[2][3] |
| Dibromomaleimides (for Disulfide Bridging) | pH 6.2-8.0, Room Temperature | < 30 minutes | Near-quantitative | Extremely rapid reaction enabling disulfide re-bridging.[4][5] |
| Vinyl Sulfones | pH 7.0-9.0, Room Temperature | 2-4 hours | >90% | Slower than maleimides but forms a highly stable bond. |
| Thiol-Ene Chemistry | Photoinitiator (e.g., DPAP, Irgacure 2959), UV light (365 nm), Room Temperature | 5-60 minutes | >95% | Highly efficient "click" reaction with spatial and temporal control.[6][7] |
| PEG-mono-sulfone | pH ~7.4, Room Temperature | Several hours | >80% | Latent reactivity allows for controlled conjugation.[8][9] |
| 5-Methylene Pyrrolones (5MPs) | pH 7.5, 37°C | Rapid | High | Offers reversible conjugation.[10] |
Table 2: Conjugate Stability
| Reagent Class | Linkage Type | Stability Profile | Key Remarks |
| Traditional Maleimide | Thiosuccinimide | Moderate: Prone to retro-Michael reaction and thiol exchange. Half-life can be hours to days depending on conditions.[11][12] | Ring-opening hydrolysis can stabilize the linkage but introduces heterogeneity. |
| Self-Hydrolyzing Maleimides (e.g., N-Aryl Maleimides) | Succinamic acid thioether | High: Rapid hydrolysis of the thiosuccinimide ring prevents retro-Michael reaction. N-aryl maleimide conjugates show <20% deconjugation over 7 days in serum.[2][3] | The rate of hydrolysis is significantly faster than for N-alkyl maleimides.[13][14] |
| Dibromomaleimides (for Disulfide Bridging) | Dithiomaleimide | High (after hydrolysis): The resulting dithiomaleimide can be hydrolyzed to a stable dithiomaleamic acid.[15] | The thioether bonds can be cleaved under reducing conditions with an excess of thiol, offering a degree of reversibility.[4] |
| Vinyl Sulfones | Thioether | High: Forms a stable, irreversible thioether bond. | Generally considered more stable than the maleimide-thiol adduct. |
| Thiol-Ene Chemistry | Thioether | Very High: Forms a highly stable and irreversible thioether linkage.[16] | The carbon-sulfur bond formed is robust. |
| PEG-mono-sulfone | Sulfone-thioether | High (after reduction): The initial conjugate can be reduced to a highly stable form. The reduced conjugate showed >90% retention after 7 days in the presence of 1 mM glutathione.[8][9] | The unreduced form is susceptible to a retro-Michael reaction. |
| 5-Methylene Pyrrolones (5MPs) | Thioether | Reversible: The conjugate is stable at neutral pH but can be cleaved at pH 9.5 or via thiol exchange.[10] | Useful for applications requiring traceless release of the biomolecule. |
Visualizing the Bioconjugation Landscape
To better understand the chemical processes and workflows, the following diagrams illustrate the reaction mechanisms and experimental setups.
Caption: A generalized workflow for thiol-specific bioconjugation.
Caption: A comparison of reaction mechanisms for different thiol-specific reagents.
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and comparison of these bioconjugation strategies.
Protocol 1: Self-Hydrolyzing Maleimide (N-Aryl Maleimide) Conjugation
This protocol describes a general procedure for conjugating a thiol-containing protein with an N-aryl maleimide.
Materials:
-
Thiol-containing protein (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)
-
N-Aryl maleimide stock solution (10 mM in DMSO or DMF)
-
Quenching solution (1 M N-acetylcysteine or cysteine)
-
Purification column (e.g., size-exclusion chromatography, SEC)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP. Remove excess reducing agent by buffer exchange.
-
Conjugation: Add a 5- to 20-fold molar excess of the N-aryl maleimide stock solution to the protein solution.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1 hour.
-
Quenching: Add a 10-fold molar excess of the quenching solution relative to the maleimide to react with any unreacted maleimide. Incubate for 15 minutes.
-
Hydrolysis: The thiosuccinimide ring will hydrolyze rapidly at pH 7.4. For complete hydrolysis and stabilization, the conjugate can be incubated at 37°C for a few hours.[2][3]
-
Purification: Purify the conjugate from excess reagents and byproducts using SEC or dialysis.
-
Characterization: Analyze the conjugate by mass spectrometry to confirm conjugation and by HPLC to determine purity and drug-to-antibody ratio (DAR) if applicable.
Protocol 2: Dibromomaleimide (DBM) Disulfide Bridging
This protocol outlines the procedure for re-bridging a reduced disulfide bond in a protein using a dibromomaleimide reagent.[5]
Materials:
-
Protein with an accessible disulfide bond (e.g., an antibody) in a suitable buffer (e.g., 50 mM sodium phosphate (B84403), 150 mM NaCl, pH 8.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Dibromomaleimide (DBM) stock solution (e.g., 5 mM in DMF)
-
Purification column (SEC)
Procedure:
-
Reduction: Add a 1.1 to 2-fold molar excess of TCEP to the protein solution to selectively reduce the interchain disulfide bonds. Incubate at room temperature for 1-2 hours.
-
Conjugation: Add a 1.1 to 1.5-fold molar excess of the DBM stock solution to the reduced protein solution.
-
Incubation: Gently mix and incubate at room temperature for 15-30 minutes. The reaction is typically very fast.
-
Hydrolysis (Optional but Recommended): To "lock" the bridge and enhance stability, adjust the pH of the solution to 8.0-8.5 and incubate at 37°C for 1-2 hours to promote hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid.[15]
-
Purification: Purify the bridged conjugate using SEC.
-
Characterization: Analyze the product by non-reducing SDS-PAGE to confirm bridging and by mass spectrometry to verify the molecular weight.
Protocol 3: Vinyl Sulfone Conjugation
This protocol provides a general method for conjugating a thiol-containing biomolecule with a vinyl sulfone reagent.
Materials:
-
Thiol-containing protein (1-10 mg/mL in a buffer at pH 7.0-9.0, e.g., phosphate or borate (B1201080) buffer)
-
Vinyl sulfone reagent stock solution (10-20 mM in a water-miscible solvent like DMSO)
-
Quenching solution (e.g., 1 M β-mercaptoethanol or N-acetylcysteine)
-
Purification column (SEC or dialysis)
Procedure:
-
Protein Preparation: As with other methods, ensure free thiols are available.
-
Conjugation: Add a 10- to 50-fold molar excess of the vinyl sulfone stock solution to the protein solution.
-
Incubation: Gently mix and incubate the reaction at room temperature for 2-4 hours. The reaction can be slower than maleimide conjugation, so longer incubation times may be necessary.
-
Quenching: Add an excess of the quenching solution to consume any unreacted vinyl sulfone.
-
Purification: Purify the conjugate using standard methods like SEC or dialysis.
-
Characterization: Confirm conjugation and purity using appropriate analytical techniques.
Protocol 4: Photo-initiated Thiol-Ene Conjugation
This protocol describes a general procedure for photo-initiated thiol-ene bioconjugation.[6][7]
Materials:
-
Thiol-containing biomolecule (in a suitable aqueous buffer, e.g., PBS, pH 7.4)
-
Alkene-functionalized molecule
-
Photoinitiator (e.g., DPAP or Irgacure 2959) stock solution (e.g., 100 mM in DMSO)
-
UV lamp (365 nm)
-
Purification supplies
Procedure:
-
Reaction Setup: In a UV-transparent reaction vessel, combine the thiol-containing biomolecule and the alkene-functionalized molecule (typically a 1:1 to 1:10 molar ratio of thiol to alkene).
-
Initiator Addition: Add the photoinitiator to the reaction mixture to a final concentration of 1-5 mol%.
-
Photo-initiation: Expose the reaction mixture to 365 nm UV light for 5-60 minutes. The optimal irradiation time should be determined empirically.
-
Purification: Purify the conjugate to remove the photoinitiator and unreacted starting materials.
-
Characterization: Analyze the final product to confirm successful conjugation.
Conclusion
The landscape of thiol-specific bioconjugation has evolved significantly beyond traditional maleimide chemistry. For applications demanding high stability, particularly in the development of in vivo therapeutics like ADCs, next-generation reagents such as self-hydrolyzing maleimides and vinyl sulfones offer compelling advantages due to the formation of more robust linkages. Dibromomaleimides provide an elegant solution for maintaining the structural integrity of proteins by re-bridging disulfide bonds. Thiol-ene chemistry offers a rapid and highly efficient alternative with the unique benefit of spatial and temporal control. The choice of the optimal reagent will ultimately depend on the specific requirements of the application, balancing factors such as desired stability, reaction kinetics, and the need for specific functionalities. By understanding the performance characteristics and experimental considerations of these advanced tools, researchers can design and synthesize more effective and reliable bioconjugates for a wide range of scientific and therapeutic pursuits.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
A Researcher's Guide to Purity Assessment of Mal-PEG1-Boc Labeled Proteins
For researchers, scientists, and drug development professionals, ensuring the purity of bioconjugates is a critical step in the development of novel therapeutics and research tools. Proteins labeled with Maleimide-PEG1-Boc (Mal-PEG1-Boc) linkers, which offer a short, discrete PEG spacer and a temporary Boc-protecting group, require rigorous analytical characterization to confirm successful conjugation, quantify labeling efficiency, and identify any unreacted protein, excess labeling reagent, or byproducts. This guide provides a comprehensive comparison of the primary methods for assessing the purity of this compound labeled proteins, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid in method selection and implementation.
Impact of the this compound Linker on Purity Analysis
The this compound linker introduces specific considerations for purity analysis. The maleimide (B117702) group selectively reacts with free thiols on cysteine residues, forming a stable thioether bond. The short PEG1 spacer provides minimal additional hydrodynamic radius, which can be a challenge for size-based separation methods. The tert-butyloxycarbonyl (Boc) protecting group on the terminal end of the PEG linker is acid-labile and its presence or removal is a key consideration for different analytical techniques. For instance, the hydrophobicity of the Boc group can be exploited in reversed-phase chromatography, while its removal is often necessary for subsequent conjugation steps or for accurate mass determination by mass spectrometry.
Comparative Analysis of Purity Assessment Methods
The selection of an appropriate analytical method depends on the specific information required, the nature of the protein, and the available instrumentation. The following sections compare the most common techniques for assessing the purity of this compound labeled proteins.
Table 1: Quantitative Comparison of HPLC-Based Methods
| Method | Principle | Resolution | Sensitivity | Throughput | Key Application for this compound Labeled Proteins |
| Size-Exclusion HPLC (SEC-HPLC) | Separation based on hydrodynamic radius. | Moderate | Low to Moderate | High | Separation of labeled protein from high molecular weight aggregates and unreacted protein. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High | High | Moderate | Separation of labeled protein from unlabeled protein and isomers, especially with the Boc group present. |
| Ion-Exchange HPLC (IEX-HPLC) | Separation based on surface charge. | High | High | Moderate | Separation of isoforms with different numbers of attached PEG linkers. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. | Moderate to High | Moderate | Moderate | Purity assessment while maintaining the protein's native conformation. |
Table 2: Quantitative Comparison of Mass Spectrometry-Based Methods
| Method | Principle | Mass Accuracy | Sensitivity | Throughput | Key Application for this compound Labeled Proteins |
| MALDI-TOF MS | Ionization of sample co-crystallized with a matrix. | Good (ppm) | High (fmol-pmol) | High | Rapid determination of molecular weight of the conjugate and confirmation of successful labeling. |
| ESI-MS | Ionization of sample from a liquid stream. | Excellent (sub-ppm) | High (amol-fmol) | Moderate | Accurate mass determination and identification of different PEGylated species, often coupled with LC. |
Table 3: Comparison of Alternative Methods
| Method | Principle | Resolution | Sensitivity | Throughput | Key Application for this compound Labeled Proteins |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in a capillary. | Very High | High | Moderate to High | High-resolution separation of closely related species, including positional isomers. |
| SDS-PAGE | Separation based on molecular weight in a gel matrix. | Low to Moderate | Moderate | High | Qualitative assessment of labeling and estimation of molecular weight shift. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Note that optimization of these protocols for your specific protein of interest is recommended.
Protocol 1: Boc Group Deprotection
The Boc group is typically removed under acidic conditions.
Materials:
-
This compound labeled protein
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or a suitable buffer
-
Quenching solution (e.g., a buffered solution at neutral pH)
Procedure:
-
Dissolve the this compound labeled protein in a suitable solvent (e.g., DCM for organic-soluble conjugates or an aqueous buffer for proteins).
-
Add TFA to a final concentration of 20-50% (v/v).
-
Incubate the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by LC-MS or RP-HPLC.
-
Quench the reaction by adding a neutralizing buffer.
-
Purify the deprotected protein using a suitable method such as dialysis or size-exclusion chromatography to remove TFA and byproducts.
Protocol 2: Purity Assessment by RP-HPLC
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C4 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Protein sample (with or without Boc deprotection)
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µg of the protein sample.
-
Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the absorbance at 280 nm (for protein) and, if applicable, at a wavelength where the label absorbs.
-
Calculate the purity by integrating the peak areas. The labeled protein will typically have a longer retention time than the unlabeled protein, especially with the hydrophobic Boc group present.[1]
Protocol 3: Purity Assessment by SEC-HPLC
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Size-exclusion column suitable for the molecular weight of the protein (e.g., 300 Å pore size)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
Protein sample
Procedure:
-
Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min.
-
Inject 20-50 µg of the protein sample.
-
Elute the sample isocratically for a sufficient time to allow all species to elute.
-
Monitor the absorbance at 280 nm.
-
Analyze the chromatogram for the presence of the main conjugate peak, as well as any high molecular weight aggregates or low molecular weight fragments. Due to the small size of the this compound linker, the resolution between the labeled and unlabeled protein may be limited.[2]
Protocol 4: Purity Assessment by MALDI-TOF MS
Instrumentation and Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in acetonitrile/water with 0.1% TFA)
-
Protein sample (Boc group should be removed for accurate mass determination)
Procedure:
-
Mix the protein sample (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
The mass of the labeled protein should be higher than the unlabeled protein by the mass of the Mal-PEG1 linker.[3][4]
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the purity assessment of this compound labeled proteins.
Caption: General workflow for labeling and purity assessment.
References
A Comparative Analysis of Heterobifunctional Crosslinking Agents for Bioconjugation
Guide for Researchers, Scientists, and Drug Development Professionals
Heterobifunctional crosslinking agents are indispensable reagents in the fields of biotechnology, drug development, and proteomics. Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[1][2] This intrinsic asymmetry allows for controlled, sequential, or selective conjugation of two different biomolecules, minimizing the formation of undesirable homodimers or polymers.[2] This guide provides a comparative analysis of various classes of heterobifunctional crosslinkers, supported by experimental data, detailed protocols for key applications, and workflow visualizations to aid in the selection of the optimal reagent for your research needs.
The utility of these linkers is most prominently featured in the construction of antibody-drug conjugates (ADCs), where precise attachment of a potent cytotoxic drug to a monoclonal antibody is critical for therapeutic efficacy.[2] They are also vital for studying protein-protein interactions (PPIs), immobilizing enzymes on surfaces, and creating novel diagnostic probes.[1]
Data Presentation: A Quantitative Comparison
The selection of a crosslinker is governed by several factors, including the functional groups available on the target molecules, the desired stability of the resulting conjugate, and the required spacer arm length. The following tables summarize key quantitative performance data for different classes of heterobifunctional crosslinkers.
Table 1: Reactivity and Conjugation Efficiency
| Crosslinker Class | Reactive Group 1 (Targets) | Reactive Group 2 (Targets) | Example(s) | Conjugation Efficiency/Reactivity | Optimal pH Range |
| NHS-Maleimide | N-Hydroxysuccinimide ester (Primary Amines) | Maleimide (B117702) (Sulfhydryls) | SMCC, Sulfo-SMCC | High; Maleimide reaction with thiols is generally more efficient than NHS ester reaction with amines.[3] | NHS Ester: 7.0-9.0 Maleimide: 6.5-7.5[4] |
| Carbonyl-Maleimide (Hydrazone-based) | Aldehyde/Ketone (Hydrazides) | Maleimide (Sulfhydryls) | PMCA, BMCA, APM | PMCA & BMCA: ~100% conjugation to available hydrazide sites. APM: ~60% conjugation under similar conditions.[5][6] | Hydrazone Formation: ~4.5 (catalyzed) to 7.4[7] |
| Carbonyl-Aminooxy (Oxime-based) | Aldehyde/Ketone (Aminooxy) | N/A (Often paired with another reactive group) | N/A | High, forms stable oxime linkage. | 4.5 - 7.0[7] |
| Photoreactive (NHS-Diazirine) | NHS Ester (Primary Amines) | Diazirine (Nonspecific C-H, N-H bonds upon UV activation) | SDA (Succinimidyl-diazirine) | Variable; efficiency can be lower than specific chemical reactions, but captures interactions without specific functional groups.[8] | NHS Ester: 7.0-9.0 Photoactivation: Neutral pH |
| Photoreactive (NHS-Aryl Azide) | NHS Ester (Primary Amines) | Aryl Azide (Nonspecific upon UV activation) | Sulfo-SANPAH | Generally considered less efficient and specific than diazirines; can rearrange to form long-lived reactive species.[8] | NHS Ester: 7.0-9.0 Photoactivation: Neutral pH |
Table 2: Conjugate Stability
| Linkage Type | Formed By | Stability Characteristics | Half-life / Release Data | Conditions |
| Thioether | Maleimide + Thiol | Generally stable, but can be susceptible to retro-Michael reaction, leading to deconjugation. | A phenyloxadiazole sulfone linker (forms a sulfone, not thioether) showed a doubled half-life compared to a maleimide conjugate.[9] | Human Plasma |
| Thioether (non-cleavable) | Maleimide-caproyl (mc) linker | Highly stable in plasma. | 0.02-0.03% release of total payload (MMAF).[10] | In various plasmas over full incubation time course. |
| Hydrazone | Aldehyde/Ketone + Hydrazide | pH-labile; more stable at neutral pH, hydrolyzes at acidic pH (e.g., in lysosomes). | APM-based conjugate showed increased hydrolysis and dye release at pH 5.0 over 24h compared to pH 7.4. BMCA-based conjugate showed significant hydrolysis at pH 7.4 after 5 hours.[5][6] | 37°C in Phosphate Buffered Saline |
| Oxime | Aldehyde/Ketone + Aminooxy | Significantly more stable than hydrazones across a range of pH values.[11][12] | Hydrolysis rate constant is ~600-fold lower than a simple methylhydrazone.[11][12] | pD 7.0 |
| Valine-Citrulline (vc) | Protease-cleavable linker | Stable in circulation but cleaved by lysosomal proteases (e.g., Cathepsin B). | In rat plasma, free MMAE levels were 2.5% of total after 6 days. In mouse plasma, levels were ~25% due to carboxylesterase activity.[10] | In vivo / In vitro plasma incubation |
| Tandem-Cleavage Linker | Engineered for multi-step cleavage | Designed for enhanced stability in circulation compared to single-cleavage linkers. | Remained mostly intact through day 12 in rat plasma, while standard monocleavage linkers showed rapid payload loss.[13] | In vivo (rat) |
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of an Antibody-Drug Conjugate (ADC)
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Experimental Workflow: Protein Interaction Analysis via Photo-Crosslinking and Mass Spectrometry
Caption: Workflow for identifying protein-protein interactions using a photoreactive crosslinker.
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation using Sulfo-SMCC
This protocol describes the conjugation of a thiol-containing drug to an antibody. It involves the initial activation of the antibody's primary amines with the NHS-ester moiety of Sulfo-SMCC, followed by conjugation to the drug via the maleimide group.
Materials:
-
Antibody (e.g., IgG) at 5-10 mg/mL
-
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Thiol-containing drug/payload
-
Amine-Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (must be free of primary amines like Tris)
-
Conjugation Buffer: PBS, pH 6.5-7.0 (can contain EDTA to prevent disulfide bond formation)
-
Reducing agent (e.g., TCEP or DTT) if antibody disulfides need to be reduced.
-
Quenching reagent (e.g., L-cysteine)
-
Desalting columns (e.g., Sephadex G-25)
-
Anhydrous DMSO or DMF (if using non-sulfonated SMCC)
Procedure:
Part A: Antibody Reduction (Optional - if no free thiols are present)
-
Prepare the antibody in the Amine-Reaction Buffer.
-
Add a 20-fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at 37°C to reduce interchain disulfide bonds.
-
Remove the excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer. Proceed immediately to Part C.
Part B: Antibody Activation with Sulfo-SMCC (for antibodies with available amines)
-
Prepare the antibody at a concentration of 5-10 mg/mL in Amine-Reaction Buffer.
-
Prepare a fresh stock solution of Sulfo-SMCC in water or buffer immediately before use. For non-sulfonated SMCC, dissolve in DMSO.
-
Add a 5- to 10-fold molar excess of Sulfo-SMCC to the antibody solution while gently vortexing. The final concentration of any organic solvent should be kept below 10% to avoid protein precipitation.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent the crosslinker from reacting with the quenching agent later. The resulting product is a maleimide-activated antibody.
Part C: Conjugation of Thiol-Drug to Activated Antibody
-
Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO).
-
Immediately add the thiol-drug solution to the desalted, maleimide-activated antibody solution from Part B (or reduced antibody from Part A). A 1.5- to 3-fold molar excess of drug over available thiol sites is a typical starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of 1 mM. Incubate for an additional 15-30 minutes.
Part D: Purification and Characterization
-
Purify the resulting ADC from excess drug and quenching reagent using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Determine the final protein concentration (e.g., via A280 measurement) and characterize the Drug-to-Antibody Ratio (DAR) using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
Protocol 2: General Workflow for PPI Analysis using a Photoreactive Crosslinker
This protocol outlines the general steps for identifying protein-protein interactions in a cellular context using a heterobifunctional, photoreactive crosslinker (e.g., an NHS-diazirine).[3][14]
Materials:
-
Cultured cells or purified protein complex of interest
-
Heterobifunctional photoreactive crosslinker (e.g., SDASO, an MS-cleavable NHS-diazirine)
-
PBS or appropriate cell culture medium
-
Lysis buffer with protease inhibitors
-
UV lamp (e.g., 365 nm)
-
Reagents for protein digestion (DTT, iodoacetamide, trypsin)
-
Equipment for peptide enrichment (e.g., SEC or SCX chromatography)
-
LC-MS/MS system (e.g., Orbitrap Fusion Lumos)
-
Crosslink identification software (e.g., MeroX)
Procedure:
-
Crosslinking in situ:
-
Treat cultured cells with the photoreactive crosslinker in media. Incubate in the dark to allow for cell permeability and the reaction of the NHS ester with primary amines.
-
Expose the cells to UV light (e.g., 365 nm) for a defined period (e.g., 10-20 minutes) on ice to activate the diazirine moiety, which will non-specifically crosslink to nearby interacting molecules.
-
-
Protein Extraction and Digestion:
-
Harvest the crosslinked cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysate.
-
Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Digest the proteins into peptides using a protease like trypsin overnight at 37°C.[14]
-
-
Enrichment of Crosslinked Peptides:
-
Crosslinked peptides are typically larger and more hydrophobic than linear peptides. Enrich for these species using size-exclusion chromatography (SEC) or strong cation-exchange chromatography (SCX).[3] Collect the fractions corresponding to higher molecular weight species.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptide fractions using a high-resolution mass spectrometer.[14]
-
Set up the instrument method to include MS1 scans to detect peptide precursors and data-dependent MS2 scans to fragment them. For MS-cleavable crosslinkers, specific MSn methods may be employed to generate characteristic fragment ions that simplify identification.[14]
-
-
Data Analysis:
-
Use specialized software (e.g., MeroX) to search the generated MS/MS spectra against a protein sequence database.
-
The software identifies pairs of peptides that are covalently linked by the crosslinker, mapping the interaction sites at the amino acid residue level.
-
The identified crosslinks provide distance constraints that can be used to model the 3D structure of protein complexes or map protein interaction networks within the cell.
-
References
- 1. benchchem.com [benchchem.com]
- 2. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of hydrazone heterobifunctional cross-linking agents for reversible conjugation of thiol-containing chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Validating the Biological Activity of Mal-PEG1-Boc Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the effective validation of a bioconjugate's biological activity is a critical step in the development of targeted therapeutics and diagnostics. This guide provides a comparative analysis of the Mal-PEG1-Boc linker, a popular reagent for bioconjugation, against other common alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to ensure the successful assessment of your bioconjugate's performance.
Introduction to this compound and Its Alternatives
This compound is a heterobifunctional linker that features a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG1) spacer, and a tert-butyloxycarbonyl (Boc) protected amine.[1] The maleimide group reacts specifically with thiol (-SH) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond.[][3] This reaction is highly efficient and selective within a pH range of 6.5-7.5.[4] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, while the Boc-protected amine allows for subsequent, controlled derivatization after the initial conjugation.[][5]
The primary application of this compound lies in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted delivery to cancer cells.[1][6] It is also utilized in protein labeling and surface modification of nanoparticles.[1]
While effective, this compound is one of several options available for bioconjugation. Alternatives can be broadly categorized into other PEGylated maleimide linkers with varying PEG chain lengths and different reactive functionalities, as well as entirely different conjugation chemistries.
Table 1: Comparison of this compound with Alternative Linkers
| Linker/Method | Reactive Groups | Key Features | Common Applications | Advantages | Disadvantages |
| This compound | Maleimide, Boc-protected Amine | Short PEG spacer, sequential conjugation possible. | ADCs, protein labeling, surface modification. | High thiol reactivity, allows for controlled secondary modification.[1][] | Potential for retro-Michael reaction leading to deconjugation, though generally stable.[7] |
| Mal-PEGn-NHS ester | Maleimide, NHS ester | Varying PEG lengths (n), NHS ester reacts with primary amines. | ADC development, protein-protein conjugation.[8][9] | Dual reactivity for broader applications, PEG spacer improves pharmacokinetics.[] | NHS esters are susceptible to hydrolysis. |
| Mal-PEGn-Acid | Maleimide, Carboxylic Acid | Varying PEG lengths (n), acid group for amide bond formation. | Bioconjugation, surface functionalization.[11] | Stable linkage, can be activated for reaction with amines. | Requires activation step (e.g., with EDC/HATU).[11] |
| Click Chemistry (e.g., DBCO-PEG-NHS) | Dibenzocyclooctyne (DBCO), NHS ester | Bioorthogonal reaction with azides. | Site-specific conjugation, live cell imaging.[] | High specificity, rapid reaction, bioorthogonal.[6] | Requires introduction of azide (B81097) or alkyne handles into the biomolecule. |
| Hydrazone Ligation | Hydrazide, Aldehyde/Ketone | Forms a hydrazone bond. | pH-sensitive drug release systems. | Cleavable under acidic conditions (e.g., in endosomes).[13] | Can be less stable at neutral pH compared to other linkages. |
Experimental Validation of Biological Activity
The creation of a bioconjugate is only the first step. Rigorous validation is essential to ensure that the conjugation process has not compromised the biological activity of the parent molecules and that the final construct functions as intended. Key experimental validations include assessing conjugation efficiency, stability, and in vitro biological activity.
Conjugation Efficiency and Characterization
Determining the efficiency of the conjugation reaction and characterizing the final product are crucial for consistency and understanding the structure-activity relationship.
Table 2: Methods for Assessing Conjugation Efficiency and Characterization
| Assay | Principle | Information Provided |
| Ellman's Assay | Spectrophotometric quantification of free thiols using DTNB. | Determines the number of unreacted thiol groups, allowing for calculation of conjugation efficiency.[4] |
| UV-Vis Spectroscopy | Measures absorbance to determine protein and drug concentration. | Used to calculate the drug-to-antibody ratio (DAR).[14] |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on hydrophobicity. | Monitors reaction progress, purifies the conjugate, and can help determine DAR.[4] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity under non-denaturing conditions. | Widely used for detailed DAR analysis and distribution for cysteine-linked ADCs.[14] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates molecules by liquid chromatography and identifies them by mass. | Provides detailed DAR analysis and confirms the identity and purity of the conjugate.[14] |
| SDS-PAGE | Separates proteins based on molecular weight. | Visualizes the increase in molecular weight upon conjugation.[] |
Stability of the Conjugate
The stability of the linker is paramount, especially for in vivo applications, to prevent premature release of the payload.
Table 3: Assays for Evaluating Conjugate Stability
| Assay | Principle | Information Provided |
| In Vitro Plasma/Serum Stability | The conjugate is incubated in plasma or serum at 37°C over time, and the amount of intact conjugate and released payload is measured.[15] | Assesses the stability of the linker under physiological conditions and predicts in vivo stability.[14] |
| Thermal Stability Assay | The conjugate is subjected to increasing temperatures, and changes in protein structure or activity are monitored. | PEGylation can enhance the thermal stability of proteins.[16][17] |
| Protease Resistance Assay | The conjugate is incubated with proteases, and the degradation of the protein component is monitored over time. | PEGylation can protect proteins from proteolytic degradation.[16] |
In Vitro Biological Activity
Functional assays are necessary to confirm that the biological activity of the targeting molecule (e.g., antibody) and the payload (e.g., drug) are retained and that the conjugate is effective.
Table 4: In Vitro Assays for Biological Activity
| Assay | Principle | Information Provided |
| Ligand-Binding Assay (e.g., ELISA, Flow Cytometry) | Measures the binding affinity of the conjugated antibody to its target antigen.[14] | Confirms that the conjugation process has not interfered with the antibody's ability to recognize its target.[18] |
| Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS) | Measures the ability of an ADC to kill target cancer cells.[18] | Determines the potency (e.g., IC50) of the ADC. |
| Internalization Assay | Uses microscopy or flow cytometry to visualize and quantify the uptake of the conjugate by target cells. | Confirms that the conjugate is internalized, which is often necessary for the payload to exert its effect. |
| Bystander Effect Assay | Co-culture of target and non-target cells to determine if the payload released from target cells can kill neighboring non-target cells.[19] | Evaluates a key mechanism of action for some ADCs. |
| 3D Spheroid/Organoid Models | Utilizes more physiologically relevant 3D cell culture models to assess ADC efficacy.[20] | Provides a better prediction of in vivo efficacy compared to 2D cell culture. |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general guideline for conjugating a thiol-containing protein with this compound. Optimization is often necessary for specific proteins.
Materials:
-
Thiol-containing protein (e.g., antibody with reduced cysteines)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[21]
-
Reducing Agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP).[22]
-
Quenching Reagent: N-acetylcysteine or L-cysteine.
-
Anhydrous DMSO or DMF for dissolving this compound.
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, dissolve the protein in degassed conjugation buffer and add a 10-20 fold molar excess of TCEP.[23]
-
Incubate at room temperature for 30-60 minutes.
-
Remove excess TCEP using a desalting column.
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[21]
-
-
Conjugation Reaction:
-
Quenching:
-
Add a quenching reagent (e.g., N-acetylcysteine) in excess to react with any unreacted maleimide groups.
-
-
Purification:
-
Purify the conjugate from excess reagents using size-exclusion chromatography, dialysis, or another suitable method.[22]
-
-
Characterization:
-
Characterize the conjugate using methods described in Table 2 to determine the degree of labeling and purity.
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effect of an antibody-drug conjugate on cancer cells.
Materials:
-
Target cancer cell line
-
Control (non-target) cell line
-
Complete cell culture medium
-
Antibody-drug conjugate (ADC)
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the ADC and controls. Include wells with untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for a period that allows the drug to exert its effect (typically 48-72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Visualizing Workflows and Pathways
Caption: Experimental workflow for the synthesis and validation of a this compound bioconjugate.
Caption: Reaction mechanism of a maleimide with a thiol group to form a stable thioether bond.
Caption: Simplified signaling pathway of an antibody-drug conjugate (ADC) leading to cell death.
References
- 1. Mal-PEG-NH-Boc | AxisPharm [axispharm.com]
- 3. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Mal-PEG1-NHS ester, 1807518-72-4 | BroadPharm [broadpharm.com]
- 11. Mal-PEG1-acid, 760952-64-5 | BroadPharm [broadpharm.com]
- 13. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. njbio.com [njbio.com]
- 16. researchgate.net [researchgate.net]
- 17. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models | Sartorius [sartorius.com]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 23. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Confirming the Structure of Mal-PEG1-Boc: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of bifunctional linkers like Maleimide-PEG1-Boc (Mal-PEG1-Boc) is a critical step in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical methods for the structural elucidation of this compound, supported by experimental data and detailed protocols.
The integrity of a bifunctional linker is paramount as it directly influences the efficacy, stability, and safety of the final bioconjugate. NMR spectroscopy stands out as a primary tool for unambiguous structure determination, providing detailed atomic-level information. However, a multi-technique approach, incorporating methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), is often employed for comprehensive characterization.
Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming the presence and connectivity of its three key components: the maleimide (B117702) group, the polyethylene (B3416737) glycol (PEG) spacer, and the tert-butyloxycarbonyl (Boc) protecting group.
Expected ¹H and ¹³C NMR Spectral Data for this compound
The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for the key functional groups of this compound. These values are based on data from analogous structures and established chemical shift ranges. The exact chemical shifts can vary slightly depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | Maleimide (-CH=CH-) | ~6.7-7.0 | s | 2H |
| b | PEG (-OCH₂CH₂N-) | ~3.5-3.8 | m | 4H |
| c | PEG (-NCH₂CH₂NH-) | ~3.2-3.5 | m | 4H |
| d | Boc (-C(CH₃)₃) | ~1.4 | s | 9H |
| e | Amide (-NH-) | Variable (broad) | s | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Functional Group | Expected Chemical Shift (δ, ppm) |
| 1 | Maleimide (C=O) | ~170 |
| 2 | Maleimide (-CH=CH-) | ~134 |
| 3 | PEG (-OCH₂CH₂N-) | ~68-70 |
| 4 | PEG (-NCH₂CH₂NH-) | ~38-40 |
| 5 | Boc (C=O) | ~156 |
| 6 | Boc (-C(CH₃)₃) | ~80 |
| 7 | Boc (-C(CH₃)₃) | ~28 |
Comparison with Alternative Analytical Methods
While NMR provides the most detailed structural information, other techniques are crucial for assessing purity, molecular weight, and overall quality of this compound.
Table 3: Comparison of Analytical Techniques for this compound Characterization
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Unambiguous structure, connectivity, and purity | Provides detailed atomic-level information, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentration. |
| HPLC/UPLC | Purity, quantification of impurities | High resolution, quantitative, robust, and can be automated. | May not resolve structurally similar impurities, provides limited structural information.[1] |
| Mass Spectrometry (ESI-MS) | Molecular weight confirmation, impurity identification | High sensitivity, accurate mass determination. | Provides limited structural information on its own, can be destructive. |
| FTIR Spectroscopy | Presence of functional groups | Fast, requires minimal sample preparation. | Provides limited structural detail compared to NMR. |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain detailed ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound.
Methodology:
-
System: An HPLC or UPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm and 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Mass Spectrometry (ESI-MS)
Objective: To confirm the molecular weight of this compound.
Methodology:
-
System: An electrospray ionization mass spectrometer (ESI-MS), often coupled with an HPLC system (LC-MS).
-
Ionization Mode: Positive ion mode.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 10-100 µg/mL.
-
Analysis: Infuse the sample directly into the mass spectrometer or inject it into the LC-MS system. The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺) is used to confirm the molecular weight.
Visualizing the Workflow and Structural Logic
To better illustrate the process of confirming the structure of this compound, the following diagrams outline the experimental workflow and the logical connections between the spectroscopic data and the molecular structure.
References
The Impact of PEG Chain Length on Bioconjugation Efficiency: A Comparative Analysis of Mal-PEG1-Boc and Its Longer Chain Variants
In the realm of bioconjugation, the use of polyethylene (B3416737) glycol (PEG) linkers is a cornerstone for improving the solubility, stability, and pharmacokinetic properties of therapeutic molecules. Maleimide-activated PEGs are particularly favored for their high specificity towards thiol groups, commonly found in cysteine residues of proteins and peptides. This guide provides a comparative analysis of Mal-PEG1-Boc and its longer PEG chain counterparts (e.g., Mal-PEG2-Boc, Mal-PEG4-Boc, Mal-PEG8-Boc), focusing on how the length of the PEG spacer influences key performance metrics in bioconjugation. This information is critical for researchers in drug development and biotechnology to select the optimal linker for their specific application.
Influence of PEG Chain Length on Conjugation Performance
The length of the PEG chain in a Mal-PEG-Boc linker is a critical parameter that can significantly affect the efficiency of the conjugation reaction and the properties of the resulting bioconjugate. While shorter PEG chains, such as in this compound, offer a more rigid and defined spacing, longer chains provide greater flexibility and hydrophilicity. The optimal choice often represents a trade-off between these properties.
One of the primary considerations is steric hindrance . When conjugating a bulky molecule or targeting a sterically hindered thiol group on a protein, a longer PEG chain can be advantageous. It acts as a flexible arm, enabling the maleimide (B117702) group to access the target thiol that might otherwise be inaccessible to a shorter linker. Conversely, for smaller molecules or more exposed thiols, a shorter linker like this compound may be sufficient and even preferable for creating a more compact and defined conjugate.[1]
Studies have shown that shorter PEG chains can sometimes lead to higher conjugation efficiency and fewer instances of multiple modifications on the target molecule. For example, in the context of creating antibody-drug conjugates (ADCs), a linker with a shorter PEG chain (PEG4) demonstrated better properties and produced fewer multiply substituted species compared to a much longer PEG27 linker.[2] This suggests that while a certain degree of spacing is beneficial, excessively long and flexible linkers might lead to undesired side reactions or a heterogeneous product profile.
The hydrophilicity imparted by the PEG chain is another crucial factor. Longer PEG chains increase the overall water solubility of the conjugate, which can be beneficial for downstream applications and for preventing aggregation during the conjugation process. The hydrophilic PEG spacer can also shield the conjugated molecule from enzymatic degradation and reduce its immunogenicity.[3][]
However, the stability of the resulting thioether bond is also a key consideration. While the maleimide-thiol reaction forms a stable covalent bond, it can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in vivo.[5][6][7] The design of the linker, including the groups adjacent to the maleimide, can influence the rate of succinimide (B58015) ring hydrolysis, which in turn affects the stability of the conjugate.[8][9] While the direct impact of PEG chain length on this stability is not extensively documented in the provided results, it is a critical aspect of linker chemistry to consider.
Quantitative Data Summary
| Performance Metric | This compound | Longer PEG Chain Variants (e.g., PEG4, PEG8) | Rationale |
| Reaction Kinetics | Potentially faster for accessible thiols | May be slower due to increased conformational flexibility, but can be faster for sterically hindered thiols.[1] | Shorter linkers have less conformational space to explore. Longer linkers can overcome steric barriers. |
| Conjugation Yield | High for small molecules and accessible thiols. | Can be higher for bulky molecules or hindered thiols. May decrease with very long chains due to side reactions.[2] | A longer spacer can improve access to the conjugation site.[1] |
| Purity of Conjugate | Generally high, with a lower propensity for multiple substitutions. | May lead to a more heterogeneous product with multiple substitutions, especially with very long PEGs.[2] | Shorter, more rigid linkers can offer more controlled conjugation. |
| Solubility | Moderate increase in hydrophilicity. | Significant increase in hydrophilicity.[3][] | The hydrophilic nature of the PEG chain increases with its length. |
| Stability (in vivo) | Susceptible to retro-Michael reaction. | Also susceptible to retro-Michael reaction. Stability is more influenced by the chemistry around the succinimide ring.[5][6] | The fundamental chemistry of the maleimide-thiol linkage is the primary determinant of stability. |
Experimental Protocols
The following is a generalized protocol for the conjugation of a thiol-containing molecule (e.g., a cysteine-containing peptide or protein) with a Mal-PEG-Boc linker. The optimal conditions, particularly the molar excess of the PEG linker, may need to be determined experimentally.[1]
Materials
-
Thiol-containing molecule (e.g., protein, peptide)
-
Mal-PEG-Boc linker (e.g., this compound, Mal-PEG4-Boc)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer, pH 6.5-7.5.[10] Ensure the buffer is free of extraneous thiols.[10]
-
Reducing agent (optional, for reducing disulfide bonds): TCEP (tris(2-carboxyethyl)phosphine). DTT can be used but must be removed before adding the maleimide reagent.[11]
-
Anhydrous DMSO or DMF to dissolve the Mal-PEG-Boc linker.[10][11]
-
Quenching reagent (e.g., free cysteine, 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography, dialysis)[12]
-
Analytical instruments (e.g., SDS-PAGE, mass spectrometry, HPLC)[13]
Procedure
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the protein or peptide in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[11]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-60 minutes.[10][11] It is generally not necessary to remove TCEP before proceeding.[10]
-
-
Conjugation Reaction:
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of the Mal-PEG-Boc linker in anhydrous DMSO or DMF.[10][11]
-
Add a 10- to 20-fold molar excess of the Mal-PEG-Boc linker solution to the solution of the thiol-containing molecule.[12] The optimal molar ratio should be determined experimentally.[11] Add the linker dropwise while gently stirring.[10]
-
Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.[10][12] The reaction progress can be monitored by analytical techniques like HPLC or mass spectrometry.
-
-
Quenching the Reaction:
-
(Optional) To quench any unreacted maleimide groups, add a small excess of a quenching reagent like free cysteine or 2-mercaptoethanol (B42355) and incubate for about 15-30 minutes.
-
-
Purification of the Conjugate:
-
Characterization and Storage:
Recommended Buffer and Reaction Conditions
| Parameter | Recommended Range | Rationale and Key Considerations |
| pH | 6.5 - 7.5 | This pH range ensures the thiol group is sufficiently nucleophilic for reaction with the maleimide while minimizing hydrolysis of the maleimide group, which is more significant at higher pH.[10] |
| Buffer Type | Phosphate-Buffered Saline (PBS), HEPES, Tris, MOPS | These buffers are effective at maintaining the desired pH. It is crucial to use buffers that do not contain thiols.[10] |
| Temperature | Room Temperature or 4°C | The reaction is typically rapid at room temperature. For sensitive molecules, performing the reaction at 4°C overnight can be beneficial.[10][12] |
| Molar Excess of Linker | 10- to 20-fold | A molar excess of the maleimide-PEG reagent generally ensures efficient conjugation.[12] The optimal ratio may need to be determined experimentally.[11] |
| Solvent for Linker | Anhydrous DMSO or DMF | Mal-PEG-Boc linkers are often dissolved in a minimal amount of a water-miscible organic solvent before being added to the aqueous reaction mixture.[10][11] |
Visualizing the Process
To better understand the experimental workflow and the underlying chemical principles, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mal-PEG-NH-Boc | AxisPharm [axispharm.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the potent cytotoxic payload. Its chemical properties dictate the stability, mechanism of drug release, and ultimately, the therapeutic index of the ADC. The choice between a cleavable and a non-cleavable linker represents a pivotal decision in ADC design, with significant implications for efficacy and safety. This guide provides an objective, data-driven comparison of these two linker strategies to inform rational ADC development.
Mechanism of Action: Two Distinct Strategies for Payload Release
The fundamental difference between cleavable and non-cleavable linkers lies in their mechanism of payload release.[1][2]
Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the cancer cell.[1][3] This allows for the release of the payload in its free, unmodified form. Common cleavage mechanisms include:
-
Enzyme-sensitive: These linkers, such as those containing a valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[1]
-
pH-sensitive: Linkers incorporating acid-labile groups, like hydrazones, are designed to hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[1]
-
Glutathione-sensitive: Disulfide-based linkers are stable in the bloodstream but are readily reduced and cleaved in the cytoplasm, which has a significantly higher concentration of glutathione (B108866) than the extracellular space.[1]
Non-cleavable linkers , in contrast, form a highly stable bond with the payload. The release of the cytotoxic agent is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[1][4] This process liberates the payload still attached to the linker and a single amino acid residue from the antibody.
The Bystander Effect: A Key Differentiator
A significant advantage of cleavable linkers is their ability to induce a "bystander effect."[5][6] The released, membrane-permeable payload can diffuse out of the targeted antigen-positive cancer cell and kill neighboring antigen-negative tumor cells.[7] This is particularly advantageous in treating heterogeneous tumors where antigen expression may be varied.
Non-cleavable linkers, on the other hand, typically do not produce a bystander effect. The resulting payload-linker-amino acid complex is often charged and membrane-impermeable, confining its cytotoxic activity to the target cell.[8]
Quantitative Data Comparison
Direct head-to-head comparisons of ADCs with cleavable versus non-cleavable linkers using the same antibody and payload are not always publicly available. However, data from various studies can be compiled to provide a comparative overview.
| Parameter | Cleavable Linker (e.g., vc-MMAE) | Non-Cleavable Linker (e.g., SMCC-DM1) | References |
| In Vitro Cytotoxicity (IC50) | Generally more potent, especially in mixed cell populations. | Potent against target cells, but less effective on bystander cells. | [9][10] |
| Plasma Stability (Half-life) | Can be more susceptible to premature payload release. | Generally exhibits higher stability in circulation. | [4] |
| Bystander Killing | Yes (payload dependent) | No | [5][8] |
| Therapeutic Index | Can be narrower due to potential for off-target toxicity from premature cleavage. | Often wider due to higher stability and lower off-target toxicity. | [4] |
| In Vivo Efficacy | Potentially more effective in heterogeneous tumors. | Highly effective in tumors with uniform antigen expression. | [11] |
Visualizing the Mechanisms and Workflows
To better understand the distinct pathways and experimental evaluations of ADCs with cleavable and non-cleavable linkers, the following diagrams illustrate their mechanisms of action and a typical experimental workflow.
Caption: Mechanism of a cleavable linker ADC.
Caption: Mechanism of a non-cleavable linker ADC.
Caption: Experimental workflow for ADC evaluation.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[9][12]
-
ADC Treatment: Prepare serial dilutions of the ADC and a negative control ADC. Replace the cell culture medium with the ADC dilutions and incubate for 72-96 hours.[9][12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan (B1609692), which is purple.[12][13]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against ADC concentration to determine the IC50 value.[9]
Plasma Stability Assay (LC-MS)
This assay evaluates the stability of the ADC and the rate of payload release in plasma.[1][15]
Methodology:
-
Incubation: Incubate the ADC in plasma (human, mouse, etc.) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).[7]
-
Sample Preparation: At each time point, quench the reaction and process the sample to separate the ADC from plasma proteins. This can be done by affinity capture using Protein A/G beads.[16]
-
LC-MS Analysis: Analyze the intact ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).[1][17] The supernatant can be analyzed to quantify the amount of free payload.[2]
-
Data Analysis: Plot the average DAR and the concentration of free payload over time to assess the stability of the ADC.[2]
Bystander Effect Assay (Co-culture)
This assay assesses the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[5][6]
Methodology:
-
Cell Preparation: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for identification.
-
Co-culture Seeding: Seed a co-culture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1, 1:3) in a 96-well plate.[18]
-
ADC Treatment: Treat the co-culture with various concentrations of the ADC for 72-96 hours.[18]
-
Viability Assessment: Use imaging or flow cytometry to distinguish between the two cell populations and quantify the viability of each.[6][18]
-
Data Analysis: Determine the percentage of viable antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls.[18]
In Vivo Efficacy Testing (Xenograft Model)
This assay evaluates the anti-tumor activity of the ADC in a living organism.[8][19]
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.[20][21]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
ADC Administration: Administer the ADC (and control vehicles) to the mice, typically via intravenous injection.[21]
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly over a period of several weeks.[21]
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy of the ADC.[21]
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical, context-dependent decision in ADC design. Cleavable linkers offer the potential for a powerful bystander effect, which can be crucial for treating heterogeneous tumors.[3] However, this often comes with the trade-off of potentially lower plasma stability and a narrower therapeutic window.[4] Non-cleavable linkers generally provide superior stability and a better safety profile, making them an excellent choice for homogenous tumors or when minimizing off-target toxicity is paramount.[3][4] A thorough evaluation of the target antigen, tumor microenvironment, and payload characteristics is essential for selecting the optimal linker strategy to maximize therapeutic success.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 7. ADC Plasma Stability Assay [iqbiosciences.com]
- 8. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Quantifying Mal-PEG1-Boc Conjugation Efficiency
For researchers and drug development professionals, the precise quantification of conjugation efficiency is a critical step in the development of bioconjugates, such as antibody-drug conjugates (ADCs) or PEGylated proteins. The reaction between a maleimide (B117702) group, present on a linker like Mal-PEG1-Boc, and a thiol group (sulfhydryl) on a biomolecule is a cornerstone of bioconjugation chemistry.[1][2][] This guide provides a comparative overview of common analytical methods to determine the efficiency of this reaction, complete with experimental protocols and performance data to aid in method selection.
The fundamental principle of quantifying this conjugation reaction involves measuring the consumption of reactants or the formation of the product—the stable thioether bond.[2] This can be achieved through direct or indirect methods, each with distinct advantages and limitations.
Direct Spectrophotometric Analysis
This method directly measures the decrease in absorbance of the maleimide group as it reacts with a thiol, providing a straightforward, real-time assessment of the conjugation reaction.
Principle of Detection: The double bond within the maleimide ring has a characteristic UV absorbance at approximately 302 nm.[4][5][6] Upon successful reaction with a thiol, this conjugation is lost, leading to a decrease in absorbance at this wavelength.[7] By monitoring this change, the amount of reacted maleimide can be quantified.
Experimental Workflow:
Caption: Workflow for Direct UV-Vis Quantification.
Experimental Protocol:
-
Buffer Preparation: Prepare a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) at pH 7.0-7.5.[1] Ensure the buffer is degassed to prevent thiol oxidation.[8]
-
Initial Measurement: In a UV-transparent cuvette, measure the absorbance of the this compound solution at 302 nm to establish a baseline.
-
Reaction Initiation: Add the thiol-containing biomolecule to the this compound solution.
-
Reaction Monitoring: Monitor the decrease in absorbance at 302 nm over time until the reading stabilizes, indicating reaction completion.
-
Calculation: Use the Beer-Lambert law (A = εcl) and the change in absorbance to calculate the concentration of maleimide that has reacted. The molar extinction coefficient (ε) for maleimide at 302 nm is approximately 620 M⁻¹cm⁻¹.[4][5][6]
Conjugation Efficiency (%) = [(A_initial - A_final) / A_initial] * 100
Indirect Thiol Quantification (Ellman's Assay)
This widely used colorimetric assay indirectly determines conjugation efficiency by measuring the amount of unreacted thiol groups remaining in the solution after the conjugation reaction is complete.
Principle of Detection: Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB, reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB).[9][10][11] The intensity of this color, measured at 412 nm, is directly proportional to the concentration of free thiols.[9][12] By comparing the thiol concentration before and after the reaction, the amount of thiol that has been conjugated can be determined.
Experimental Workflow:
Caption: Workflow for Indirect Quantification via Ellman's Assay.
Experimental Protocol:
-
Standard Curve: Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., L-cysteine).[9][10]
-
Reaction Setup: Prepare a control sample (biomolecule only) and a reaction sample (biomolecule + this compound). Incubate under appropriate conditions (e.g., room temperature for 2 hours).
-
Sample Preparation for Assay: Take an aliquot from the control and reaction mixtures.
-
Assay: Add Ellman's reagent solution to each aliquot and incubate for 15 minutes at room temperature.[9]
-
Measurement: Measure the absorbance of each sample at 412 nm using a spectrophotometer.
-
Calculation: Determine the concentration of free thiols in the control and reaction samples from the standard curve.
Conjugation Efficiency (%) = [([Thiol]_control - [Thiol]_reaction) / [Thiol]_control] * 100
Chromatographic Methods (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the conjugated product from the unreacted starting materials, allowing for accurate quantification of each species.[13][14]
Principle of Detection: Based on differences in size (Size-Exclusion Chromatography, SEC) or hydrophobicity (Reversed-Phase HPLC, RP-HPLC), the conjugated molecule will have a different retention time than the unreacted biomolecule and this compound.[13][15] By integrating the area under the corresponding peaks in the chromatogram, the relative amounts of each species can be determined. SEC is particularly useful as PEGylation increases the hydrodynamic radius of a protein, causing it to elute earlier than the unmodified version.[16]
Experimental Workflow:
Caption: HPLC-Based Quantification Workflow.
Experimental Protocol:
-
Reaction: Perform the conjugation reaction and quench if necessary.
-
Method Development: Develop an appropriate HPLC method (e.g., SEC-HPLC) with a mobile phase that allows for clear separation of the starting biomolecule and the PEGylated product.
-
Injection: Inject the reaction mixture onto the column.
-
Detection: Monitor the column eluent using a UV detector, typically at 280 nm for proteins.
-
Analysis: Identify the peaks corresponding to the unconjugated biomolecule and the Mal-PEG-Boc conjugated product.
-
Calculation: Calculate the conjugation efficiency based on the relative peak areas.
Conjugation Efficiency (%) = [Area_conjugated / (Area_conjugated + Area_unconjugated)] * 100
Mass Spectrometry (MS) and NMR Spectroscopy
For the most detailed and definitive analysis, Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
-
Mass Spectrometry (MS): This technique measures the precise molecular weight of the molecules in the sample.[17] A successful conjugation will result in a mass shift corresponding to the addition of the this compound moiety. By analyzing the mass spectrum, one can confirm conjugation and determine the distribution of species (e.g., unconjugated, mono-conjugated, multi-conjugated).[16][18] This is considered a gold-standard method for characterization.[19]
-
¹H NMR Spectroscopy: NMR can be used to monitor the reaction by observing the disappearance of the characteristic proton signal of the maleimide double bond (at ~6.8 ppm) and the appearance of new signals corresponding to the formed thioether conjugate.[20][21] This provides unambiguous structural confirmation of the conjugation.
Comparison of Quantification Methods
| Method | Principle | Measurement | Throughput | Required Equipment | Advantages | Limitations |
| Direct UV-Vis | Maleimide absorbance decrease | Direct | High | UV-Vis Spectrophotometer | Simple, rapid, real-time monitoring.[7] | Low sensitivity due to small extinction coefficient; interference from other molecules absorbing at ~300 nm.[4][5] |
| Ellman's Assay | Free thiol quantification | Indirect | High | Plate Reader / Spectrophotometer | High sensitivity, well-established, cost-effective.[10] | Indirect measurement; requires removal of excess thiol-containing reducing agents. |
| HPLC (SEC/RP) | Chromatographic separation | Direct | Medium | HPLC System with UV Detector | High resolution and accuracy; separates different species (un-, mono-, multi-conjugated).[13][17] | Requires method development; lower throughput than plate-based assays. |
| Mass Spectrometry | Molecular weight determination | Direct | Low | Mass Spectrometer (e.g., ESI-MS) | Unambiguous confirmation of conjugation; provides degree of labeling.[16][18] | Expensive equipment; requires significant expertise and sample preparation. |
| NMR Spectroscopy | Chemical shift changes | Direct | Low | NMR Spectrometer | Provides definitive structural information of the conjugate.[20] | Requires high sample concentration; complex data analysis; expensive equipment. |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 5. Quantify Maleimide by Absorbance or Fluorescence | AAT Bioquest [aatbio.com]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. broadpharm.com [broadpharm.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. researchgate.net [researchgate.net]
- 12. cellmosaic.com [cellmosaic.com]
- 13. benchchem.com [benchchem.com]
- 14. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 15. researchgate.net [researchgate.net]
- 16. creativepegworks.com [creativepegworks.com]
- 17. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. enovatia.com [enovatia.com]
- 20. researchgate.net [researchgate.net]
- 21. Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Mal-PEG1-Boc vs. Click Chemistry for Bioconjugation
In the landscape of bioconjugation, the precise and stable linking of molecules is paramount for the success of diagnostics, therapeutics, and research tools. For scientists and drug development professionals, the choice of conjugation chemistry is a critical decision point. This guide provides an objective comparison between a traditional workhorse, Maleimide-PEG1-Boc, and the increasingly popular click chemistry techniques, namely Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Mal-PEG1-Boc is a heterobifunctional linker that leverages the well-established reactivity of maleimides towards thiol groups found in cysteine residues. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a controlled, stepwise conjugation strategy, making it a valuable tool for constructing complex biomolecules.[1][2][3]
Click chemistry , a class of reactions known for their high efficiency and bioorthogonality, primarily involves the reaction between an azide (B81097) and an alkyne to form a stable triazole ring.[4][5] CuAAC reactions are known for their fast kinetics but require a copper catalyst that can be toxic to living cells.[6][7] SPAAC, on the other hand, is a metal-free alternative that utilizes strained cyclooctynes, making it highly suitable for applications in biological systems.[][9]
Quantitative Performance Comparison
To facilitate a clear and objective assessment, the following tables summarize the key performance metrics of this compound and click chemistry techniques based on experimental data.
| Feature | This compound (Maleimide-Thiol) | Click Chemistry (CuAAC & SPAAC) |
| Target Functional Groups | Thiols (-SH) on cysteine residues | Azides (-N₃) and Alkynes (terminal or strained) |
| Reaction Kinetics | Fast (minutes to a few hours at room temperature)[10] | CuAAC: Very fast (often complete in 30-60 minutes)[10]SPAAC: Fast (can be complete in under an hour)[10] |
| Reaction Yield | Generally high (>90%), but can be variable[11] | Typically very high and quantitative (>95%)[11][] |
| Specificity & Stoichiometry | Highly selective for thiols at pH 6.5-7.5. However, stoichiometry can be difficult to control if multiple thiols are present.[10] | Highly specific and bioorthogonal, reacting only with their counterparts. This allows for precise 1:1 stoichiometry.[4][10] |
| Stability of Linkage | The thioether bond can be unstable and reversible, particularly in vivo, due to retro-Michael addition and exchange with other thiols like glutathione.[10][13][14] | The triazole ring formed is highly stable and considered irreversible under physiological conditions.[10] |
| pH Sensitivity | Optimal at pH 6.5-7.5. At higher pH, maleimides can react with amines or undergo hydrolysis.[10][15] | Generally insensitive to pH and can be performed over a wide pH range (typically 4-11).[16] |
| Biocompatibility | Good for in vitro applications. The potential for deconjugation in vivo is a significant drawback.[10][13] | CuAAC: The copper catalyst can be cytotoxic, though ligands can mitigate this.[6]SPAAC: Highly biocompatible as it does not require a cytotoxic metal catalyst.[][10] |
| Reagent Preparation | The Boc-protected amine requires a deprotection step (typically with acid) before further conjugation.[1][17] | Azide and alkyne functional groups can be introduced into biomolecules using various methods.[15] |
Reaction Mechanisms and Workflows
The choice between this compound and click chemistry often depends on the specific application, the nature of the biomolecules involved, and the desired stability of the final conjugate. The following diagrams illustrate the fundamental reaction pathways and a typical experimental workflow.
DOT script for this compound Conjugation Pathway
Caption: this compound conjugation involves a two-step process.
DOT script for Click Chemistry (CuAAC and SPAAC) Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Mal-PEG2-NH-Boc, 660843-21-0 | BroadPharm [broadpharm.com]
- 3. Mal-PEG-NH-Boc | AxisPharm [axispharm.com]
- 4. wmocollege.ac.in [wmocollege.ac.in]
- 5. lumiprobe.com [lumiprobe.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vectorlabs.com [vectorlabs.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. interchim.fr [interchim.fr]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Mal-PEG1-Boc: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Mal-PEG1-Boc are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety practices and regulatory guidelines.
Core Safety and Handling Information
This compound is classified as harmful if swallowed and is an irritant, as indicated by the GHS07 pictogram[1]. Therefore, adherence to appropriate personal protective equipment (PPE) protocols is mandatory. This includes, but is not limited to, wearing chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Chemical Compatibility and Storage
To prevent hazardous reactions, this compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from incompatible materials such as strong acids, strong bases, and strong oxidizing or reducing agents[2].
Quantitative Data Summary
For quick reference, the following table summarizes key information pertinent to the safe handling and disposal of this compound and similar PEGylated compounds.
| Property | Data | Citation(s) |
| GHS Pictogram | GHS07: Harmful/Irritant | [1] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing/reducing agents | [2][3] |
| Storage Conditions | Cool, well-ventilated area in a tightly sealed container | [2] |
| First Aid (Skin) | Wash off with soap and plenty of water; remove contaminated clothing | [3] |
| First Aid (Eyes) | Flush eyes with water as a precaution | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound, whether in solid form or in solution, must be managed as chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is crucial. The following protocol provides a general framework for its disposal.
-
Personal Protective Equipment (PPE) Verification: Before beginning any disposal procedures, ensure you are wearing the appropriate PPE, including nitrile gloves, safety goggles, and a laboratory coat.
-
Waste Identification and Classification: this compound should be classified as a non-halogenated organic chemical waste. It is crucial not to mix this waste stream with other incompatible waste types.
-
Waste Container Selection:
-
Solid Waste: Place pure this compound or materials contaminated with it (e.g., weighing paper, gloves) into a designated, robust, and sealable solid chemical waste container.
-
Liquid Waste: If this compound is in a solvent, collect it in a labeled, leak-proof container designated for non-halogenated organic solvent waste. Ensure the container is compatible with the solvent used. Aqueous solutions should be collected separately and labeled as aqueous waste containing organics[4].
-
-
Waste Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the specific solvent if it is in a solution. Indicate the approximate quantity of the chemical.
-
Waste Segregation and Storage: Store the sealed waste container in a designated secondary containment area, away from incompatible materials, until it is collected by your institution's EHS department[4].
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the chemical waste. Follow their specific procedures for waste manifest and collection[4].
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper segregation and disposal of waste containing this compound.
References
Personal protective equipment for handling Mal-PEG1-Boc
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals working with Mal-PEG1-Boc. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The reactive nature of the maleimide (B117702) group and the potential hazards of the Boc-protected amine necessitate the use of appropriate PPE.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. Should provide a snug fit around the eyes. | Protects eyes from accidental splashes of the chemical, which can cause serious irritation or damage. |
| Face Shield | To be worn in conjunction with safety goggles, especially when there is a significant risk of splashing. | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for incidental contact. For extended contact or handling of concentrated solutions, consider double-gloving or using thicker neoprene or butyl rubber gloves. | Prevents skin contact with the chemical. Nitrile offers good resistance to a range of chemicals and is a suitable alternative to latex. |
| Body Protection | Laboratory Coat | A full-length lab coat, preferably with elastic or knit cuffs. | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities or during procedures with a high risk of spills. | Offers an additional barrier against chemical splashes. | |
| Respiratory Protection | Dust Mask or Respirator | An N95 dust mask should be used if there is a risk of generating airborne dust. For higher-risk procedures, a full-face respirator with appropriate cartridges may be necessary. | Prevents inhalation of the powdered chemical, which can cause respiratory irritation. |
Operational Plan: Handling and Use
Proper handling techniques are crucial to minimize exposure and ensure the integrity of the compound.
Storage and Preparation:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.
-
Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Handle the compound in a chemical fume hood to avoid inhalation of any dust or aerosols.
Experimental Procedure:
-
Personal Protective Equipment: Don all required PPE as outlined in Table 1 before handling the compound.
-
Weighing and Dissolving: Carefully weigh the required amount of this compound in a chemical fume hood. When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reaction Setup: Ensure all reactions are conducted in a well-ventilated area, preferably within a fume hood.
-
Post-Reaction: Following the completion of the experiment, proceed immediately to the disposal plan for any unreacted material and contaminated consumables.
Disposal Plan: Deactivation and Waste Management
A formal disposal plan should be in place before beginning any experiment. All chemical waste must be handled in accordance with institutional and local regulations.
Experimental Protocol for Deactivation of Unused this compound:
The reactive maleimide group should be deactivated ("quenched") before disposal to render the compound less hazardous.
-
Prepare a Quenching Solution: In a designated chemical waste container, prepare a quenching solution. This can be a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline) at a concentration of approximately 100 mM.
-
Deactivation Reaction: Add the unused this compound solution to an excess of the quenching solution (a 10-fold molar excess of the thiol is recommended) within the waste container.
-
Incubation: Gently mix the solution and allow the reaction to proceed for at least 2 hours at room temperature. This will ensure the complete reaction of the maleimide group, forming a more stable thioether.
Waste Segregation and Disposal:
-
Liquid Waste: The deactivated this compound solution is still considered hazardous chemical waste. Collect it in a clearly labeled, sealed, and appropriate chemical waste container. The label should include "Hazardous Chemical Waste," the full chemical name, the solvent, and an approximate concentration.
-
Solid Waste: All consumables contaminated with this compound (e.g., pipette tips, tubes, gloves, and absorbent paper) must be collected in a designated, sealed plastic bag or container. This container should be clearly labeled as "Hazardous Chemical Waste" and indicate the contaminating chemical.
-
Disposal: Both liquid and solid waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not mix this waste with regular trash or dispose of it down the drain.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
